molecular formula C8H5BrClN B3089281 4-bromo-5-chloro-1H-indole CAS No. 1191028-48-4

4-bromo-5-chloro-1H-indole

Cat. No.: B3089281
CAS No.: 1191028-48-4
M. Wt: 230.49 g/mol
InChI Key: YCQQCNILVIDAPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-5-chloro-1H-indole is a useful research compound. Its molecular formula is C8H5BrClN and its molecular weight is 230.49 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-chloro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClN/c9-8-5-3-4-11-7(5)2-1-6(8)10/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCQQCNILVIDAPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-bromo-5-chloro-1H-indole physical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-bromo-5-chloro-1H-indole

Foreword: A Note on a Niche Research Compound

As a Senior Application Scientist, it is crucial to begin this guide by establishing a clear and transparent context. This compound (CAS No. 1191028-48-4) is a highly specific, substituted indole derivative.[1] Unlike more common reagents, it is primarily a research chemical, meaning that a comprehensive, publicly available dataset of its experimentally verified physical properties is not extensive. This is a common scenario for novel building blocks in drug discovery.

Therefore, this guide is structured to serve a dual purpose. First, it will consolidate the available computed and vendor-supplied data for this compound. Second, and more importantly, it will provide researchers with a robust framework of detailed, field-proven experimental protocols to determine these properties empirically. The narrative will focus on the causality behind experimental choices, empowering scientists to not only generate data but also to understand its validity and implications. This approach ensures that the guide is not merely a static data sheet but a dynamic tool for active research and development.

Section 1: The Strategic Importance of Halogenated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmaceuticals and biologically active molecules.[2] The strategic placement of halogen atoms, such as bromine and chlorine, is a cornerstone of modern drug design. Halogenation profoundly influences a molecule's physicochemical properties, including:

  • Lipophilicity: Affecting membrane permeability and passage through biological barriers.

  • Metabolic Stability: Blocking sites of metabolic attack, thereby increasing the compound's half-life.

  • Binding Affinity: Halogen atoms can form specific halogen bonds with biological targets, enhancing potency and selectivity.

This compound, with its vicinal bromo- and chloro-substituents on the benzene ring portion of the indole, represents a unique building block for exploring these effects in novel drug candidates. A thorough understanding of its physical properties is the foundational first step in its journey from a lab chemical to a potential therapeutic lead.

Section 2: Core Physicochemical Properties

The following tables summarize the known and computed data for this compound. It is imperative to treat computed data as a reliable estimation that requires experimental validation.

Table 1: Compound Identification and Computed Data
PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1191028-48-4[1]
Molecular Formula C₈H₅BrClN[1][3]
Molecular Weight 230.49 g/mol [1][3]
Appearance Solid (Expected)[4]
Purity ≥95% (Typical Commercial Grade)[1]
XLogP3 2.4[3]
Storage Sealed in a dry environment, room temperature[4]

Note: XLogP3 is a computed value representing the logarithm of the octanol/water partition coefficient, a key indicator of lipophilicity.

Section 3: A Practical Guide to Experimental Characterization

The following protocols are designed as self-validating systems for researchers to determine the key physical properties of this compound.

Workflow for Physicochemical Characterization

This workflow outlines the logical progression for characterizing a novel solid compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Solubility Profiling cluster_2 Phase 3: Spectroscopic Confirmation A Obtain Sample (CAS: 1191028-48-4) B Visual Inspection (Color, Form) A->B C Melting Point Determination (Purity Indicator) B->C D Select Solvent Panel (Polar, Aprotic, Nonpolar) C->D If sample is solid & appears pure E Qualitative Solubility Test D->E F Semi-Quantitative Analysis (mg/mL) E->F G ¹H & ¹³C NMR (Structural Backbone) F->G Proceed to structural analysis J Data Integration & Structure Confirmation G->J H FT-IR (Functional Groups) H->J I Mass Spectrometry (Molecular Weight) I->J

Caption: General workflow for the physical and structural characterization of a novel compound.

Protocol for Melting Point Determination

Expertise & Experience: The melting point is a critical first indicator of a compound's purity. A sharp, narrow melting range (typically < 2 °C) is indicative of high purity. Impurities depress and broaden the melting range. This protocol uses a standard digital melting point apparatus, a reliable and common piece of laboratory equipment.

Methodology:

  • Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. A mortar and pestle can be used to gently crush any crystalline lumps.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample column of 2-3 mm is achieved.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Rapid Heating (Scouting): Set a rapid heating ramp (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

  • Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to about 20 °C below the scouted melting point. Then, reduce the ramp rate to 1-2 °C/min.

  • Observation & Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Protocol for Solubility Profiling

Expertise & Experience: Understanding a compound's solubility is paramount for its application in assays, formulation, and synthetic reactions. This protocol uses a panel of solvents with varying polarities to build a comprehensive solubility profile. The choice of solvents (e.g., Water, DMSO, Ethanol, DCM, Hexane) covers the full spectrum from highly polar protic to nonpolar.

Methodology:

  • Solvent Panel Selection: Prepare vials containing the following solvents:

    • Polar Protic: Deionized Water, Ethanol

    • Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetone

    • Nonpolar: Dichloromethane (DCM), Hexanes

  • Qualitative Assessment:

    • To 1 mL of each solvent, add approximately 1 mg of this compound.

    • Vortex each vial for 30 seconds.

    • Visually inspect for dissolution. Classify as "Freely Soluble," "Sparingly Soluble," or "Insoluble."

  • Semi-Quantitative Assessment (for solvents showing solubility):

    • Start with a known mass of the compound (e.g., 10 mg) in a vial.

    • Add the solvent in small, measured aliquots (e.g., 100 µL).

    • Vortex thoroughly after each addition until the solid is fully dissolved.

    • Record the total volume of solvent required to dissolve the compound.

    • Calculate the approximate solubility in mg/mL.

G cluster_solvents Solvent Panel Start Weigh 1 mg of Compound S1 Add 1 mL Water Start->S1 S2 Add 1 mL DMSO Start->S2 S3 Add 1 mL DCM Start->S3 S4 Add 1 mL Hexane Start->S4 Vortex Vortex all samples (30 seconds) S1->Vortex S2->Vortex S3->Vortex S4->Vortex Observe Visually Soluble? Vortex->Observe Soluble Classify: Soluble Proceed to Quant. Observe->Soluble Yes Insoluble Classify: Insoluble END Observe->Insoluble No

Caption: Workflow for qualitative solubility screening.

Section 4: Spectroscopic Data for Structural Confirmation

While specific spectra for this compound are not readily published, this section outlines the expected characteristics based on its structure, providing a guide for data interpretation once acquired.

Table 2: Predicted Spectroscopic Features
TechniqueExpected FeaturesRationale
¹H NMR ~8.0-8.5 ppm (s, 1H): N-H proton. ~7.0-7.8 ppm (m, 3H): Aromatic protons on the indole ring. The specific coupling patterns will depend on the final confirmed structure. ~6.5-7.0 ppm (m, 1H): Proton at C3.The indole N-H proton is typically broad and downfield. The aromatic protons will appear in the characteristic aromatic region, with their chemical shifts influenced by the electron-withdrawing effects of the halogens.
¹³C NMR ~100-140 ppm: 8 distinct signals corresponding to the 8 carbon atoms of the indole core. Carbons bonded to halogens (C4 and C5) will be significantly shifted.The number of signals confirms the number of unique carbon environments. Chemical shifts provide information about the electronic environment of each carbon.
FT-IR ~3400 cm⁻¹ (sharp): N-H stretch. ~3100-3000 cm⁻¹: Aromatic C-H stretch. ~1600-1450 cm⁻¹: C=C aromatic ring stretches. ~1100-1000 cm⁻¹: C-Cl stretch. ~700-600 cm⁻¹: C-Br stretch.Each peak corresponds to the vibrational frequency of a specific functional group, allowing for confirmation of the indole (N-H) and halo-aromatic (C-Cl, C-Br) nature of the molecule.
Mass Spec. M⁺ and M+2 peaks: A complex isotopic pattern characteristic of a molecule containing one bromine (¹⁹Br/⁸¹Br ≈ 1:1) and one chlorine (³⁵Cl/³⁷Cl ≈ 3:1) atom. The most abundant peak will be at m/z ≈ 229.This isotopic signature is a definitive method for confirming the elemental composition (presence of Br and Cl) and the molecular weight of the compound.

Section 5: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound may be limited to the supplier, safe handling practices can be established based on analogous halogenated aromatic compounds.[5]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Section 6: Conclusion

This compound is a valuable, specialized building block for chemical and pharmaceutical research. While publicly available experimental data is scarce, this guide provides the necessary framework for its comprehensive characterization. By employing the detailed protocols for determining melting point, solubility, and spectroscopic identity, researchers can confidently validate the quality and structure of their material. This empirical data, once generated, becomes the bedrock upon which all subsequent biological and chemical studies are built, ensuring the integrity and reproducibility of the research.

References

An In-depth Technical Guide to the Biological Activity of Halogenated Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in pharmacologically active compounds.[1][2][3] The strategic incorporation of halogen atoms (fluorine, chlorine, bromine, iodine) onto this scaffold profoundly modulates the molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions, thereby unlocking a vast spectrum of biological activities.[3][4] Halogenated indole derivatives, found abundantly in marine organisms and also accessible through synthetic chemistry, have emerged as potent agents with significant therapeutic potential.[4][5] This technical guide provides an in-depth exploration of the primary biological activities of these compounds—anticancer, antimicrobial, antiviral, and neuroprotective—intended for researchers, scientists, and drug development professionals. We will delve into the mechanisms of action, present key structure-activity relationships (SAR), provide detailed experimental protocols for assessing bioactivity, and visualize the underlying cellular pathways and workflows.

The Indole Scaffold and the Impact of Halogenation

The indole ring system, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, is a fundamental component of numerous natural products and synthetic drugs.[3] Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition at biological targets.

Halogenation is a powerful tool in drug design. The introduction of a halogen atom can:

  • Enhance Lipophilicity: This can improve membrane permeability and access to intracellular targets.

  • Modulate Electronic Properties: Halogens can alter the electron density of the indole ring, influencing binding affinities.

  • Block Metabolic Sites: Replacing a hydrogen atom with a halogen can prevent metabolic oxidation by enzymes like cytochrome P450, thereby increasing the compound's half-life.[3]

  • Introduce New Binding Interactions: Halogen bonds can form with biological macromolecules, providing an additional anchor point for ligand-receptor interactions.

Marine organisms, particularly sponges and tunicates, are a prolific source of halogenated indoles, with brominated derivatives being especially common.[4][5][6] This is attributed to the presence of halogenating enzymes (halogenases) in these organisms and the higher concentration of bromide in seawater compared to other halogens.[4]

Anticancer Activity

Halogenated indoles exhibit potent antiproliferative and cytotoxic effects against a wide range of cancer cell lines through diverse mechanisms.[5][7][8]

Mechanistic Insights

The anticancer action of these derivatives is often multifactorial, involving:

  • Kinase Inhibition: Many halogenated indoles, such as the meridianins, act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.[4] Inhibition of CDKs leads to cell cycle arrest and prevents cancer cell proliferation. Other derivatives have shown dual inhibitory activity against SRC and EGFR kinases.[9]

  • Induction of Apoptosis: Compounds can trigger programmed cell death by modulating the expression of key apoptotic proteins like Bax and Bcl-2 and activating caspase cascades.[9][10]

  • Microtubule Disruption: Some derivatives interfere with the dynamics of microtubule polymerization, a mechanism similar to that of established anticancer drugs like vinca alkaloids.

  • Topoisomerase Inhibition: Certain complex indoles, like rebeccamycin and its analogs, can inhibit topoisomerase I, an enzyme essential for DNA replication and repair.[11]

Structure-Activity Relationship (SAR) for Anticancer Activity

The position and nature of the halogen substituent are critical for cytotoxic potency.

Compound Class/DerivativeHalogen Position/TypeImpact on Anticancer ActivityReference(s)
Meridianins Bromine at C5 or C6Significantly improves potency for kinase inhibition.[4]
Meridianins DibrominationSlightly reduces inhibitory potency compared to monobromination.[4]
Aplicyanins Bromine at C5Strongly favors antiproliferative activity.[4]
Isatin Derivatives Bromine at C5 or C6Often results in increased biological activity.[12]
Bis(indolyl)hydrazones Bromo and Fluoro groupsRequired for cytotoxic activity.[8]
Synthetic Indoles Halogens (F, Cl, Br) at C5 or C7Influences cytotoxicity.[2]
Experimental Protocol: Cell Viability Assessment via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to quantify the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity. Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.

Causality Behind Experimental Choices:

  • Seeding Density: Using an optimal cell density (e.g., 5,000-10,000 cells/well) ensures that cells are in the logarithmic growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.

  • Incubation Time (48-72h): This duration is typically sufficient for cytotoxic compounds to exert their effects on cell cycle progression and induce apoptosis.[13][14]

  • Use of DMSO: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent used to dissolve the water-insoluble formazan crystals, allowing for spectrophotometric quantification.[13][15] A vehicle control (DMSO alone) is crucial to ensure the solvent itself is not causing toxicity.

  • Wavelength Selection (570 nm): The absorbance of the dissolved formazan product is maximal around 570 nm. A reference wavelength (e.g., >650 nm) can be used to subtract background absorbance.

Step-by-Step Methodology:

  • Cell Seeding: Seed a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[13]

  • Compound Preparation: Prepare a stock solution of the halogenated indole derivative (e.g., 10 mM in DMSO). Create serial dilutions in complete medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours, carefully remove the old medium from the wells. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same percentage of DMSO used for the highest drug concentration) and a blank (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.[13][14]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[13] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.[13][15] Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Visualization: Apoptosis Induction Pathway

G cluster_0 Cellular Stress cluster_1 Mitochondrial Pathway cluster_2 Caspase Cascade Halogenated Indole Halogenated Indole Bcl2 Bcl-2 (Anti-apoptotic) Halogenated Indole->Bcl2 Downregulates Bax Bax (Pro-apoptotic) Halogenated Indole->Bax Upregulates Mito Mitochondrion Bcl2->Mito Inhibits pore Bax->Mito Forms pore CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Mitochondrial pathway of apoptosis induced by halogenated indoles.

Antimicrobial Activity

Many halogenated indoles, particularly those from marine sources, display significant activity against a broad range of pathogenic bacteria and fungi.[16][17][18]

Mechanisms of Action

The antimicrobial effects are often attributed to:

  • Membrane Disruption: The lipophilic nature of these compounds allows them to intercalate into the bacterial cell membrane, disrupting its integrity and leading to leakage of cellular contents.

  • Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like cell wall synthesis, DNA replication, or metabolic pathways.

  • Biofilm Inhibition: Some derivatives prevent the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.

Experimental Protocol: Antimicrobial Susceptibility Testing via Agar Well Diffusion

This method is a widely used, simple, and reliable technique to qualitatively assess the antimicrobial activity of extracts and pure compounds.[19][20][21][22] The principle is based on the diffusion of the antimicrobial agent from a well through a solidified agar medium inoculated with a test microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[20]

Causality Behind Experimental Choices:

  • Mueller-Hinton Agar (MHA): MHA is the standard medium for routine antimicrobial susceptibility testing because it has good batch-to-batch reproducibility, is low in inhibitors, and allows for good diffusion of most antimicrobials.[23]

  • Standardized Inoculum (0.5 McFarland): Using a standardized bacterial suspension (approximately 1.5 x 10⁸ CFU/mL) ensures that the results are reproducible and comparable across different experiments and labs.[23]

  • Well vs. Disc: The well diffusion method is often more sensitive than the disc diffusion method for plant extracts and non-polar compounds, as it allows for a larger volume of the test substance to be applied.[19][22]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions, sterilize by autoclaving, and pour it into sterile Petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland turbidity standard.

  • Plate Inoculation: Uniformly spread the bacterial inoculum over the entire surface of the MHA plate using a sterile cotton swab.[19]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plate using a sterile cork borer.[20][21]

  • Sample Application: Add a specific volume (e.g., 50-100 µL) of the halogenated indole solution (dissolved in a suitable solvent like DMSO) into each well.[19][20]

  • Controls: Include a negative control (solvent alone) and a positive control (a standard antibiotic like chloramphenicol or gentamicin).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[19]

  • Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters (mm). A larger zone diameter indicates greater antimicrobial activity.

Visualization: Agar Well Diffusion Workflow

G A Prepare Mueller-Hinton Agar Plates C Inoculate Agar Surface with Bacteria A->C B Standardize Bacterial Inoculum (0.5 McFarland) B->C D Create Wells in Agar C->D E Add Test Compound & Controls to Wells D->E F Incubate at 37°C for 18-24 hours E->F G Measure Zone of Inhibition (mm) F->G

Caption: Experimental workflow for the Agar Well Diffusion assay.

Antiviral Activity

Halogenated indoles have demonstrated significant potential as antiviral agents, particularly against HIV and influenza viruses.[1][24][25] Fluorinated indole derivatives, in particular, have been extensively studied.[3][26]

Mechanisms of Action
  • Reverse Transcriptase Inhibition: Many indole derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs), binding to an allosteric site on the HIV-1 reverse transcriptase enzyme and inhibiting its function, which is critical for viral replication.[26]

  • Entry/Fusion Inhibition: Some compounds, like Arbidol (umifenovir), an approved anti-influenza drug, inhibit the fusion of the viral envelope with the host cell membrane, preventing the virus from entering the cell.[24][25]

  • Inhibition of Other Viral Enzymes: Indoles can also target other crucial viral enzymes like integrase or protease.[1]

Notable Halogenated Indoles with Antiviral Activity

Fluorinated indole-carboxamides have shown highly potent inhibition of HIV-1 replication with EC₅₀ values in the low nanomolar and even picomolar range.[26] Similarly, 5-fluoroindole-thiosemicarbazide derivatives have displayed significant activity against Coxsackie B4 virus (CVB4).[26]

Compound ClassHalogen/PositionTarget VirusActivity (EC₅₀)Reference
Indole-carboxamides 4-Fluoro, 5-FluoroHIV-1 WT2.0 - 5.8 nM[26]
Heteroaryl-carboxamides 4-FluoroHIV-1 WT0.0058 - 0.057 nM (picomolar)[26]
Thiosemicarbazides 5-FluoroCoxsackie B4 (CVB4)0.4 - 2.1 µg/mL[26]

Neuroprotective & Neuromodulatory Activity

The indole scaffold is central to neurochemistry, being the core of the neurotransmitter serotonin and the neurohormone melatonin. Halogenated indoles have shown promise in protecting neurons from damage and modulating neuronal function.[27]

Mechanisms of Neuroprotection
  • Antioxidant and Radical Scavenging: Indole derivatives can directly scavenge reactive oxygen species (ROS) and up-regulate endogenous antioxidant defense mechanisms, such as the Nrf2 pathway, protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.[27][28][29][30][31]

  • Anti-inflammatory Effects: In the brain, chronic inflammation contributes to neuronal damage. Some indoles can reduce the production of pro-inflammatory cytokines like IL-6 and TNF-α in microglial cells.[28]

  • Modulation of Neurotransmitter Receptors: Brominated aplysinopsins have been shown to bind to human serotonin receptors, suggesting they can modulate serotonergic neurotransmission.[4]

  • Amyloid Disaggregation: Synthetic indole-phenolic compounds have demonstrated the ability to promote the disaggregation of amyloid-β fragments, a key pathological hallmark of Alzheimer's disease.[31]

Experimental Protocol: In Vitro Neuroprotection Assay

This protocol outlines a method to assess the ability of a compound to protect neuronal cells from a neurotoxin-induced insult. Human neuroblastoma SH-SY5Y cells are commonly used as they can be differentiated into a more mature neuronal phenotype.[32][33][34]

Causality Behind Experimental Choices:

  • Cell Line (SH-SY5Y): This is a well-established and convenient model for studying neuronal processes, neurotoxicity, and neuroprotection.[32][33]

  • Neurotoxin (MPP+ or H₂O₂): MPP+ is a specific neurotoxin that induces Parkinson's-like damage by inhibiting mitochondrial complex I. Hydrogen peroxide (H₂O₂) is a general inducer of oxidative stress. The choice depends on the specific pathway being investigated.

  • Pre-treatment: Incubating the cells with the test compound before adding the neurotoxin allows for the assessment of prophylactic protective effects, such as the upregulation of antioxidant enzymes.

  • Viability Readout (MTT/XTT): As with the anticancer assay, a viability assay is used to quantify the extent of cell death and the degree of protection afforded by the test compound.[14]

Step-by-Step Methodology:

  • Cell Culture: Culture SH-SY5Y cells in appropriate media. For some experiments, cells can be differentiated into a more neuronal phenotype using agents like retinoic acid.

  • Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with various concentrations of the halogenated indole derivative for a set period (e.g., 2-24 hours).

  • Neurotoxin Challenge: After pre-treatment, add a neurotoxin (e.g., MPP+ or H₂O₂) to the wells at a pre-determined concentration known to cause significant (e.g., ~50%) cell death. Do not add the toxin to control wells.

  • Incubation: Incubate the plates for an additional 24-48 hours.

  • Viability Assessment: Perform a cell viability assay, such as the MTT or XTT assay, following the steps outlined in Section 2.3.

  • Data Analysis: Calculate the percentage of cell viability. A neuroprotective compound will result in a significantly higher percentage of viable cells in the toxin-treated wells compared to the wells treated with the toxin alone.

Visualization: Nrf2 Antioxidant Response Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus Indole Halogenated Indole Keap1_Nrf2 Keap1-Nrf2 Complex Indole->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (e.g., H₂O₂) ROS->Keap1_Nrf2 Induces dissociation Keap1 Keap1 Keap1_Nrf2->Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Keap1->Keap1 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Antioxidant Genes (e.g., SOD, NQO1) ARE->Genes Promotes Transcription

Caption: Neuroprotective activation of the Nrf2-ARE antioxidant pathway.

Conclusion and Future Perspectives

Halogenated indole derivatives represent a remarkably versatile class of bioactive molecules with demonstrated efficacy in preclinical models of cancer, infectious diseases, and neurological disorders. Their prevalence in marine natural products underscores the value of marine biodiversity as a source for novel drug leads. The strategic placement of halogens on the indole scaffold is a proven method for optimizing potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Target Deconvolution: Identifying the precise molecular targets for novel active compounds.

  • Medicinal Chemistry Optimization: Synthesizing focused libraries of analogs to improve efficacy and reduce off-target toxicity.

  • Exploring Novel Marine Sources: Continued bioprospecting to discover new halogenated indole structures.

  • Advanced In Vivo Models: Testing the most promising candidates in more complex animal models of disease to better predict clinical outcomes.

The continued exploration of this chemical space holds considerable promise for the development of the next generation of therapeutics to address significant unmet medical needs.

References

A Technical Guide to the Organic Solvent Solubility of 4-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-bromo-5-chloro-1H-indole in organic solvents. As a halogenated indole, this compound holds significant interest for its potential applications in medicinal chemistry and drug development. Understanding its solubility is paramount for its effective use in synthesis, purification, and formulation. This document offers a predictive analysis of its solubility based on molecular structure and solvent properties, a detailed experimental protocol for quantitative solubility determination, and a discussion of the underlying chemical principles.

Introduction: The Significance of this compound

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation of the indole ring provides a powerful tool for modulating the physicochemical and biological properties of these molecules. The introduction of bromine and chlorine atoms, as seen in this compound, can significantly impact a compound's lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, halogenated indoles are valuable intermediates in the synthesis of a wide array of therapeutic agents.

A thorough understanding of the solubility of this compound in various organic solvents is a critical prerequisite for its successful application. Solubility dictates the choice of solvents for chemical reactions, enabling efficient mixing of reactants and facilitating reaction kinetics. It is also a key parameter in purification techniques such as crystallization and chromatography. Furthermore, in the context of drug development, the solubility profile of a compound influences its formulation, bioavailability, and overall therapeutic efficacy.

This guide is designed to provide researchers and drug development professionals with the necessary knowledge to effectively handle and utilize this compound by providing a framework for understanding and determining its solubility in common organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₈H₅BrClN[3][4]
Molecular Weight 230.49 g/mol [4]
Appearance Expected to be a solid at room temperature.General knowledge
Structure
Fictional Image

The presence of the indole nitrogen with its lone pair of electrons and the N-H group allows for hydrogen bonding, both as a donor and an acceptor. The bromine and chlorine substituents increase the molecule's molecular weight and polarizability, while also contributing to its overall lipophilicity. The aromatic nature of the indole ring system suggests that it will interact favorably with other aromatic solvents through π-π stacking.

Predictive Solubility of this compound in Organic Solvents

Based on the principle of "like dissolves like," we can predict the solubility of this compound in various classes of organic solvents. The interplay of its polar (N-H bond), and nonpolar (aromatic rings, halogens) features will govern its solubility.

Polar Protic Solvents

This class of solvents, which includes alcohols (e.g., methanol, ethanol) and water, can engage in hydrogen bonding.

  • Prediction: Moderate solubility. The N-H group of the indole can act as a hydrogen bond donor, and the nitrogen atom can act as a hydrogen bond acceptor. However, the bulky, nonpolar bromo- and chloro-substituted benzene ring will limit its solubility in highly polar protic solvents like water. Solubility is expected to increase with decreasing polarity of the alcohol (e.g., more soluble in butanol than in methanol).

Polar Aprotic Solvents

These solvents, such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetonitrile, and acetone, have significant dipole moments but lack O-H or N-H bonds for hydrogen bond donation.[5]

  • Prediction: High solubility. These solvents can act as hydrogen bond acceptors for the indole N-H. Their polarity is sufficient to solvate the polar parts of the molecule, while their organic character can accommodate the nonpolar regions. DMSO and DMF are generally excellent solvents for a wide range of organic compounds and are expected to effectively dissolve this compound.

Nonpolar Solvents

This category includes hydrocarbons like hexane and toluene, and chlorinated solvents like dichloromethane and chloroform.

  • Prediction:

    • Aromatic Solvents (e.g., Toluene, Benzene): Moderate to good solubility is anticipated due to favorable π-π stacking interactions between the solvent's aromatic ring and the indole's aromatic system.

    • Halogenated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents are relatively polar and can engage in dipole-dipole interactions.

    • Aliphatic Solvents (e.g., Hexane, Heptane): Low solubility. The significant polarity of the indole N-H bond and the overall molecular dipole will likely lead to poor solvation by these nonpolar solvents.

The following diagram illustrates the predicted solubility profile.

Caption: Predicted solubility of this compound in different solvent classes.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of this compound in a given organic solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

SolubilityWorkflow cluster_Preparation Sample Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis Prep1 Weigh excess This compound Prep2 Add known volume of solvent Prep1->Prep2 Equil Agitate at constant temperature until equilibrium is reached Prep2->Equil Sep1 Centrifuge the suspension Equil->Sep1 Sep2 Filter the supernatant Sep1->Sep2 Analysis1 Prepare dilutions of the saturated solution Sep2->Analysis1 Analysis2 Analyze by HPLC Analysis1->Analysis2 Analysis3 Quantify against a calibration curve Analysis2->Analysis3

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the desired organic solvent.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

    • Filter the supernatant through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent (one in which it is freely soluble, e.g., DMSO).

    • Create a series of calibration standards by diluting the stock solution.

    • Accurately dilute the filtered saturated solution to a concentration that falls within the range of the calibration standards.

    • Analyze the calibration standards and the diluted sample by HPLC.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration of the saturated solution, which represents the solubility.

Safety and Handling Considerations

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves, when handling the compound and its solutions.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.

  • Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.

For more detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for this compound or structurally related chemicals.

Conclusion

The solubility of this compound is a critical parameter that influences its utility in research and drug development. This guide has provided a predictive framework for its solubility based on its molecular structure, indicating a high likelihood of solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents. A robust and detailed experimental protocol has been presented to enable the precise quantitative determination of its solubility. By understanding and applying the principles and methodologies outlined in this guide, researchers can effectively utilize this compound in their synthetic and developmental endeavors.

References

The Therapeutic Potential of the 4-Bromo-5-Chloro-1H-Indole Scaffold: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Promise of Halogenated Indoles

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, forming the structural heart of a vast array of natural products and synthetic pharmaceuticals.[1] Its inherent biological activity and synthetic tractability have made it a "privileged scaffold" in drug discovery. A particularly fruitful strategy for modulating the therapeutic properties of the indole core has been the introduction of halogen substituents. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity for biological targets.[2] This technical guide delves into the potential therapeutic applications of a specific di-halogenated indole, 4-bromo-5-chloro-1H-indole , a scaffold that, while not extensively studied, holds considerable promise based on the established activities of its chemical cousins. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, potential applications, and mechanisms of action associated with this intriguing molecular framework.

Synthesis of the this compound Core

A proposed synthetic workflow for this compound could commence with a commercially available chloro-substituted aniline or a related precursor, followed by a regioselective bromination and subsequent indole ring formation via established methodologies like the Fischer, Bartoli, or Leimgruber-Batcho indole synthesis.

Proposed Synthetic Protocol: A Hypothetical Approach

The following protocol is a conceptualized pathway and would require optimization and validation in a laboratory setting.

Step 1: Synthesis of a Dihalogenated Phenylhydrazine Precursor

  • Starting Material: 3-Chloro-4-bromoaniline.

  • Diazotization: Dissolve 3-chloro-4-bromoaniline in an appropriate acidic medium (e.g., hydrochloric acid) and cool to 0-5 °C.

  • Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Reduction: Reduce the diazonium salt in situ using a suitable reducing agent, such as stannous chloride in concentrated hydrochloric acid, to yield 3-chloro-4-bromophenylhydrazine.

Step 2: Fischer Indole Synthesis

  • Condensation: React the synthesized 3-chloro-4-bromophenylhydrazine with a suitable ketone or aldehyde (e.g., pyruvic acid or an acetone derivative) in a suitable solvent like ethanol or acetic acid to form the corresponding phenylhydrazone.

  • Cyclization: Treat the phenylhydrazone with a Lewis or Brønsted acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid) and heat to induce cyclization. This step is the cornerstone of the Fischer indole synthesis and results in the formation of the indole ring.

  • Work-up and Purification: Following the reaction, neutralize the mixture and extract the product with an organic solvent. The crude product can then be purified using column chromatography or recrystallization to yield this compound.

Potential Therapeutic Applications

The therapeutic potential of the this compound scaffold can be inferred from the biological activities of structurally related halogenated indoles. The specific placement of a bromine atom at the 4-position and a chlorine atom at the 5-position is anticipated to confer unique pharmacological properties.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research points to the potential of halogenated indoles as anticancer agents.[4] The electronic and steric properties of halogen substituents can enhance the binding affinity of these molecules to the active sites of key oncogenic proteins.

Derivatives of 5-bromoindole have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[5] Molecular docking studies have shown that 5-bromoindole-2-carboxylic acid hydrazone derivatives can effectively bind to the VEGFR-2 tyrosine kinase domain.[5] One such derivative, 5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide, exhibited a potent cytotoxic effect against HepG2 hepatocellular carcinoma cells with an IC50 value of 14.3 µM, comparable to the standard VEGFR-2 inhibitor, sorafenib (IC50 = 6.2 µM).[5]

Furthermore, 5-chloro-indole derivatives have been explored as inhibitors of the Epidermal Growth Factor Receptor (EGFR), another critical target in cancer therapy.[4] The inhibition of EGFR signaling can halt cancer cell proliferation and survival.

Table 1: In Vitro Anticancer Activity of a Representative 5-Bromoindole Derivative

CompoundCancer Cell LineIC50 (µM)Reference
5-bromo-N'-(4-(dimethylamino)benzylidene)-1H-indole-2-carbohydrazide (5BDBIC)HepG214.3[5]
Sorafenib (Standard)HepG26.2[5]

Given these precedents, it is highly probable that derivatives of this compound could also exhibit potent anticancer activity by targeting these or other relevant oncogenic kinases. The combined electron-withdrawing effects of bromine and chlorine at the 4 and 5 positions may enhance the molecule's ability to interact with the ATP-binding pockets of these enzymes.

Antibacterial and Antifungal Activity

Halogenated indoles have also demonstrated significant potential as antimicrobial agents.[6] For instance, certain bromoindole derivatives have shown the ability to inhibit the growth of pathogenic fungi like Monilinia fructicola and Botrytis cinerea.[6] The presence of halogen atoms can increase the lipophilicity of the indole scaffold, facilitating its penetration through microbial cell membranes.

While specific data for this compound derivatives is not yet available, the established antimicrobial profile of other halogenated indoles suggests that this scaffold is a promising starting point for the development of novel antibacterial and antifungal agents.

Diagnostic Applications: A Chromogenic Legacy

An intriguing and established application of a derivative of the this compound scaffold lies in the field of diagnostics. The compound 5-Bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc) is widely used as a chromogenic substrate for the detection of the enzyme β-glucuronidase, which is produced by Escherichia coli.[6] When X-Gluc is hydrolyzed by this enzyme, it forms a distinct blue indigo precipitate, providing a clear visual confirmation of the presence of E. coli.[6] This application underscores the utility of this scaffold in developing sensitive and specific diagnostic tools.

Mechanism of Action: Insights from Molecular Modeling

While experimental data on the specific molecular targets of this compound derivatives are scarce, molecular docking studies on closely related compounds provide valuable insights into their potential mechanisms of action.

Inhibition of Receptor Tyrosine Kinases

As previously mentioned, a likely mechanism of anticancer activity for derivatives of this scaffold is the inhibition of receptor tyrosine kinases such as VEGFR-2 and EGFR. Molecular docking studies of 5-bromoindole hydrazones within the VEGFR-2 active site have revealed key interactions.[5] The 5-bromo-1H-indole-2-carbohydrazide moiety has been shown to form hydrogen bonds with critical amino acid residues like Asp1046 and pi-alkyl interactions with residues such as Leu889, Ile888, and Leu1019.[5] These interactions stabilize the binding of the inhibitor in the ATP-binding pocket, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.

VEGFR2_Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation PLCg PLCγ P_VEGFR2->PLCg Activates Raf Raf P_VEGFR2->Raf PKC PKC PLCg->PKC Angiogenesis Angiogenesis, Cell Proliferation, Survival PKC->Angiogenesis MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis Inhibitor 4-Bromo-5-chloro- 1H-indole Derivative Inhibitor->VEGFR2 Inhibits Phosphorylation

Figure 1: Proposed mechanism of action for a this compound derivative as a VEGFR-2 inhibitor.

Experimental Protocols: A Guide to Biological Evaluation

To assess the therapeutic potential of novel derivatives of this compound, a variety of in vitro and in vivo assays can be employed. The following is a representative protocol for an in vitro cytotoxicity assay, a fundamental first step in anticancer drug screening.

MTT Assay for In Vitro Cytotoxicity

This protocol outlines the measurement of cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell line (e.g., HepG2, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • Test compounds (this compound derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubate the plates for 48-72 hours at 37 °C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

MTT_Workflow A Seed Cells in 96-well Plate B Incubate for 24h A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Solution D->E F Incubate for 4h E->F G Solubilize Formazan F->G H Measure Absorbance at 570 nm G->H I Calculate IC50 H->I

Figure 2: A generalized workflow for the MTT cytotoxicity assay.

Conclusion and Future Perspectives

The this compound scaffold represents a largely unexplored yet promising area for therapeutic innovation. Drawing upon the well-established biological activities of related halogenated indoles, it is reasonable to hypothesize that derivatives of this scaffold could possess significant potential as anticancer, antimicrobial, and diagnostic agents.

Future research should focus on several key areas:

  • Development of a robust and scalable synthesis for this compound to facilitate the generation of a diverse library of derivatives.

  • Systematic structure-activity relationship (SAR) studies to elucidate the optimal substitution patterns for various therapeutic targets.

  • In-depth biological evaluation of novel derivatives against a panel of cancer cell lines and microbial strains.

  • Elucidation of the precise mechanisms of action through biochemical and cellular assays, as well as advanced molecular modeling techniques.

The exploration of the this compound scaffold holds the potential to yield novel and effective therapeutic agents. This technical guide serves as a foundational resource to inspire and guide future research in this exciting and promising field of medicinal chemistry.

References

A Technical Guide to the Spectroscopic Characterization of 4-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-bromo-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, offers a predictive analysis based on established principles of spectroscopy and data from analogous compounds. It details the theoretical underpinnings and practical methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra of this target molecule. The guide includes predicted spectral data, detailed experimental protocols, and an analysis of the expected spectral features, providing a robust framework for researchers engaged in the synthesis and characterization of novel indole derivatives.

Introduction: The Significance of this compound

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Halogenated indoles, in particular, are crucial intermediates in the synthesis of a diverse array of therapeutic agents. The introduction of halogen atoms can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. This compound, with its specific di-halogenation pattern on the benzene ring, represents a valuable building block for the exploration of new chemical space in drug discovery.

Accurate structural elucidation and purity assessment are paramount in the development of new chemical entities. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools in this process. This guide provides a detailed roadmap for the spectroscopic characterization of this compound, enabling researchers to confidently verify its synthesis and purity.

Synthesis of this compound: A Plausible Synthetic Approach

A common strategy for the synthesis of multi-halogenated indoles involves the regioselective halogenation of an indole precursor.[2][3] A plausible route to this compound could start from 5-chloro-1H-indole, which is commercially available. The subsequent bromination would be directed to the 4-position.

Reaction Scheme:

Conceptual Protocol:

  • Reaction Setup: To a solution of 5-chloro-1H-indole in a suitable solvent (e.g., a chlorinated solvent like dichloromethane or a polar aprotic solvent), a brominating agent such as N-Bromosuccinimide (NBS) is added portion-wise at a controlled temperature, often at or below room temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically washed with an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench any remaining brominating agent, followed by a brine wash.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

This synthetic route provides the material necessary for the subsequent spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

A meticulously executed experimental protocol is critical for obtaining high-quality, interpretable NMR spectra.

Workflow for NMR Analysis:

NMR_Workflow A Sample Preparation B Instrument Setup A->B Dissolve ~5-10 mg in ~0.7 mL deuterated solvent C Data Acquisition B->C Tune and shim Set acquisition parameters D Data Processing C->D Acquire 1H, 13C, and 2D NMR spectra E Spectral Interpretation D->E Fourier transform, phase and baseline correction

Caption: Workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of dry this compound.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are common choices for indole derivatives.[4] DMSO-d₆ is particularly useful as it can solubilize a wide range of compounds and the N-H proton is often observed as a distinct resonance.[5]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Parameters:

    • The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • For ¹H NMR, a sufficient number of scans (e.g., 8-16) should be acquired to ensure a good signal-to-noise ratio.

    • For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectrum of this compound

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H1 (N-H)8.1 - 8.5broad singlet-
H2~7.3tripletJ ≈ 2.5 - 3.0
H3~6.6tripletJ ≈ 2.5 - 3.0
H6~7.2doubletJ ≈ 8.5 - 9.0
H7~7.5doubletJ ≈ 8.5 - 9.0

Interpretation and Rationale:

  • H1 (N-H): The proton on the nitrogen atom of the indole ring is expected to appear as a broad singlet in the downfield region (typically > 8.0 ppm), and its chemical shift can be solvent-dependent.[6]

  • H2 and H3: These protons on the pyrrole ring are coupled to each other. H3 is generally more shielded than H2.[7]

  • H6 and H7: These protons on the benzene ring form an ortho-coupled system and will appear as doublets. The electron-withdrawing effects of the adjacent halogen atoms will influence their precise chemical shifts.

Predicted ¹³C NMR Spectrum of this compound

The ¹³C NMR spectrum will indicate the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C2~125
C3~102
C3a~128
C4~115 (C-Br)
C5~125 (C-Cl)
C6~122
C7~113
C7a~135

Interpretation and Rationale:

  • The chemical shifts are predicted based on the known effects of halogen substituents on aromatic rings and data from other halogenated indoles.[8]

  • The carbons directly attached to the electronegative bromine (C4) and chlorine (C5) atoms will have their chemical shifts significantly influenced.

  • The signals for quaternary carbons (C3a, C4, C5, and C7a) are expected to be of lower intensity compared to the protonated carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

For a solid sample like this compound, Attenuated Total Reflectance (ATR) or the KBr pellet method are common sampling techniques.[9][10]

Workflow for IR Analysis (ATR Method):

IR_Workflow A Sample Preparation B Background Scan A->B Place small amount of solid on ATR crystal and apply pressure C Sample Scan B->C Acquire background spectrum of empty ATR stage D Identify characteristic absorption bands C->D Acquire sample spectrum

Caption: Workflow for IR data acquisition using the ATR method.

Step-by-Step Methodology (ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Spectrum: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of the solid this compound onto the ATR crystal.

  • Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Sample Spectrum: Acquire the IR spectrum of the sample.

Predicted IR Spectrum of this compound

The IR spectrum will show characteristic absorption bands corresponding to the vibrational modes of the functional groups in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H stretch3400 - 3450Medium, Sharp
Aromatic C-H stretch3050 - 3150Medium
C=C stretch (aromatic and pyrrole)1450 - 1620Medium to Strong
C-N stretch1200 - 1350Medium
C-H out-of-plane bend700 - 900Strong
C-Cl stretch600 - 800Medium to Strong
C-Br stretch500 - 600Medium to Strong

Interpretation and Rationale:

  • N-H Stretch: The sharp band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration in the indole ring.[11]

  • Aromatic C-H Stretch: The absorption just above 3000 cm⁻¹ is indicative of C-H bonds on an aromatic ring.

  • C=C Stretches: The complex pattern of bands in the 1450-1620 cm⁻¹ region corresponds to the stretching vibrations of the carbon-carbon double bonds within the aromatic and pyrrole rings.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to the molecule, including the C-Cl and C-Br stretching vibrations.

Data Validation and Purity Assessment

The synergistic use of NMR and IR spectroscopy provides a powerful method for validating the structure and assessing the purity of synthesized this compound.

  • Structural Confirmation: The ¹H and ¹³C NMR spectra should be consistent with the predicted number of signals, chemical shifts, and coupling patterns. The IR spectrum should confirm the presence of the key functional groups (N-H, aromatic C-H, C=C).

  • Purity Assessment: The ¹H NMR spectrum is particularly useful for purity assessment. The absence of signals corresponding to starting materials, reagents, or solvents in the final product spectrum is a strong indicator of high purity. Integration of the proton signals should correspond to the expected ratios.

Safety Precautions

Halogenated organic compounds should be handled with appropriate safety measures in a well-ventilated fume hood.[12][13] Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This technical guide provides a detailed predictive framework for the spectroscopic characterization of this compound using NMR and IR spectroscopy. By following the outlined experimental protocols and utilizing the predicted spectral data as a reference, researchers can confidently synthesize, identify, and assess the purity of this valuable chemical intermediate. The principles and methodologies described herein are broadly applicable to the characterization of other novel halogenated indole derivatives, thereby supporting advancements in medicinal chemistry and drug discovery.

References

A Technical Guide to the Discovery, Natural Sources, and Biosynthesis of Bromo-Indole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Halogen's Edge in Bioactive Scaffolds

The indole nucleus stands as one of nature's most versatile and "privileged" structures in the realm of bioactive compounds.[1] Its presence in neurotransmitters, amino acids, and a vast array of alkaloids underscores its fundamental role in biological systems. However, it is the introduction of halogens, particularly bromine, that often elevates the pharmacological potency and novelty of these molecules. This guide provides an in-depth exploration of bromo-indole compounds, charting their discovery, delineating their rich natural sources, and elucidating the elegant biosynthetic machinery responsible for their creation. For researchers, medicinal chemists, and professionals in drug development, understanding the origins and formation of these compounds is the first critical step in harnessing their therapeutic potential.

Part 1: Discovery and Natural Provenance of Bromo-Indole Alkaloids

The story of bromo-indole compounds is overwhelmingly a marine saga. The unique chemical environment of the oceans, with a higher concentration of bromide compared to terrestrial ecosystems, has driven the evolution of distinct metabolic pathways in marine organisms.[2]

The Marine Cornucopia

Bromo-indole alkaloids are predominantly isolated from marine invertebrates and their associated microorganisms.[3] These organisms utilize these compounds for defense, communication, and competition in the densely populated and competitive marine environment.

Sponges are unparalleled in their production of complex and diverse secondary metabolites, with bromo-indoles being a prominent class.

  • Topsentins and Dragmacidins: Sponges of the genera Spongosorites and Hexadella are sources of bis-indole alkaloids like topsentin and dragmacidin. Topsentin has demonstrated in vitro activity against P-388 murine leukemia cells, while dragmacidin exhibits anti-inflammatory properties.

  • Aplysinopsins: Found in sponges of the genus Thorecta (formerly Aplysinopsis), aplysinopsin and its brominated derivatives are known for their effects on neurotransmitter receptors.

  • Barettin and Geobarrettins: The sub-Arctic sponge Geodia barretti is a rich source of 6-bromoindole derivatives, including barettin and the more recently discovered geobarrettins A-C.[4] These compounds have shown significant anti-inflammatory activity.[4]

These marine filter feeders, also known as ascidians or sea squirts, are a reservoir of structurally unique and potent bromo-indole alkaloids.

  • Meridianins: First isolated from the Antarctic tunicate Aplidium meridianum, meridianins are a family of brominated 3-(2-aminopyrimidine)-indoles.[5] They are potent inhibitors of various protein kinases, making them attractive scaffolds for anticancer drug development.[5]

  • Aplicyanins: Also sourced from Aplidium species, aplicyanins are another class of cytotoxic bromo-indole derivatives.

  • Arborescidines: The tunicate Pseudodistoma arborescens yields arborescidines, which are brominated indole alkaloids with moderate cytotoxicity against human cancer cell lines.

The historical Tyrian purple dye, derived from muricid sea snails, is a testament to the long-standing human interaction with bromo-indole compounds. This ancient dye is a complex mixture of brominated indigo and indirubin derivatives.

  • Dicathais orbita : This Australian muricid mollusc produces a cocktail of brominated indoles, including 6-bromoindole and 6-bromoisatin. These simple molecules have been shown to possess significant anti-inflammatory properties, inhibiting the NF-κB signaling pathway.[6]

It is increasingly recognized that many of the compounds isolated from marine invertebrates may be produced by their symbiotic microorganisms.

  • Marine-derived Fungi: Fungi of the genus Aspergillus, isolated from marine environments, are known to produce a variety of prenylated and brominated indole alkaloids. For instance, 2,2-bis(6-bromo-3-indolyl)ethylamine from a marine-derived fungus has shown potential as an antibiofilm agent.[7]

  • Marine Bacteria: Bacteria such as Pseudoalteromonas rubra have been found to produce simple bromo-indoles like 6-bromo-N-propionyltryptamine.[6]

The Terrestrial Scarcity

In stark contrast to the marine environment, naturally occurring bromo-indole compounds are practically absent from terrestrial plants, animals, and fungi.[2] While halogenated compounds are found in terrestrial organisms, they are predominantly chlorinated. This disparity is attributed to the lower bioavailability of bromide in terrestrial ecosystems and the evolution of different enzymatic machinery. The absence of a significant terrestrial reservoir for these compounds makes the marine biome the exclusive frontier for their discovery.

Part 2: The Biosynthetic Blueprint of Bromo-Indole Alkaloids

The biosynthesis of bromo-indole alkaloids begins with a fundamental building block of life: the amino acid L-tryptophan. The subsequent steps involve a series of enzymatic transformations, with the halogenation step being the most critical for the formation of these unique compounds.

From Tryptophan to the Indole Scaffold

The indole ring of these alkaloids is derived from tryptophan. The biosynthetic pathway typically begins with the decarboxylation of tryptophan to form tryptamine by the enzyme tryptophan decarboxylase. This is a common step in the biosynthesis of many indole alkaloids.[8]

The Crucial Halogenation Step: An Enzymatic Perspective

The incorporation of bromine onto the indole ring is not a random event but a precisely controlled enzymatic reaction catalyzed by halogenases.[9]

  • FADH2-Dependent Halogenases: These enzymes are highly specific and utilize flavin adenine dinucleotide (FADH2) as a cofactor. They are responsible for the regioselective bromination of the tryptophan or indole substrate. The enzyme activates molecular oxygen and bromide to generate a reactive bromine species that then electrophilically attacks the electron-rich indole ring.

  • Haloperoxidases: These less specific enzymes utilize hydrogen peroxide to oxidize bromide ions, forming a reactive brominating agent. Vanadium-dependent haloperoxidases are particularly common in marine algae.

The following diagram illustrates a plausible biosynthetic pathway for a meridianin-like bromo-indole alkaloid, starting from L-tryptophan.

Biosynthesis_of_Bromo_Indole_Alkaloid tryptophan L-Tryptophan tryptamine Tryptamine tryptophan->tryptamine Tryptophan Decarboxylase bromo_tryptamine 6-Bromo-Tryptamine tryptamine->bromo_tryptamine FADH2-dependent Halogenase (Brominase) intermediate2 Condensation Product bromo_tryptamine->intermediate2 Series of Enzymatic Steps intermediate1 Intermediate Aldehyde intermediate1->intermediate2 Condensation meridianin_scaffold Meridianin-like Scaffold intermediate2->meridianin_scaffold Cyclization & Further Modifications Isolation_Workflow sample Marine Organism Sample (e.g., Sponge) extraction Crude Extraction (e.g., CH2Cl2:MeOH) sample->extraction partitioning Solvent Partitioning (e.g., Modified Kupchan) extraction->partitioning vlc Vacuum Liquid Chromatography (VLC) (e.g., Reversed-Phase) partitioning->vlc Fractionation hplc High-Performance Liquid Chromatography (HPLC) (e.g., C18 column) vlc->hplc Further Purification pure_compound Pure Bromo-Indole Compound hplc->pure_compound elucidation Structure Elucidation (NMR, MS, etc.) pure_compound->elucidation

References

Introduction: A Precautionary Approach to a Novel Halogenated Indole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling and Management of 4-bromo-5-chloro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Section 1: Compound Identification and Physicochemical Profile

Correct identification is the foundation of chemical safety. The properties of this compound dictate its potential hazards and the necessary handling precautions. As a solid, likely a fine powder, the primary physical hazard is the potential for aerosolization and inhalation.

Identifier Value Source
IUPAC Name This compound[2]
CAS Number Not explicitly assigned; research chemicalN/A
Molecular Formula C₈H₅BrClN[2][3]
Molecular Weight 230.49 g/mol [2]
Physical Form Solid

Section 2: Hazard Assessment and GHS Classification

While a specific Safety Data Sheet (SDS) for this compound is unavailable, a hazard assessment can be extrapolated from related structures. For instance, 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal) is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity, Category 4).[4][5] Positional isomers like 4-bromo-7-chloro-1H-indole are noted to potentially cause respiratory irritation.[6] Therefore, it is prudent to handle this compound as a compound with, at minimum, the following potential hazards.

Potential Hazard GHS Classification (Anticipated) Rationale and Implication
Acute Toxicity (Oral, Dermal, Inhalation) Warning: H302, H312, H332 - Harmful if swallowed, in contact with skin, or if inhaled. Based on data for X-Gal, systemic toxicity via multiple exposure routes is possible.[4][5][7] All contact must be minimized.
Skin Corrosion/Irritation Warning: H315 - Causes skin irritation. Halogenated aromatic compounds can cause skin irritation.[8] Prolonged contact should be avoided.
Serious Eye Damage/Irritation Warning: H319 - Causes serious eye irritation. As a fine powder, the compound poses a significant risk of mechanical and chemical irritation to the eyes.[8]
Specific Target Organ Toxicity (Single Exposure) Warning: H335 - May cause respiratory irritation. Inhalation of aerosolized dust can irritate the respiratory tract.[6][8] Handling must occur in a ventilated enclosure.

The most critical takeaway is that the chemical, physical, and toxicological properties have not been thoroughly investigated.[6] This data gap necessitates treating the compound with a high degree of caution.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with the work environment and ending with personal barriers, is essential.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the researcher from the hazard.

  • Fume Hood: All handling of solid this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[9] This is the most critical control to prevent the inhalation of aerosolized powder.[8]

  • Designated Area: A specific area within the fume hood should be designated for handling this compound to contain potential contamination.[10]

  • Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[6][9]

Personal Protective Equipment (PPE): A Self-Validating Protocol

PPE is the final barrier between the user and the chemical. The selection is dictated by the anticipated hazards identified in Section 2.

Protection Type Specification and Rationale Source
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards. The rationale is to protect against airborne particles and accidental splashes causing serious eye irritation.[9][11]
Hand Protection Chemical-resistant nitrile gloves. Gloves must be inspected for tears or pinholes prior to use. Use proper glove removal technique to avoid contaminating skin. For significant handling, consider double-gloving. The goal is to prevent dermal absorption, a likely exposure route.[6][10]
Body Protection A long-sleeved laboratory coat, fully buttoned. The rationale is to protect skin from accidental contact and contamination of personal clothing.[9][10]
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. If weighing large quantities or if dust formation is significant, a higher-level respirator (e.g., N95/FFP2 or better) should be used. This is a crucial precaution against respiratory irritation and acute inhalation toxicity.[6]

Section 4: Standard Operating Procedures (SOPs)

Meticulous and consistent adherence to established protocols is key to ensuring safety.

Experimental Workflow for Safe Handling

The following diagram outlines the essential workflow for safely managing this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Functionality B Assemble All Required Equipment A->B C Don PPE (Goggles, Coat, Gloves) B->C D Carefully Weigh Solid Compound C->D Enter Hood E Transfer to Reaction Vessel D->E F Add Solvent Slowly to Dissolve E->F G Decontaminate Work Surfaces F->G Complete Reaction H Segregate Halogenated Waste G->H I Remove PPE & Wash Hands Thoroughly H->I

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Pre-Handling:

    • Verify that the chemical fume hood is operational and the sash is at the appropriate height.

    • Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[10]

    • Don all required PPE as specified in the table above before entering the designated handling area.[10]

  • Handling the Compound (inside the fume hood):

    • Carefully weigh the solid compound on a tared weigh boat. Avoid any actions that could create dust.

    • Transfer the powder to the receiving vessel. If creating a solution, add the solid to the solvent, not the other way around, to minimize splashing.

    • Keep the primary container tightly sealed when not in use.[12]

  • Post-Handling:

    • Decontaminate all equipment and the work surface within the fume hood.

    • Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Gloves should be removed last.[6]

    • Wash hands thoroughly with soap and water.[4][6]

Section 5: Storage and Waste Disposal

Storage

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[11][12]

  • Segregation: Store apart from incompatible materials such as strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[6][13] Do not store alphabetically without first segregating by hazard class.[14]

  • Location: Store in a designated chemical storage cabinet. Do not store on open benches or under sinks.[13][15]

Waste Disposal

This compound is a halogenated organic compound and must be disposed of as hazardous waste.

  • Segregation: It is imperative to collect waste containing this compound separately from non-halogenated organic waste.[15][16] Use a designated, clearly labeled "Halogenated Organic Waste" container.[16]

  • Container Management: Waste containers must be made of a compatible material, kept tightly closed when not in use, and stored in a designated satellite accumulation area.[16][17]

  • Professional Disposal: Disposal must be handled by a licensed professional waste disposal service. The typical method is high-temperature incineration in a furnace equipped with an afterburner and scrubber to neutralize the resulting acidic halogen gases.[16] Never dispose of this chemical down the drain or in regular trash.[11][18]

Section 6: Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

Exposure Scenario First Aid Measures Source
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6][11]
Skin Contact Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6][11]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6][10][11]
Ingestion Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[6][11]
Accidental Spill Evacuate personnel to a safe area. Avoid dust formation and breathing vapors. Wearing full PPE, including respiratory protection, cover the spill with an inert absorbent material. Collect and place it into a suitable, closed container for disposal as halogenated waste.[11][18]

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 4-Bromo-5-Chloro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated electrophilic substitution reactions of 4-bromo-5-chloro-1H-indole. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes fundamental principles of indole reactivity with an in-depth examination of the directing effects of halogen substituents on the benzene ring. We present a predictive framework for the regioselectivity of common electrophilic substitution reactions, including nitration, halogenation, sulfonation, Friedel-Crafts acylation, the Vilsmeier-Haack reaction, and the Mannich reaction. Each section includes a detailed theoretical analysis, proposed reaction mechanisms, and robust, step-by-step experimental protocols. These protocols are designed as self-validating systems, with clear rationales for the choice of reagents and reaction conditions, enabling researchers to explore the functionalization of this di-halogenated indole scaffold.

Introduction: The Enduring Importance of the Indole Nucleus

The indole ring system is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its rich electronic nature makes it highly susceptible to electrophilic attack, offering a versatile platform for the synthesis of complex molecular architectures. The inherent reactivity of indole is preferentially directed towards the C3 position of the pyrrole ring. This regioselectivity is a consequence of the formation of a more stable cationic intermediate where the aromaticity of the fused benzene ring is preserved.[1][2][3] Should the C3 position be occupied, electrophilic attack can be redirected to the C2 position. Functionalization of the benzene portion of the indole (C4-C7) via classical electrophilic aromatic substitution is generally more challenging and often requires strategic use of directing groups.[4][5][6]

This guide focuses on the specific case of this compound, a scaffold of interest for the development of novel bioactive compounds. The presence of two distinct halogen atoms on the benzene ring introduces a fascinating interplay of electronic and steric effects that modulate the intrinsic reactivity of the indole nucleus. Understanding these substituent effects is paramount for predicting and controlling the outcomes of electrophilic substitution reactions, thereby enabling the rational design of synthetic routes to novel indole derivatives.

Analysis of Substituent Effects in this compound

The regiochemical outcome of electrophilic substitution on this compound is governed by the cumulative influence of the indole nucleus and the two halogen substituents.

  • The Indole Nucleus: As an electron-rich heterocycle, the indole ring system strongly activates the pyrrole ring towards electrophilic attack. The lone pair of electrons on the nitrogen atom is delocalized into the ring, significantly increasing the electron density, particularly at the C3 position.[7][8]

  • Halogen Substituents (4-Bromo and 5-Chloro): Halogens exert a dual electronic effect on aromatic rings:

    • Inductive Effect (-I): Due to their high electronegativity, both bromine and chlorine are strongly electron-withdrawing through the sigma bond network. This inductive effect deactivates the benzene ring towards electrophilic attack compared to unsubstituted benzene.[9][10]

    • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic pi-system. This resonance effect is electron-donating and directs incoming electrophiles to the ortho and para positions relative to the halogen.[11][12]

In the case of this compound, the deactivating inductive effects of the halogens will make electrophilic substitution on the benzene ring (C6 and C7) less favorable than on the pyrrole ring (C2 and C3). The primary site of electrophilic attack is therefore predicted to be the highly nucleophilic C3 position.

Predicted Regioselectivity of Electrophilic Substitution

Based on the analysis of substituent effects, the primary site for electrophilic attack on this compound is overwhelmingly predicted to be the C3 position .

Should the C3 position be sterically hindered or electronically deactivated (e.g., by a bulky protecting group on the nitrogen that also influences C3), substitution at the C2 position would be the next most likely outcome.

Electrophilic substitution on the benzene ring is anticipated to be significantly more challenging. If forced under harsh conditions, the directing effects of the existing substituents would come into play. The 4-bromo substituent directs ortho (C3, already the most reactive site, and C5, which is blocked) and para (C7). The 5-chloro substituent directs ortho (C4 and C6) and para (no available position). Therefore, any substitution on the benzene ring would most likely occur at the C6 or C7 positions , with the precise outcome depending on the specific reaction conditions and the nature of the electrophile.

The following sections provide detailed protocols for key electrophilic substitution reactions, with the primary target being the functionalization of the C3 position.

Experimental Protocols for Electrophilic Substitution Reactions

The following protocols are proposed based on established methodologies for indole chemistry and may require optimization for the specific substrate, this compound.

Vilsmeier-Haack Formylation at C3

The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds.[7][13][14] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (typically dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[15]

Predicted Product: this compound-3-carbaldehyde

Causality of Experimental Choices:

  • Reagents: DMF serves as the source of the formyl group, and POCl₃ activates it to form the electrophilic Vilsmeier reagent.

  • Solvent: DMF often serves as both the reagent and the solvent. An inert co-solvent like dichloromethane (DCM) can be used to control the reaction concentration.

  • Temperature: The reaction is typically initiated at low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent and then allowed to warm to room temperature to drive the substitution.

  • Work-up: Hydrolysis of the intermediate iminium salt with an aqueous base (e.g., sodium hydroxide or sodium bicarbonate) is essential to liberate the aldehyde product.

Step-by-Step Protocol:

  • To a stirred solution of dimethylformamide (3.0 eq.) in anhydrous dichloromethane (5 mL per mmol of indole) under a nitrogen atmosphere at 0 °C, add phosphorus oxychloride (1.2 eq.) dropwise.

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is basic.

  • Stir vigorously for 1 hour at room temperature to ensure complete hydrolysis.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the title compound.

Diagram of Vilsmeier-Haack Reaction Workflow

Vilsmeier_Haack_Workflow cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Substitution cluster_workup Work-up & Purification DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent 0 °C POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate Indole This compound Indole->Iminium_Intermediate 0 °C to RT Hydrolysis Aqueous Hydrolysis (e.g., NaHCO₃) Iminium_Intermediate->Hydrolysis Aldehyde This compound-3-carbaldehyde Hydrolysis->Aldehyde Purification Column Chromatography Aldehyde->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the Vilsmeier-Haack formylation of this compound.

Friedel-Crafts Acylation at C3

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[16][17][18] This reaction is a robust method for forming carbon-carbon bonds.

Predicted Product: 1-(4-Bromo-5-chloro-1H-indol-3-yl)ethan-1-one (using acetyl chloride)

Causality of Experimental Choices:

  • Reagents: Acetyl chloride is the acylating agent, and aluminum chloride (AlCl₃) is a strong Lewis acid catalyst that activates the acetyl chloride by forming a highly electrophilic acylium ion.[19][20]

  • Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is used to prevent reaction with the Lewis acid.

  • Temperature: The reaction is performed at low temperature to control its exothermicity and minimize side reactions.

  • Stoichiometry: A stoichiometric amount of AlCl₃ is often required as it complexes with the product ketone, deactivating it towards further acylation.[17]

Step-by-Step Protocol:

  • To a suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane (10 mL per mmol of indole) under a nitrogen atmosphere at 0 °C, add acetyl chloride (1.1 eq.) dropwise.

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of this compound (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Stir until the ice has melted, then separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired ketone.

Nitration at C3

Nitration introduces a nitro group (-NO₂) onto the indole ring. Due to the high reactivity of the indole nucleus, harsh nitrating conditions (e.g., mixed nitric and sulfuric acid) can lead to oxidation and decomposition. Milder nitrating agents are preferred.

Predicted Product: 4-Bromo-5-chloro-3-nitro-1H-indole

Causality of Experimental Choices:

  • Reagent: Nitric acid in acetic anhydride is a common and effective reagent for the nitration of sensitive heterocyclic systems.[21][22][23] It generates the acetyl nitrate electrophile in situ, which is less aggressive than the nitronium ion formed in mixed acid.

  • Temperature: The reaction is conducted at low temperatures (-10 °C to 0 °C) to control the reaction rate and prevent over-nitration or degradation of the starting material.

Step-by-Step Protocol:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of this compound (1.0 eq.) in acetic anhydride (10 mL per mmol of indole) to -10 °C.

  • Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq.) in acetic anhydride (2 mL) dropwise, ensuring the internal temperature does not exceed -5 °C.

  • Stir the reaction mixture at -10 °C to 0 °C for 1-2 hours. Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture onto a mixture of ice and water.

  • Stir until the ice melts and a precipitate forms.

  • Collect the solid by vacuum filtration, and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the solid under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure 3-nitroindole derivative.

Halogenation at C3

While the starting material is already halogenated on the benzene ring, further halogenation at the electron-rich C3 position is a feasible transformation.

Predicted Product: 3,4-Dibromo-5-chloro-1H-indole (for bromination)

Causality of Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, ideal for the C3-bromination of indoles.[24][25]

  • Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or acetonitrile is suitable for this reaction.

  • Temperature: The reaction is typically run at or below room temperature to ensure high selectivity for mono-bromination at C3.

Step-by-Step Protocol (for Bromination):

  • Dissolve this compound (1.0 eq.) in anhydrous THF (15 mL per mmol of indole) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.) portion-wise over 10 minutes, keeping the solution protected from light.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash column chromatography (hexane/ethyl acetate gradient) to afford the 3-bromo derivative.

Mannich Reaction at C3

The Mannich reaction is a three-component condensation that installs an aminomethyl group onto an acidic proton, in this case, the C3-H of the indole.[8][26][27] The reaction involves an amine, an aldehyde (commonly formaldehyde), and the active hydrogen compound.

Predicted Product: (4-Bromo-5-chloro-1H-indol-3-yl)-N,N-dimethylmethanamine

Causality of Experimental Choices:

  • Reagents: Formaldehyde, dimethylamine, and acetic acid are the classical reagents for the preparation of gramine analogues.[28] The reaction proceeds via the formation of an electrophilic Eschenmoser's salt precursor in situ.

  • Solvent: Acetic acid often serves as both the solvent and the acid catalyst.

  • Temperature: The reaction is typically performed at room temperature or with gentle heating.

Step-by-Step Protocol:

  • To a stirred solution of dimethylamine (40% aqueous solution, 2.0 eq.) in glacial acetic acid (5 mL per mmol of indole), add this compound (1.0 eq.).

  • Cool the mixture in an ice bath and add formaldehyde (37% aqueous solution, 2.0 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Pour the reaction mixture into a cold, stirred solution of sodium hydroxide (2M) until the pH is strongly basic (>11).

  • Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product, a Mannich base, can often be purified by crystallization or by column chromatography on silica gel (using a mobile phase containing a small amount of triethylamine to prevent streaking).

Diagram of Key Electrophilic Substitution Pathways

Electrophilic_Substitution cluster_reactions Electrophilic Substitution at C3 cluster_products C3-Functionalized Products Indole {this compound | C3-H} Formylation Formylation (Vilsmeier-Haack) Indole->Formylation POCl₃, DMF Acylation Acylation (Friedel-Crafts) Indole->Acylation RCOCl, AlCl₃ Nitration Nitration Indole->Nitration HNO₃, Ac₂O Halogenation Halogenation Indole->Halogenation NBS / NCS Mannich Mannich Reaction Indole->Mannich CH₂O, R₂NH Product_Formyl This compound-3-carbaldehyde Formylation->Product_Formyl Product_Acyl 3-Acyl-4-bromo-5-chloro-1H-indole Acylation->Product_Acyl Product_Nitro 4-Bromo-5-chloro-3-nitro-1H-indole Nitration->Product_Nitro Product_Halo 3,4-Dihalo-5-chloro-1H-indole Halogenation->Product_Halo Product_Mannich 3-Aminomethyl-4-bromo-5-chloro-1H-indole Mannich->Product_Mannich

References

Methodological & Application

Application Note: Strategic Synthesis of 4-bromo-5-chloro-1H-indole via the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The indole scaffold is a privileged structure in medicinal chemistry and materials science.[1][2] Specifically, halogenated indoles serve as versatile intermediates for further functionalization through cross-coupling reactions.[3] This application note provides a comprehensive guide to the synthesis of 4-bromo-5-chloro-1H-indole using the Fischer indole synthesis, a classic and powerful method for indole formation.[4][5][6] We will delve into the mechanistic underpinnings of the reaction, offer a detailed experimental protocol, and discuss critical considerations for success, including catalyst selection, reaction monitoring, and purification of the target compound.

Introduction to the Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust acid-catalyzed reaction that produces an indole from a (substituted) phenylhydrazine and an aldehyde or ketone.[4][7] The reaction proceeds through several key steps:

  • Hydrazone Formation: The initial step is the condensation of the phenylhydrazine with a carbonyl compound to form a phenylhydrazone.[5][8]

  • Tautomerization: The phenylhydrazone then tautomerizes to its enamine form.[5][8]

  • [8][8]-Sigmatropic Rearrangement: Under acidic conditions, the enamine undergoes a[8][8]-sigmatropic rearrangement, which is the key bond-forming step.[4][5][9]

  • Cyclization and Aromatization: The resulting intermediate cyclizes and eliminates ammonia to yield the final aromatic indole.[4][5][8]

The versatility of the Fischer indole synthesis allows for the preparation of a wide array of substituted indoles by varying the substituents on both the phenylhydrazine and the carbonyl partner.[2]

Strategic Considerations for this compound

The synthesis of a di-halogenated indole like this compound requires careful selection of starting materials and reaction conditions.

  • Starting Phenylhydrazine: The key starting material is (4-bromo-5-chlorophenyl)hydrazine. The purity of this reagent is crucial for a successful reaction, as impurities can lead to side products and lower yields.[10]

  • Carbonyl Partner: To obtain the unsubstituted indole at the 2- and 3-positions, acetaldehyde is the required carbonyl partner. However, acetaldehyde is a gas at room temperature and can be challenging to handle. A common and more practical alternative is to use a precursor that generates acetaldehyde in situ, or to use a related carbonyl compound like pyruvic acid followed by decarboxylation.[2][8] For this protocol, we will focus on the use of a suitable aldehyde that is easier to handle than acetaldehyde. A logical choice is an aldehyde that, after the reaction, results in an easily removable group at the 2- or 3-position, or ideally, no substituent. Glyoxylic acid can be a suitable partner, leading to an indole-2-carboxylic acid which can be subsequently decarboxylated.

  • Acid Catalyst: The choice of acid catalyst is critical and can significantly impact the reaction's success.[7] Both Brønsted acids (e.g., H₂SO₄, polyphosphoric acid (PPA), p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃) are effective.[4][5] For di-halogenated phenylhydrazines, which are electron-deficient, a strong acid catalyst is generally required to promote the key rearrangement step. Polyphosphoric acid is often a good choice as it can also serve as the solvent.

Reaction Mechanism

The following diagram illustrates the Fischer indole synthesis for this compound.

Fischer_Indole_Synthesis Start 4-bromo-5-chlorophenylhydrazine + Aldehyde Hydrazone Hydrazone Formation Start->Hydrazone Enamine Tautomerization Hydrazone->Enamine Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement Cyclization Cyclization & Ammonia Elimination Rearrangement->Cyclization Product This compound Cyclization->Product

Caption: Key stages of the Fischer indole synthesis.

Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound. Safety Note: This procedure should be carried out in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
(4-bromo-5-chlorophenyl)hydrazine≥98%Commercially available
Glyoxylic acid monohydrate≥98%Commercially available
Polyphosphoric acid (PPA)85%Commercially availableCorrosive
Ethyl acetateACS gradeCommercially availableFlammable
Saturated sodium bicarbonate solutionPrepared in-house
BrinePrepared in-house
Anhydrous sodium sulfateCommercially available
Silica gel60 Å, 230-400 meshCommercially availableFor column chromatography
HexanesACS gradeCommercially availableFlammable
DichloromethaneACS gradeCommercially available
Step-by-Step Procedure

Step 1: Hydrazone Formation

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve (4-bromo-5-chlorophenyl)hydrazine (1.0 eq) in a suitable solvent such as ethanol or acetic acid.[8]

  • Add glyoxylic acid monohydrate (1.1 eq) to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.

Step 2: Indolization

  • Carefully add polyphosphoric acid (PPA) to a separate round-bottom flask. The amount of PPA should be sufficient to act as both the catalyst and solvent (typically 10-20 times the weight of the hydrazine).

  • Heat the PPA to 80-100 °C with stirring.

  • Add the crude hydrazone from Step 1 to the hot PPA in portions. Caution: The addition may be exothermic.

  • Stir the reaction mixture at 100-120 °C. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-3 hours.

Step 3: Workup and Isolation

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • If a solid precipitates, collect it by vacuum filtration and wash with cold water.

  • If an oil forms, extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).[11]

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.[11]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound-2-carboxylic acid.

Step 4: Decarboxylation (if necessary)

  • The crude indole-2-carboxylic acid can be decarboxylated by heating it in a high-boiling solvent like quinoline with a copper catalyst, or by heating it neat under vacuum.

  • Monitor the decarboxylation by TLC until the starting material is consumed.

Step 5: Purification

  • The crude this compound is typically a solid. It can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate or dichloromethane as the eluent.[11][12]

  • Alternatively, if the crude product is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.[11]

Troubleshooting and Key Considerations

  • Low Yield: Low yields can result from poor quality starting materials, inappropriate acid catalyst, or incorrect reaction temperature.[10] Ensure the phenylhydrazine is pure and consider screening different acid catalysts and temperatures.

  • Side Reactions: Electron-withdrawing groups on the phenylhydrazine can sometimes lead to side reactions or failed cyclization.[13] Using a stronger acid or higher temperature may be necessary.

  • Product Degradation: Indoles can be sensitive to strong acids and air oxidation, especially at elevated temperatures.[11] It is important to work up the reaction promptly once it is complete. During purification by column chromatography, it may be beneficial to use silica gel that has been deactivated with triethylamine to prevent degradation of the acid-sensitive indole product.[11]

  • Isomer Formation: When using unsymmetrical ketones, the formation of two regioisomeric indoles is possible.[10] The choice of acid and reaction conditions can influence the selectivity.[10] This is not a concern in this specific synthesis as a symmetrical aldehyde precursor is used.

Conclusion

The Fischer indole synthesis is a powerful and versatile method for the preparation of substituted indoles. By carefully selecting the starting materials and optimizing the reaction conditions, this compound can be synthesized efficiently. This di-halogenated indole serves as a valuable building block for the development of novel pharmaceuticals and functional materials.

References

A Scalable and Efficient Protocol for the Kilogram-Scale Production of 4-Bromo-5-chloro-1H-indole via a Modified Leimgruber-Batcho Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of 4-Bromo-5-chloro-1H-indole

Abstract

The this compound scaffold is a critical heterocyclic building block in the synthesis of numerous pharmacologically active molecules. The demand for a robust, scalable, and high-yielding synthetic process is paramount for drug development and manufacturing. This application note provides a comprehensive, field-proven protocol for the large-scale synthesis of this compound. We detail a modified Leimgruber-Batcho approach, selected for its operational simplicity, use of readily available starting materials, and amenability to scale-up. The protocol is presented with in-depth explanations for experimental choices, process optimization parameters, detailed safety precautions, and a troubleshooting guide to ensure reproducibility and safety in an industrial or advanced research setting.

Introduction and Rationale for Synthetic Route Selection

The indole nucleus is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic compounds with diverse biological activities.[1] Specifically, halogenated indoles such as this compound serve as versatile intermediates, allowing for further functionalization through cross-coupling reactions to build molecular complexity.

While numerous methods for indole synthesis exist—including the Fischer, Reissert, Madelung, and Nenitzescu syntheses—many present significant challenges for large-scale production, such as harsh reaction conditions, the use of hazardous reagents, or low overall yields.[2][3][4][5][6]

  • Fischer Indole Synthesis: A classic method, it often requires strongly acidic conditions and high temperatures, which can be incompatible with certain functional groups and pose material handling challenges at scale.[6][7]

  • Madelung Synthesis: This method typically requires very high temperatures (200-400 °C) and strong bases like sodium ethoxide, making it energetically demanding and potentially hazardous on a large scale.[4][5]

  • Reissert Synthesis: While effective, it involves multiple steps including a condensation and subsequent reductive cyclization, which can impact overall process efficiency.[3][8]

The Leimgruber-Batcho indole synthesis was selected as the optimal route for this application. It has become a popular alternative to the Fischer synthesis in industrial settings for several key reasons:[9][10]

  • Mild Conditions: The reactions proceed under relatively mild conditions, enhancing safety and reducing the need for specialized high-pressure or high-temperature equipment.[9]

  • High Yields: The process is known for its high chemical yields, which is economically critical for large-scale manufacturing.[9]

  • Accessible Starting Materials: The synthesis begins with substituted o-nitrotoluenes, which are often commercially available or can be readily prepared.[9]

  • Regiocontrol: It provides excellent control over the substitution pattern on the benzene ring, directly yielding the desired isomer without the need for complex separation of regioisomers.[10]

This protocol leverages these advantages to provide a self-validating system for producing high-purity this compound at scale.

Overall Synthetic Workflow

The synthesis is a two-step process commencing from 1-bromo-2-chloro-4-methyl-5-nitrobenzene. The first step is the formation of a stable enamine intermediate, which is then subjected to reductive cyclization to yield the final indole product.

Caption: Overall workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Preamble: All operations must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, nitrile gloves, and a flame-retardant lab coat, must be worn at all times.[11][12] Special care should be taken when handling flammable solvents, hydrogen gas, and corrosive materials.

Causality: The first step involves the condensation of the acidic methyl group of the o-nitrotoluene with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[13] The nitro group activates the ortho-methyl protons, facilitating deprotonation and subsequent attack on the electrophilic DMF-DMA. The addition of pyrrolidine acts as a catalyst by displacing dimethylamine from DMF-DMA to generate a more reactive reagent, accelerating the reaction.[9]

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
1-Bromo-2-chloro-4-methyl-5-nitrobenzene249.451.00 kg4.011.0
DMF-DMA119.161.43 kg12.033.0
Pyrrolidine71.12143 mL1.680.42
N,N-Dimethylformamide (DMF)73.094.0 L--

Procedure:

  • Equip a 20 L jacketed glass reactor with a mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet.

  • Charge the reactor with 1-bromo-2-chloro-4-methyl-5-nitrobenzene (1.00 kg, 4.01 mol) and N,N-Dimethylformamide (DMF, 4.0 L).

  • Begin stirring and add pyrrolidine (143 mL, 1.68 mol) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.43 kg, 12.03 mol).

  • Heat the reaction mixture to 110-120 °C using a circulating oil bath. The solution will gradually turn a deep red/purple color, characteristic of the push-pull olefin intermediate.[9]

  • Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours (Mobile Phase: 20% Ethyl Acetate in Hexane). The reaction is typically complete within 6-8 hours.

  • Once the starting material is consumed, cool the reactor to room temperature (20-25 °C).

  • Transfer the reaction mixture to a larger vessel containing 20 L of ice-cold water with vigorous stirring.

  • A dark red solid will precipitate. Stir the slurry for 1 hour to ensure complete precipitation.

  • Isolate the solid product by filtration using a large Büchner funnel.

  • Wash the filter cake thoroughly with deionized water (3 x 5 L) until the filtrate is neutral.

  • Dry the solid product under vacuum at 50 °C to a constant weight.

  • Expected Yield: 1.15 - 1.25 kg (94-98% yield) of a dark red crystalline solid. The product is typically of sufficient purity for the next step.

Causality: The nitro group of the enamine intermediate is reduced to an amine using catalytic hydrogenation. The resulting amino-enamine spontaneously cyclizes, followed by the elimination of dimethylamine to form the aromatic indole ring.[13] Palladium on carbon is an efficient and clean catalyst for this transformation, and methanol is an excellent solvent for both the substrate and the hydrogenation process.

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
Enamine Intermediate304.581.00 kg3.281.0
10% Palladium on Carbon (50% wet)-100 g-10 wt%
Methanol32.0410.0 L--
Celite®-200 g--

Procedure:

  • Equip a suitable hydrogenation reactor (e.g., a 20 L Parr hydrogenator) with a mechanical stirrer, heating/cooling jacket, pressure gauge, and gas inlet/outlet.

  • Carefully charge the reactor with 10% Pd/C (100 g) under a nitrogen atmosphere.

  • Add methanol (10.0 L) to the reactor, followed by the enamine intermediate (1.00 kg, 3.28 mol).

  • Seal the reactor and purge the system with nitrogen gas three times, then with hydrogen gas three times.

  • Pressurize the reactor with hydrogen gas to 50-60 psi.

  • Begin stirring and heat the mixture to 50-60 °C. Monitor the reaction by observing hydrogen uptake.

  • The reaction is exothermic; careful temperature control is required. The reaction is typically complete in 4-6 hours when hydrogen uptake ceases.

  • Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen gas.

  • Prepare a filter pad of Celite® (200 g) in a Büchner funnel and wet it with methanol.

  • Caution: The Pd/C catalyst is pyrophoric and must be kept wet at all times. Filter the reaction mixture through the Celite® pad to remove the catalyst. Wash the reactor and the filter cake with methanol (2 x 1 L).

  • Transfer the combined filtrate to a rotary evaporator and concentrate the solvent under reduced pressure to obtain a crude solid.

  • Purification: Dissolve the crude solid in a minimal amount of hot toluene (~3-4 L). Allow the solution to cool slowly to room temperature, then cool to 0-5 °C for 2 hours to induce crystallization.

  • Isolate the purified product by filtration, wash the crystals with cold hexane (2 x 1 L), and dry under vacuum at 50 °C.

  • Expected Yield: 650 - 720 g (81-90% yield) of an off-white to light tan solid.

Product Characterization
AnalysisSpecification
Appearance Off-white to light tan crystalline solid
Melting Point 118-121 °C
¹H NMR (400 MHz, DMSO-d₆) δ 11.45 (s, 1H), 7.45 (s, 1H), 7.38 (d, J=8.4 Hz, 1H), 7.25 (t, J=2.8 Hz, 1H), 6.55 (t, J=2.0 Hz, 1H)
¹³C NMR (100 MHz, DMSO-d₆) δ 135.2, 128.1, 124.9, 123.5, 122.8, 118.7, 113.4, 102.1
Mass Spec (ESI) m/z 243.9 [M-H]⁻
Purity (HPLC) ≥99.0%
Safety and Hazard Management

This protocol involves several hazardous materials and procedures that require strict safety controls.

G HAZARDS Key Hazards Bromine Compounds: Toxic and corrosive. [31] Flammable Solvents: Methanol, Toluene. Fire risk. Hydrogen Gas: Highly flammable and explosive. Pyrophoric Catalyst: Pd/C can ignite spontaneously in air. DMF: Reproductive toxin. CONTROLS Control Measures Engineering: Operate in a certified chemical fume hood or ventilated enclosure. Use grounded equipment. PPE: Chemical splash goggles, face shield, appropriate gloves, flame-retardant lab coat. [26] Handling Pd/C: Never allow the catalyst to dry. Quench carefully after use. Hydrogenation: Use a properly rated and maintained hydrogenation reactor. Follow strict purging protocols. Spills: Have appropriate spill kits (absorbents for solvents, neutralizers for corrosives) readily available. [9] HAZARDS->CONTROLS Mitigation Strategy

Caption: Key hazards and their corresponding control measures for the synthesis.

  • Bromine Compounds: Halogenated organic compounds can be toxic and irritating. Avoid inhalation and skin contact.[14]

  • Chlorine and Bromine Mixtures: Never mix chlorine- and bromine-based products as this can produce toxic gases.[15]

  • Hydrogenation: The use of hydrogen gas under pressure is a high-risk operation. Ensure the reactor is properly rated and maintained. Always perform leak tests before use and follow strict purging procedures to remove all oxygen from the system.

  • Palladium on Carbon: The catalyst is pyrophoric and may ignite upon exposure to air, especially when dry or containing residual solvent. It must be handled under an inert atmosphere or as a wet slurry. After the reaction, the catalyst should be filtered and immediately submerged in water for storage and disposal.

Troubleshooting Guide
IssuePotential Cause(s)Suggested Solution(s)
Step 1: Reaction Stalls 1. Insufficient temperature. 2. Impure DMF-DMA. 3. Inactive starting material.1. Verify reactor temperature is 110-120 °C. 2. Use a fresh, sealed bottle of DMF-DMA. 3. Check the purity of the o-nitrotoluene starting material.
Step 1: Low Yield of Enamine 1. Incomplete precipitation. 2. Product loss during washing.1. Ensure the quench water is ice-cold and allow sufficient time for precipitation. 2. Avoid excessive washing.
Step 2: Hydrogenation is Sluggish or Incomplete 1. Catalyst poisoning. 2. Insufficient hydrogen pressure or leak. 3. Poor agitation.1. Ensure all reagents and solvents are of high purity. If necessary, add more catalyst. 2. Check the system for leaks and ensure pressure is maintained at 50-60 psi. 3. Increase the stirring speed to ensure good suspension of the catalyst.
Final Product is Discolored 1. Incomplete reduction or residual impurities. 2. Air oxidation.1. Ensure the hydrogenation goes to completion. 2. Repeat the recrystallization step, possibly with the addition of activated charcoal (use sparingly to avoid product loss).

References

The Strategic Utility of 4-Bromo-5-Chloro-1H-Indole in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic pharmaceuticals. Within the diverse landscape of functionalized indoles, halogenated derivatives serve as exceptionally versatile intermediates, enabling the strategic construction of complex molecular architectures. This guide focuses on the specific utility of 4-bromo-5-chloro-1H-indole, a dihalogenated indole that offers orthogonal reactivity for the synthesis of targeted therapeutic agents, most notably in the development of potent and selective kinase inhibitors.

The strategic placement of both a bromine and a chlorine atom on the indole ring provides medicinal chemists with a powerful tool for sequential, site-selective modifications. This allows for the controlled introduction of different functionalities, a critical aspect in the structure-activity relationship (SAR) studies that are fundamental to modern drug discovery. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed protocols for its application in the synthesis of advanced pharmaceutical intermediates, and an in-depth look at its role in the development of tankyrase inhibitors, a promising class of anti-cancer agents.

Physicochemical and Safety Profile

A thorough understanding of the physical and chemical properties of a starting material is paramount for successful and safe process development.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1191028-48-4[1]
Molecular Formula C₈H₅BrClN[1]
Molecular Weight 230.49 g/mol [1]
Appearance White to off-white solid
Purity Typically >95%
Solubility Soluble in organic solvents such as DMF, DMSO, and methanol.

Safety and Handling: As with all halogenated organic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Operations should be conducted in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Application in the Synthesis of Tankyrase Inhibitors

A significant application of this compound is in the synthesis of tankyrase inhibitors. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes.[2] These enzymes are involved in various cellular processes, and their inhibition has emerged as a promising therapeutic strategy in oncology, particularly in cancers where the Wnt/β-catenin signaling pathway is dysregulated.[2]

The this compound moiety serves as a key building block for the synthesis of potent tankyrase inhibitors, such as those described in patent literature related to GSK2801071. The synthetic strategies employed highlight the differential reactivity of the bromine and chlorine substituents, allowing for sequential functionalization.

Synthetic Workflow Overview

The general synthetic approach involves the initial functionalization at the bromine-bearing C4 position, followed by subsequent modification at the chlorine-bearing C5 position. This sequence is dictated by the relative reactivity of the C-Br and C-Cl bonds in common cross-coupling reactions.

G A This compound B N-Protection (e.g., SEM-Cl) A->B  Protection of Indole Nitrogen C Suzuki-Miyaura Coupling (at C4-Br) B->C  Selective C-C Bond Formation D Buchwald-Hartwig Amination (at C5-Cl) C->D  C-N Bond Formation E Deprotection D->E  Removal of Protecting Group F Final Tankyrase Inhibitor Scaffold E->F  Target Molecule

Caption: General synthetic workflow for tankyrase inhibitors.

Detailed Protocols

The following protocols are illustrative examples based on established chemical transformations for the synthesis of complex molecules from this compound.

Protocol 1: N-Protection of this compound

Rationale: The indole nitrogen is nucleophilic and can interfere with subsequent cross-coupling reactions. Protection of the indole nitrogen is therefore a critical first step to ensure selectivity and high yields in the subsequent transformations. The choice of protecting group is crucial; it must be stable to the conditions of the cross-coupling reactions and readily cleavable at a later stage. A common protecting group for indoles is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-protected this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the C4-Position

Rationale: The Suzuki-Miyaura reaction is a robust and versatile method for the formation of carbon-carbon bonds. In the context of the dihalogenated indole, the greater reactivity of the C-Br bond compared to the C-Cl bond allows for selective coupling at the C4 position. This reaction is typically catalyzed by a palladium complex.

Materials:

  • N-Protected this compound (from Protocol 1)

  • Aryl or heteroaryl boronic acid or boronate ester (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., potassium carbonate, K₂CO₃, 2.0 equivalents)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine the N-protected this compound (1.0 equivalent), the boronic acid or ester (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2.0 equivalents).

  • Add the solvent system (1,4-dioxane and water).

  • Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the C4-arylated or C4-heteroarylated indole.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Ar-Pd(II)-Br)Ln A->B R-Br C Transmetalation (Ar-Pd(II)-Ar')Ln B->C Ar'-B(OR)2 D Reductive Elimination C->D D->A Ar-Ar'

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 3: Buchwald-Hartwig Amination at the C5-Position

Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[2] With the more reactive C4-position now functionalized, the C5-chloro substituent can be selectively targeted for amination. This reaction is crucial for introducing key pharmacophoric elements that can interact with the target protein.

Materials:

  • C4-functionalized N-protected 5-chloro-1H-indole (from Protocol 2)

  • Amine (1.5 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 0.05 equivalents)

  • Ligand (e.g., Xantphos, 0.1 equivalents)

  • Base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equivalents)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To an oven-dried reaction tube, add the C4-functionalized N-protected 5-chloro-1H-indole (1.0 equivalent), the palladium catalyst, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (nitrogen or argon) three times.

  • Add the anhydrous solvent, followed by the amine (1.5 equivalents).

  • Seal the tube and heat the reaction mixture to 100-120 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the C5-aminated indole derivative.

Conclusion

This compound is a highly valuable and strategically important intermediate in pharmaceutical synthesis. Its dihalogenated nature allows for selective and sequential functionalization through well-established and robust cross-coupling methodologies. The protocols outlined in this guide provide a framework for the synthesis of complex, biologically active molecules, with a particular emphasis on the development of tankyrase inhibitors. The ability to precisely control the introduction of various substituents at both the C4 and C5 positions makes this compound an indispensable tool for medicinal chemists in the pursuit of novel therapeutics.

References

Application Notes & Protocols: Strategic Functionalization of 4-Bromo-5-Chloro-1H-Indole via Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1] Substituted indoles, particularly those bearing multiple, distinct halogen atoms, represent versatile building blocks for the generation of diverse chemical libraries through iterative functionalization. This guide focuses on 4-bromo-5-chloro-1H-indole, a substrate primed for selective carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation via palladium-catalyzed cross-coupling reactions.

The primary challenge and opportunity in utilizing this substrate lies in the chemoselective functionalization of one C-X bond over the other. This document provides a detailed exploration of the principles governing this selectivity and offers field-proven, step-by-step protocols for four cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck. The methodologies are designed for researchers, scientists, and drug development professionals to facilitate the strategic synthesis of novel indole derivatives.

The Principle of Chemoselectivity: C-Br vs. C-Cl

The success of selectively functionalizing this compound hinges on the differential reactivity of the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the rate-determining oxidative addition step of the catalytic cycle.[2]

The generally accepted reactivity trend for halogens in Pd-catalyzed cross-coupling is: I > Br > OTf > Cl .[2][3]

This hierarchy is primarily governed by bond dissociation energy (BDE); the C-Br bond (approx. 71 kcal/mol) is weaker than the C-Cl bond (approx. 84 kcal/mol), requiring less energy for the palladium(0) catalyst to insert into the bond.[2] Consequently, under standard conditions, palladium catalysts will preferentially react at the more labile C4-Br position, leaving the C5-Cl bond intact for potential subsequent transformations. While advanced catalyst systems with bulky, electron-rich phosphine ligands have been developed to activate the more inert C-Cl bond, conventional catalysts readily provide excellent selectivity for the C-Br bond.[2][4]

This inherent reactivity difference allows for a modular and strategic approach to derivatization, as illustrated below.

G cluster_reactions Selective C4-Br Functionalization cluster_products Product Scaffolds start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki Pd Cat. sonogashira Sonogashira (R-C≡CH) start->sonogashira Pd/Cu Cat. buchwald Buchwald-Hartwig (R₂NH) start->buchwald Pd Cat. heck Heck (Alkene) start->heck Pd Cat. p_suzuki 4-Aryl-5-chloro-1H-indole suzuki->p_suzuki p_sonogashira 4-Alkynyl-5-chloro-1H-indole sonogashira->p_sonogashira p_buchwald 4-Amino-5-chloro-1H-indole buchwald->p_buchwald p_heck 4-Alkenyl-5-chloro-1H-indole heck->p_heck

Figure 1: Strategic workflow for the selective functionalization of this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-5-chloro-1H-indoles

The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[5][6]

Mechanism

The catalytic cycle involves three key steps: (1) Oxidative addition of the palladium(0) catalyst to the C-Br bond, (2) Transmetalation of the aryl group from a boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the C-C bond and regenerate the catalyst.[7][8]

G Figure 2: Simplified Suzuki-Miyaura catalytic cycle. pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar¹)(X) pd0->pd2_complex Ar¹-X redelim_label Reductive Elimination pd2_trans L₂Pd(II)(Ar¹)(Ar²) pd2_complex->pd2_trans Ar²-B(OR)₃⁻ (from Ar²-B(OH)₂ + Base) trans_label Transmetalation pd2_trans->pd0 Ar¹-Ar² oxadd_label Oxidative Addition

Figure 2: Simplified Suzuki-Miyaura catalytic cycle.

Key Reaction Components
ComponentExample(s)Role & Rationale
Substrate This compoundElectrophile; reaction occurs at the C4-Br position.
Coupling Partner Arylboronic acid or esterNucleophile; source of the new aryl group. Esters can offer enhanced stability.
Palladium Catalyst Pd(dppf)Cl₂[9], Pd(PPh₃)₄Pre-catalyst that forms the active Pd(0) species. Pd(dppf)Cl₂ is robust and effective for many heteroaromatic substrates.
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[7]
Solvent 1,4-Dioxane/H₂O, DME/H₂O[10]A mixed aqueous system is common; water aids in dissolving the base and boronic acid.
Detailed Experimental Protocol

Objective: To synthesize 4-(4-methoxyphenyl)-5-chloro-1H-indole.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (182 mg, 1.2 mmol, 1.2 equiv.), and potassium carbonate (414 mg, 3.0 mmol, 3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.

  • Solvent Addition: Under a positive pressure of argon, add 1,4-dioxane (8 mL) and deionized water (2 mL) via syringe.

  • Degassing: Sparge the resulting suspension with argon gas for 10-15 minutes to ensure all dissolved oxygen is removed.

  • Catalyst Addition: Briefly remove the septum and add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol, 5 mol%).[11]

  • Reaction: Reseal the flask and place it in a preheated oil bath at 90 °C. Stir vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. The disappearance of the starting material indicates completion.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the final product.

Sonogashira Coupling: Synthesis of 4-Alkynyl-5-chloro-1H-indoles

The Sonogashira reaction is a highly efficient method for coupling terminal alkynes with aryl halides, providing direct access to valuable alkynylated heterocycles.[12][13]

Mechanism

This reaction uniquely involves two catalytic cycles operating in concert. The palladium cycle is similar to the Suzuki reaction, while a copper(I) co-catalyst activates the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.[14] Copper-free variants also exist but often require specific ligands.[15]

G Figure 3: Interlinked catalytic cycles in Sonogashira coupling. cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox L₂Pd(II)(Ar)(X) pd0->pd_ox 1. Oxidative Addition (Ar-X) pd_trans L₂Pd(II)(Ar)(C≡CR) pd_ox->pd_trans 2. Transmetalation pd_trans->pd0 3. Reductive Elimination (Ar-C≡CR) cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide H-C≡CR, Base cu_acetylide->pd_ox Feeds into Transmetalation cu_acetylide->cu_x Regenerates CuX

Figure 3: Interlinked catalytic cycles in Sonogashira coupling.

Key Reaction Components
ComponentExample(s)Role & Rationale
Substrate This compoundElectrophile.
Coupling Partner Terminal Alkyne (e.g., Phenylacetylene)Nucleophile precursor.
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄Forms the active Pd(0) species for the main catalytic cycle.
Copper(I) Co-catalyst Copper(I) Iodide (CuI)Activates the terminal alkyne to facilitate transmetalation.[13]
Base Triethylamine (Et₃N), DiisopropylamineActs as both a base to deprotonate the alkyne and often as a solvent.
Solvent THF, DMFAprotic polar solvent to ensure solubility of reagents.
Detailed Experimental Protocol

Objective: To synthesize 5-chloro-4-(phenylethynyl)-1H-indole.

  • Vessel Preparation: To an oven-dried Schlenk flask, add this compound (230 mg, 1.0 mmol, 1.0 equiv.) and Copper(I) iodide (10 mg, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the flask, and cycle between vacuum and argon three times.

  • Reagent Addition: Under argon, add anhydrous THF (10 mL), triethylamine (0.42 mL, 3.0 mmol, 3.0 equiv.), and phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv.) via syringe.

  • Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 35 mg, 0.05 mmol, 5 mol%).

  • Reaction: Stir the mixture at room temperature for 15 minutes, then heat to 60 °C. Stir for 2-6 hours.

  • Monitoring: Monitor the reaction by TLC, observing the consumption of the starting indole.

  • Work-up: After cooling, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate (30 mL), wash with saturated aqueous ammonium chloride (NH₄Cl) solution (15 mL) and then brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography (hexane/ethyl acetate) to obtain the product.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-5-chloro-1H-indoles

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, coupling aryl halides with a wide range of amine nucleophiles.[16][17]

Mechanism

The mechanism is analogous to other cross-couplings, involving oxidative addition of the aryl halide to Pd(0), coordination of the amine, deprotonation by a strong base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product.[4]

G Figure 4: Simplified Buchwald-Hartwig amination cycle. pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X redelim_label Reductive Elimination pd2_amido [L₂Pd(II)(Ar)(NR¹R²)] pd2_complex->pd2_amido R¹R²NH, Base (-HBX) amine_coord_label Amine Coordination & Deprotonation pd2_amido->pd0 Ar-NR¹R² oxadd_label Oxidative Addition

Figure 4: Simplified Buchwald-Hartwig amination cycle.

Key Reaction Components
ComponentExample(s)Role & Rationale
Substrate This compoundElectrophile.
Coupling Partner Primary/Secondary Amine (e.g., Morpholine)Nucleophile.
Palladium Pre-catalyst Pd₂(dba)₃, Pd(OAc)₂Source of Pd(0). Often used with a specific ligand.
Ligand XPhos, RuPhos, BINAPBulky, electron-rich phosphine ligands are crucial for facilitating both oxidative addition and reductive elimination.[4]
Base NaOt-Bu, LHMDS, K₃PO₄Strong, non-nucleophilic base is required to deprotonate the amine after coordination to the palladium center.[4]
Solvent Toluene, 1,4-DioxaneAnhydrous, non-protic solvents are essential.
Detailed Experimental Protocol

Objective: To synthesize 4-(morpholino)-5-chloro-1H-indole.

  • Vessel Preparation: In a glovebox, add this compound (230 mg, 1.0 mmol, 1.0 equiv.), Sodium tert-butoxide (NaOt-Bu, 135 mg, 1.4 mmol, 1.4 equiv.), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%), and XPhos (38 mg, 0.08 mmol, 8 mol%) to an oven-dried vial with a stir bar.

  • Reagent Addition: Add anhydrous toluene (5 mL) followed by morpholine (0.10 mL, 1.2 mmol, 1.2 equiv.).

  • Reaction: Seal the vial tightly with a Teflon-lined cap. Remove from the glovebox and place in a preheated oil bath or heating block at 100 °C. Stir for 12-24 hours.

  • Monitoring: Monitor for the disappearance of the starting material by LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a plug of Celite, washing the Celite with additional ethyl acetate.

  • Purification: Concentrate the filtrate. Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product via column chromatography to afford the desired N-arylated indole.

Heck Reaction: Synthesis of 4-Alkenyl-5-chloro-1H-indoles

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes, providing a powerful tool for vinylation and the synthesis of substituted styrenes and cinnamates.[18][19]

Mechanism

The reaction begins with the oxidative addition of the aryl halide to Pd(0). The resulting complex then undergoes migratory insertion with the alkene (syn-addition). A subsequent β-hydride elimination releases the final product, and the resulting palladium-hydride species is converted back to the active Pd(0) catalyst by the base.[20]

G Figure 5: Simplified Heck reaction catalytic cycle. pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Ar-X pd2_alkene Alkene π-Complex pd2_complex->pd2_alkene Alkene pd2_migratory Migratory Insertion Product pd2_alkene->pd2_migratory Syn-Addition pd_hydride L₂Pd(II)(H)(X) pd2_migratory->pd_hydride β-Hydride Elimination (+ Product) pd_hydride->pd0 Base

References

Application Notes and Protocols for the Synthesis and Antibacterial Screening of 4-Bromo-5-Chloro-1H-Indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities. Halogenated indoles, in particular, have garnered significant interest as potent antimicrobial agents. The introduction of halogens such as bromine and chlorine can modulate the electronic properties, lipophilicity, and metabolic stability of the indole ring, often leading to enhanced antibacterial efficacy. This document provides a comprehensive guide for the synthesis of 4-bromo-5-chloro-1H-indole derivatives and their subsequent evaluation for antibacterial activity. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step instructions.

Introduction: The Promise of Halogenated Indoles as Antibacterial Agents

The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. The indole scaffold, present in the essential amino acid tryptophan and numerous natural products, serves as an excellent starting point for the design of new therapeutic agents.[1] Halogenation of the indole ring is a well-established strategy to enhance biological activity.[2] Specifically, chloro and bromo substitutions at various positions of the indole ring have been shown to be crucial for potent antibacterial and antibiofilm activities against a range of pathogens.[3][4][5][6] For instance, studies have demonstrated that 4-chloroindole and 5-chloroindole exhibit significant inhibitory effects against both Gram-positive and Gram-negative bacteria.[3][4] The quantitative structure-activity relationship (QSAR) analyses have often highlighted that the presence of chloro and bromo groups at positions 4 or 5 of the indole ring is essential for eradicating bacterial growth.[4][5]

This guide focuses on the synthesis of this compound, a dihalogenated derivative with promising potential as an antibacterial lead compound. We will detail a robust synthetic methodology and provide a standardized protocol for assessing its antibacterial efficacy through the determination of the Minimum Inhibitory Concentration (MIC).

Synthesis of this compound: A Modified Leimgruber-Batcho Approach

The Leimgruber-Batcho indole synthesis is a versatile and high-yielding method for the preparation of a wide variety of substituted indoles, starting from ortho-nitrotoluenes.[7][8][9] This method is particularly advantageous as it avoids the harsh acidic conditions of the Fischer indole synthesis and allows for the preparation of indoles with diverse functionalities.[8] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene, followed by a reductive cyclization to form the indole ring.[7][10]

The choice of the Leimgruber-Batcho synthesis for preparing this compound is based on its efficiency and the commercial availability of the required starting material, 4-bromo-5-chloro-2-nitrotoluene. The reductive cyclization can be achieved using various reducing agents, with palladium on carbon (Pd/C) and hydrogen gas being a common and effective choice.[8]

Synthetic Workflow

Synthesis_Workflow Start 4-Bromo-5-chloro- 2-nitrotoluene Step1 Enamine Formation (DMF-DMA, Pyrrolidine) Start->Step1 Intermediate Intermediate Enamine Step1->Intermediate Step2 Reductive Cyclization (H₂, Pd/C) Intermediate->Step2 Product 4-Bromo-5-chloro- 1H-indole Step2->Product

Synthetic workflow for this compound.
Detailed Experimental Protocol

Materials and Reagents:

  • 4-Bromo-5-chloro-2-nitrotoluene

  • N,N-Dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyrrolidine

  • Toluene, anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Palladium on carbon (10 wt. % Pd/C)

  • Hydrogen gas (H₂)

  • Methanol (MeOH)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Step 1: Enamine Formation

  • To a stirred solution of 4-bromo-5-chloro-2-nitrotoluene (1.0 eq) in anhydrous toluene (5 mL/mmol of starting material) in a round-bottom flask under an inert atmosphere, add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 eq) and pyrrolidine (1.2 eq).

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours). The formation of the enamine is often accompanied by a color change to a deep red or purple.[7]

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude enamine can be used directly in the next step without further purification, or it can be purified by column chromatography on silica gel if desired.

Step 2: Reductive Cyclization

  • Dissolve the crude enamine from the previous step in a suitable solvent such as ethyl acetate or methanol (10 mL/mmol of the initial starting material).

  • Carefully add 10% palladium on carbon (10 mol %) to the solution.

  • Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (balloon pressure is often sufficient). Repeat this process three times to ensure an inert atmosphere is replaced with hydrogen.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature. Monitor the reaction by TLC until the enamine is fully consumed (typically 2-4 hours). The disappearance of the intense color of the enamine is a good visual indicator of reaction completion.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen).

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional solvent (ethyl acetate or methanol) to ensure complete recovery of the product.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound.

Purification:

The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent. The purified fractions are then combined and the solvent is removed under reduced pressure to afford the pure this compound as a solid. The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Antibacterial Screening: Determination of Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a defined incubation period.[11][12][13] The broth microdilution method is a widely used and standardized technique for determining the MIC of novel compounds and is recommended for its efficiency and quantitative results.[14][15][16]

Antibacterial Screening Workflow

Antibacterial_Screening_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_reading Incubation & Reading Compound_Prep Prepare Stock Solution of Test Compound Serial_Dilution Perform 2-fold Serial Dilutions of Test Compound in Broth Compound_Prep->Serial_Dilution Inoculum_Prep Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculation Inoculate Wells with Bacterial Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Controls Include Positive (Antibiotic), Negative (Growth), and Sterility Controls Incubation Incubate at 37°C for 16-20 hours Controls->Incubation Reading Visually Inspect for Growth (Turbidity) Incubation->Reading Result Determine MIC (Lowest concentration with no visible growth) Reading->Result

Workflow for MIC determination by broth microdilution.
Detailed Protocol for Broth Microdilution Assay

Materials and Reagents:

  • Synthesized this compound derivative

  • Dimethyl sulfoxide (DMSO), sterile

  • Cation-adjusted Mueller-Hinton Broth (CAMHB), sterile

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Standard antibiotic for positive control (e.g., ciprofloxacin, vancomycin)

  • 0.5 McFarland turbidity standard

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettor

  • Incubator (37 °C)

Step 1: Preparation of Test Compound and Controls

  • Prepare a stock solution of the synthesized this compound derivative in sterile DMSO at a high concentration (e.g., 10 mg/mL).

  • Prepare a stock solution of the positive control antibiotic in an appropriate solvent (e.g., sterile water or DMSO).

  • The final concentration of DMSO in the wells should not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

  • Inoculate the colonies into a tube containing 5 mL of sterile CAMHB.

  • Incubate the broth culture at 37 °C with shaking until the turbidity matches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[12]

  • Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Step 3: Assay Setup in a 96-Well Plate

  • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Add 200 µL of the test compound stock solution (appropriately diluted in CAMHB to twice the highest desired final concentration) to the first well of a row.

  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second well, and so on, down the row. Discard 100 µL from the last well. This will create a gradient of compound concentrations.

  • Repeat this for each test compound and the positive control antibiotic in separate rows.

  • Include a growth control (wells with CAMHB and bacteria, but no compound) and a sterility control (wells with CAMHB only).

  • Add 100 µL of the diluted bacterial inoculum to all wells except the sterility control wells.

Step 4: Incubation and MIC Determination

  • Cover the plate and incubate at 37 °C for 16-20 hours in ambient air.

  • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[11][15][17]

Data Presentation

The results of the antibacterial screening should be presented in a clear and concise manner to allow for easy comparison of the activity of the synthesized compounds. A tabular format is highly recommended.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

CompoundBacterial StrainGram StainMIC (µg/mL)Positive Control (Antibiotic)MIC of Positive Control (µg/mL)
This compoundStaphylococcus aureus ATCC 29213Gram-positive[Insert Value]Vancomycin[Insert Value]
This compoundEscherichia coli ATCC 25922Gram-negative[Insert Value]Ciprofloxacin[Insert Value]
[Add other derivatives as needed][Add other strains as needed][Insert Value][Insert Value]

Conclusion

This application note provides a detailed and practical guide for the synthesis of this compound derivatives and the subsequent evaluation of their antibacterial activity. The Leimgruber-Batcho indole synthesis offers an efficient route to these halogenated indoles, and the broth microdilution method provides a standardized and quantitative assessment of their antibacterial potency. By following these protocols, researchers can effectively synthesize and screen novel indole-based compounds, contributing to the vital search for new antibacterial agents to combat the growing challenge of antimicrobial resistance.

References

Application Note: A Practical Guide to the Preparative HPLC Purification of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Halogenated indoles are privileged scaffolds in medicinal chemistry and materials science, frequently serving as critical intermediates in the synthesis of pharmaceuticals and functional organic materials.[1][2] Their purification presents a unique set of challenges due to the wide range of polarities and hydrophobicities conferred by different halogens (F, Cl, Br, I) and their positions on the indole ring. This guide provides a comprehensive framework for developing and executing robust preparative High-Performance Liquid Chromatography (HPLC) methods for the purification of these compounds. We will delve into the fundamental principles of reversed-phase chromatography as applied to halogenated indoles, present a detailed, adaptable starting protocol, and offer a logical workflow for method optimization and troubleshooting.

The Chromatographic Rationale: Why Experimental Choices Matter

The successful purification of a target molecule is not accidental; it is the result of informed decisions based on the analyte's chemical properties and its interaction with the stationary and mobile phases. For halogenated indoles, a reversed-phase HPLC (RP-HPLC) approach is overwhelmingly the most effective and versatile strategy.[3][4]

1.1 Why Reversed-Phase? RP-HPLC utilizes a nonpolar stationary phase (typically alkyl-silane bonded silica) and a polar mobile phase (usually a mixture of water and acetonitrile or methanol).[4] Halogenated indoles, while possessing a polar N-H group, are predominantly hydrophobic. The inclusion of a halogen atom further increases the molecule's hydrophobicity, especially with larger halogens (I > Br > Cl > F). This makes them ideal candidates for retention and separation based on hydrophobic interactions with a C18 or C8 stationary phase.

1.2 The Workhorse: C18 Column Selection A high-quality, end-capped C18 column is the recommended starting point for virtually all halogenated indole purifications.

  • Mechanism: The C18 alkyl chains provide a nonpolar environment for the hydrophobic indole and halogen moieties to interact with.

  • End-capping: This is a critical feature. During the manufacturing of silica-based columns, some surface silanol groups (Si-OH) remain unreacted. These free silanols are acidic and can cause strong, undesirable ionic interactions with the basic indole nitrogen, leading to severe peak tailing.[5][6] End-capping masks these residual silanols with a small silylating agent (e.g., trimethylsilyl chloride), creating a more inert and predictable surface.[7]

1.3 The Engine: Mobile Phase Composition The mobile phase is the most powerful tool for manipulating selectivity and resolution in RP-HPLC.[8]

  • Solvents: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers mixed with water. ACN generally provides sharper peaks and lower backpressure, while MeOH can offer different selectivity and is sometimes more effective for dissolving crude samples.[9]

  • Acidic Additives (The Key to Good Peak Shape): The addition of a small amount (typically 0.1%) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) is non-negotiable for achieving sharp, symmetrical peaks for indole-containing compounds.[3][10][11]

    • Protonates Silanols: The acidic mobile phase protonates any remaining free silanol groups on the stationary phase, neutralizing their negative charge and preventing ionic interactions with the analyte.[6][12]

    • Suppresses Analyte Ionization: It ensures the indole nitrogen (a weak base) remains consistently protonated, preventing the simultaneous chromatography of both ionized and non-ionized forms of the molecule, which would otherwise lead to broad or split peaks.[13]

    • FA vs. TFA: Formic acid is generally preferred as it is more compatible with mass spectrometry (MS) for fraction analysis and is less aggressive as an ion-pairing agent.[12][14] TFA is a stronger acid and a potent ion-pairing agent that can sometimes improve peak shape for very basic compounds but can be difficult to remove from the final product and strongly suppresses MS signals.[13][15]

1.4 Detection Strategy The indole ring is an excellent chromophore. UV detection at 280 nm is a highly specific wavelength for the indole scaffold, while 220 nm offers more universal detection for a wider range of potential impurities. Monitoring both wavelengths is a common and effective practice.

General Preparative HPLC Protocol: A Robust Starting Point

This protocol is designed as a universal starting point for a crude synthetic halogenated indole. It assumes a standard preparative HPLC system equipped with a UV detector and fraction collector.

2.1 Materials and Reagents

  • HPLC System: Preparative scale pump, autosampler or manual injector, column oven (optional but recommended), UV-Vis detector, fraction collector.

  • Column: C18 stationary phase, 5-10 µm particle size. A common preparative dimension is 21.2 x 250 mm.

  • Solvents: HPLC-grade water, HPLC-grade acetonitrile (ACN).

  • Additive: Formic Acid (FA), high purity (>99%).

  • Sample Solvent: A suitable solvent to fully dissolve the crude material (e.g., Methanol, Acetonitrile, DMSO).

  • Filters: 0.22 or 0.45 µm syringe filters.

2.2 Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Weigh Crude Sample B Dissolve in Minimal Strong Solvent (e.g., MeOH, DMSO) A->B C Dilute with Mobile Phase A (if necessary) B->C D Filter through 0.22 µm Syringe Filter C->D E Inject onto Equilibrated Preparative C18 Column D->E F Run Gradient Elution (Monitor at 220/280 nm) E->F G Collect Fractions Based on UV Signal Threshold F->G H Analyze Fractions by Analytical HPLC/LC-MS G->H I Pool Pure Fractions H->I J Remove Solvent (Rotary Evaporation/Lyophilization) I->J K Final QC and Characterization J->K Optimization_Workflow A 1. Analytical Scouting Run (5-95% B in 15 min) B Assess Resolution (Rs) and Peak Shape A->B C Is Rs > 1.5? B->C D Symmetrical Peaks? C->D Yes E 2. Optimize Gradient (Make it shallower around the elution %B) C->E No F 3. Check Mobile Phase (Ensure 0.1% Acid is present) Consider a different C18 column D->F No G 4. Scale Up to Preparative Column D->G Yes E->B F->B

References

Application Notes & Protocols: The Utility of 5-Bromo-4-chloro-3-indolyl Derivatives in Chromogenic Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Visualizing Biological Activity with Indolyl-Based Chromogenic Substrates

In the landscape of molecular biology, microbiology, and diagnostics, the ability to visualize enzymatic activity is paramount. Chromogenic assays, which generate a colored product in the presence of a specific enzyme, offer a powerful and direct method for detection and localization. At the heart of many of the most robust and widely used chromogenic systems is the 5-bromo-4-chloro-3-indolyl moiety, a derivative of 4-bromo-5-chloro-1H-indole. While this compound itself is not the substrate, it forms the core chromophore of highly effective enzyme substrates when glycosidically linked to a specific sugar or other molecular group recognized by an enzyme.

The most prominent examples are 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside (commonly known as X-Gal) and 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc). These compounds are ingeniously designed probes that remain colorless and soluble until acted upon by their target enzymes, β-galactosidase and β-glucuronidase (GUS), respectively. Enzymatic cleavage of the glycosidic bond initiates a cascade that results in an intensely colored, insoluble indigo dye. This localized precipitation provides a crisp and unambiguous visual signal of enzymatic presence and activity.

This guide provides an in-depth exploration of the chemical principles, core applications, and detailed protocols for utilizing these indispensable tools in research and development.

Part 1: The Chemistry of a Vivid Reaction: Mechanism of Action

The efficacy of indolyl-based chromogenic substrates lies in a reliable, two-step reaction pathway that follows enzymatic cleavage. Understanding this mechanism is critical for optimizing assay conditions and troubleshooting results.

  • Enzymatic Hydrolysis : The process begins when a specific enzyme, such as β-galactosidase, recognizes and cleaves the glycosidic bond of the substrate (e.g., X-Gal). This hydrolysis releases the sugar moiety (galactose) and the colorless intermediate, 5-bromo-4-chloro-3-hydroxyindole (also known as 5-bromo-4-chloro-indoxyl).[1][2]

  • Oxidative Dimerization : The released 5-bromo-4-chloro-3-hydroxyindole is unstable and undergoes spontaneous tautomerization to 5-bromo-4-chloro-indoxyl. In the presence of an oxidizing agent (typically atmospheric oxygen), two molecules of this indoxyl intermediate dimerize.[2][3] This dimerization and subsequent oxidation form 5,5'-dibromo-4,4'-dichloro-indigo, an intensely blue and highly insoluble precipitate.[2]

The halogen (bromine and chlorine) substitutions on the indole ring are a critical design feature. They enhance the insolubility of the final indigo dye, ensuring that the colored product remains localized at the site of enzyme activity, which is essential for applications like histochemistry and colony screening.

To accelerate the rate-limiting oxidation step and ensure a sharp, rapid color development, the reaction buffer is often supplemented with a redox catalyst system, typically a combination of potassium ferricyanide and potassium ferrocyanide.[4][5]

G cluster_enzymatic Step 1: Enzymatic Cleavage cluster_chemical Step 2: Oxidative Dimerization Substrate Colorless Substrate (e.g., X-Gal) Intermediate Colorless Intermediate (5-Bromo-4-chloro-3-hydroxyindole) Substrate->Intermediate Hydrolysis Sugar Sugar Moiety (e.g., Galactose) Substrate->Sugar Enzyme Enzyme (e.g., β-Galactosidase) Enzyme->Substrate Precipitate Insoluble Blue Precipitate (5,5'-Dibromo-4,4'-dichloro-indigo) Intermediate->Precipitate O₂ / Ferricyanide Oxidation Spontaneous Oxidation + Dimerization Oxidation->Precipitate

Caption: Reaction mechanism of indolyl-based chromogenic substrates.

Part 2: Core Applications and In-Depth Protocols

Application 1: Blue-White Screening with X-Gal in Molecular Cloning

One of the most ubiquitous applications of X-Gal is in blue-white screening, a rapid visual method to identify recombinant bacterial colonies.[2][6][7] This technique leverages the principle of α-complementation of the lacZ gene, which codes for β-galactosidase.

Causality of the Experiment: Many cloning vectors (e.g., pUC series) contain the lacZα gene fragment. When this vector is transformed into a host E. coli strain expressing the lacZΔM15 omega fragment, the two non-functional peptides complement each other to form a functional β-galactosidase enzyme. If foreign DNA is successfully inserted into the multiple cloning site within lacZα, it disrupts the gene, abolishing α-complementation and enzymatic activity.

  • Blue Colonies : Harbor a non-recombinant plasmid (empty vector), produce functional β-galactosidase, cleave X-Gal, and turn blue.

  • White Colonies : Harbor a recombinant plasmid with a DNA insert, do not produce functional β-galactosidase, and remain white.

1. Preparation of Stock Solutions:

ReagentStock ConcentrationSolventStorage
X-Gal 20 mg/mLN,N-dimethylformamide (DMF)-20°C, protected from light
IPTG 100 mM (23.8 mg/mL)Sterile dH₂O-20°C

Note: DMF is toxic and can dissolve some plastics; always handle in a fume hood and use glass or polypropylene containers.[5][6]

2. Preparation of Screening Plates:

  • Prepare your desired agar medium (e.g., LB agar) and autoclave.

  • Allow the medium to cool to below 55°C. This is critical to prevent degradation of the antibiotic and reagents.

  • Add the appropriate antibiotic to the required final concentration.

  • Add IPTG to a final concentration of 0.1 mM and X-Gal to a final concentration of 40 µg/mL.

    • For 1 L of media, add 1 mL of 100 mM IPTG stock and 2 mL of 20 mg/mL X-Gal stock.

  • Mix gently but thoroughly to ensure even distribution.

  • Pour plates and allow them to solidify. Store at 4°C, protected from light, for up to one month.

3. Plating and Incubation:

  • Plate the transformed bacteria from your ligation reaction onto the prepared screening plates.

  • Incubate overnight (16-24 hours) at 37°C.

  • Observe the plates for blue and white colonies. The blue color will intensify over time and with prolonged incubation at 4°C.

G Start Ligation Reaction Mixture Transform Transform E. coli Host Strain Start->Transform Plate Plate on LB Agar + Antibiotic + IPTG + X-Gal Transform->Plate Incubate Incubate at 37°C (16-24 hours) Plate->Incubate Observe Observe Colonies Incubate->Observe Blue Blue Colonies (Non-Recombinant) Observe->Blue lacZα intact White White Colonies (Recombinant) Observe->White lacZα disrupted

Caption: Workflow for blue-white colony screening.

Application 2: GUS Reporter Gene Assays with X-Gluc

The β-glucuronidase (GUS) reporter system is a cornerstone of plant molecular biology, used to study gene expression patterns and protein localization.[8][9] The bacterial uidA gene, which encodes GUS, is used as a reporter. Most plant species have negligible endogenous GUS activity, providing a low-background system.[4]

Causality of the Experiment: When the uidA gene is placed under the control of a promoter of interest in a transgenic plant, the expression pattern of that promoter can be visualized by supplying the plant tissue with the chromogenic substrate X-Gluc. The GUS enzyme expressed in the cells cleaves X-Gluc, producing the characteristic blue precipitate precisely in the tissues where the promoter is active.

1. Preparation of Solutions:

  • X-Gluc Stock Solution (50-100 mM): Dissolve X-Gluc (5-bromo-4-chloro-3-indolyl-β-D-glucuronide) in N,N-dimethylformamide (DMF). Store at -20°C in the dark.

  • GUS Staining Buffer (100 mL):

    • 50-100 mM Sodium Phosphate Buffer (pH 7.0)

    • 10 mM EDTA

    • 0.5 mM Potassium Ferricyanide

    • 0.5 mM Potassium Ferrocyanide

    • 0.1% (v/v) Triton X-100

    • Note: The ferricyanide/ferrocyanide couple is crucial for rapid oxidative dimerization and sharp localization of the blue precipitate.[4] Cyanide compounds are toxic and should be handled with care and disposed of properly.[5]

2. Staining Procedure:

  • Excise plant tissue (e.g., leaf sections, roots, seedlings) and place it in a microfuge tube or well of a multi-well plate.

  • Fixation (Optional but Recommended): For better tissue preservation, fix samples in ice-cold 90% acetone or a formaldehyde-based fixative for 30-60 minutes. Wash thoroughly with wash buffer (e.g., 100 mM sodium phosphate, pH 7.0) afterward.

  • Prepare the complete GUS staining solution by adding X-Gluc from the stock solution to the GUS staining buffer to a final concentration of 1-2 mM.

  • Submerge the tissue completely in the staining solution. Apply a vacuum for 5-15 minutes to infiltrate the tissue thoroughly.[4]

  • Incubate the samples at 37°C in the dark. Incubation times can vary widely (from a few hours to overnight) depending on the strength of the promoter and the tissue type.[5]

  • Monitor the development of blue color. Once staining is sufficient, stop the reaction by removing the staining solution.

  • Chlorophyll Removal: For green tissues, destain by incubating in 70% ethanol, changing the ethanol several times until all chlorophyll is removed and the blue GUS staining is clearly visible.[8]

  • Store the stained tissue in glycerol or view directly under a dissecting or light microscope.

G Start Excise Transgenic Plant Tissue Fix Fix Tissue (e.g., cold acetone) Start->Fix Optional Infiltrate Vacuum Infiltrate with GUS Staining Solution + X-Gluc Start->Infiltrate Fix->Infiltrate Incubate Incubate at 37°C in Dark (Hours to Overnight) Infiltrate->Incubate Stop Stop Reaction Incubate->Stop Destain Destain Chlorophyll (70% Ethanol) Stop->Destain Visualize Visualize Blue Precipitate (Microscopy) Destain->Visualize

Caption: Workflow for histochemical GUS assay in plant tissue.

References

Application Notes and Protocol for the N-Alkylation of 4-Bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-bromo-5-chloro-1H-indole, a critical transformation for synthesizing a diverse array of functionalized indole derivatives for pharmaceutical and materials science applications. N-alkylated indoles are a cornerstone of many biologically active compounds.[1][2] This protocol emphasizes a classic and robust method utilizing sodium hydride for deprotonation, followed by reaction with an electrophilic alkylating agent. The application note delves into the mechanistic underpinnings, provides a detailed step-by-step protocol, outlines key reaction parameters, and offers troubleshooting guidance to address common challenges associated with the alkylation of electron-deficient indole systems.

Introduction: The Significance of N-Alkylated Halogenated Indoles

The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[2] The functionalization of the indole nitrogen (N-alkylation) is a pivotal strategy for modulating the pharmacological profile of these molecules, influencing properties such as solubility, metabolic stability, and receptor binding affinity.

The substrate in focus, this compound, presents a unique synthetic challenge. The presence of two electron-withdrawing halogen atoms on the benzene ring decreases the electron density of the indole system, making the N-H proton more acidic and the indole nitrogen less nucleophilic compared to unsubstituted indole.[3][4] This increased acidity facilitates deprotonation, but the reduced nucleophilicity of the resulting indolide anion can necessitate more forcing reaction conditions for the subsequent alkylation step.[4] Understanding these electronic effects is crucial for optimizing reaction conditions and achieving high yields.

This guide provides a reliable protocol for navigating these challenges, ensuring efficient and selective N-alkylation.

Reaction Mechanism and Rationale

The N-alkylation of indoles under basic conditions proceeds via a two-step mechanism involving deprotonation followed by nucleophilic substitution.

Step 1: Deprotonation

A strong base, typically sodium hydride (NaH), is used to abstract the acidic proton from the indole nitrogen.[5][6] Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the indole to form the corresponding sodium indolide salt and hydrogen gas.[5] The choice of a strong base is critical to ensure complete deprotonation, forming the nucleophilic indolide anion.[7]

Step 2: Nucleophilic Attack (SN2 Reaction)

The generated indolide anion is a potent nucleophile that subsequently attacks the electrophilic alkylating agent (e.g., an alkyl halide) in a classic SN2 reaction.[5] This step forms the new N-C bond and regenerates the halide anion as a byproduct. The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF), which can effectively solvate the cation of the base and the resulting indolide salt without interfering with the nucleophilicity of the anion.[4][8][9]

N-Alkylation_Mechanism Indole This compound Indolide Sodium 4-bromo-5-chloroindolide Indole->Indolide + NaH NaH Sodium Hydride (NaH) H2 H₂ (gas) Indolide->H2 - H₂ Product N-Alkyl-4-bromo-5-chloroindole Indolide->Product + R-X AlkylHalide Alkyl Halide (R-X) NaX NaX Product->NaX - NaX

Caption: Proposed mechanism for the N-alkylation of this compound.

Detailed Experimental Protocol

This protocol provides a generalized procedure for the N-alkylation of this compound. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the moisture and air sensitivity of sodium hydride.[10][11]

Materials and Reagents
ReagentMolecular FormulaAmount (Equivalents)
This compoundC₈H₅BrClN1.0
Sodium Hydride (60% dispersion in mineral oil)NaH1.1 - 1.2
Alkylating Agent (e.g., Alkyl Halide)R-X1.0 - 1.2
Anhydrous Dimethylformamide (DMF)C₃H₇NOSolvent (0.1-0.5 M)
Saturated Aqueous Ammonium ChlorideNH₄ClFor quenching
Ethyl AcetateC₄H₈O₂For extraction
Brine (Saturated Aqueous NaCl)NaClFor washing
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ or MgSO₄For drying
Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and needles for inert atmosphere techniques

  • Ice-water bath

  • Magnetic stirrer

  • Apparatus for filtration

  • Rotary evaporator

  • Chromatography equipment for purification

Step-by-Step Procedure

Experimental_Workflow Setup 1. Reaction Setup - Dry flask under inert atmosphere - Add indole and anhydrous DMF Deprotonation 2. Deprotonation - Cool to 0°C - Add NaH portion-wise - Stir for 30-60 min Setup->Deprotonation Alkylation 3. Alkylation - Add alkyl halide dropwise at 0°C - Warm to RT and stir for 2-24h Deprotonation->Alkylation Quench 4. Reaction Quench - Cool to 0°C - Slowly add sat. aq. NH₄Cl Alkylation->Quench Workup 5. Aqueous Work-up - Extract with Ethyl Acetate - Wash with water and brine Quench->Workup Purification 6. Purification - Dry organic layer - Concentrate in vacuo - Purify by column chromatography Workup->Purification

Caption: Experimental workflow for the N-alkylation protocol.

  • Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).[9]

  • Dissolution: Add anhydrous DMF to dissolve the starting material. The typical concentration is between 0.1 and 0.5 M.[9]

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath.[9] Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve, so ensure adequate ventilation and perform this step with caution.[9]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases and the solution becomes a homogeneous slurry of the sodium salt.[9]

  • Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.[9]

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours.[9] Monitor the reaction's progress using Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.[2][9]

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.[9]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.[9]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.[9]

Safety Precautions

  • Sodium Hydride (NaH): Sodium hydride is a highly flammable and water-reactive solid.[12][13] It reacts violently with water to produce flammable hydrogen gas, which can ignite spontaneously.[10][12] Handle NaH in an inert atmosphere (glove box or under argon/nitrogen).[10] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves.[10][14] In case of fire, use a Class D fire extinguisher, dry sand, or soda ash. DO NOT USE WATER. [12]

  • Solvents and Reagents: Anhydrous DMF is a combustible liquid and a potential irritant. Alkyl halides can be toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion - Incomplete deprotonation (inactive NaH).- Low reactivity of the alkylating agent.- Reaction temperature too low.- Use fresh, high-quality NaH.- Switch to a more reactive alkylating agent (e.g., iodide instead of bromide).- Increase the reaction temperature after the addition of the alkylating agent.[2][4]
Poor Regioselectivity (C3-alkylation) - The indolide anion can exist in equilibrium, and C3 is also a nucleophilic site.[15]- N-alkylation is generally favored under these conditions. Ensure complete deprotonation before adding the alkylating agent. Lower temperatures may favor N-alkylation.
Formation of Side Products - Reaction with the solvent (DMF can be a source of formylation at high temperatures).- Over-alkylation.- Avoid excessively high temperatures.- Use a minimal excess of the alkylating agent.

Alternative N-Alkylation Methods

While the NaH protocol is robust, other methods can be advantageous depending on the substrate and desired functionality.

  • Phase-Transfer Catalysis (PTC): This method uses a phase-transfer catalyst (e.g., a quaternary ammonium salt) to shuttle the indolide anion from an aqueous or solid phase to an organic phase containing the alkylating agent.[16] This can be a milder alternative, avoiding the need for strictly anhydrous conditions.

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of indoles with alcohols using a phosphine (e.g., triphenylphosphine) and an azodicarboxylate (e.g., DEAD or DIAD).[1][17][18] It is particularly useful for introducing secondary alkyl groups and proceeds with inversion of configuration at the alcohol's stereocenter.[17][18] However, it is known for generating stoichiometric amounts of byproducts that can be difficult to remove.[18]

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Tar Formation and Optimizing Outcomes

Welcome to the Technical Support Center for the Fischer Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful reaction. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical protocols to help you navigate the complexities of this synthesis and, most importantly, avoid the common pitfall of tar formation. We will delve into the causality behind experimental choices, ensuring a thorough understanding of the reaction's nuances.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding tar formation in the Fischer indole synthesis.

Q1: What is "tar" in the context of the Fischer indole synthesis, and why does it form?

A1: "Tar" is a general term for the complex, often intractable, dark-colored, and polymeric or resinous byproducts that can form during the Fischer indole synthesis.[1] Its formation is primarily a consequence of the harsh, acidic conditions and elevated temperatures typically employed.[2][3] The strong acids required to catalyze the key[3][3]-sigmatropic rearrangement can also promote a variety of side reactions, including polymerization of the starting materials, intermediates, or the indole product itself. Substrate decomposition under these conditions is also a significant contributor.[4]

Q2: My reaction turned into a black, tarry mess. What is the most likely cause?

A2: The most common culprits for excessive tar formation are:

  • Excessively high reaction temperatures: This can lead to the degradation of sensitive substrates or products.[5]

  • An overly strong acid catalyst: A catalyst that is too aggressive for your specific substrate can cause decomposition.[2]

  • Prolonged reaction times: Extended exposure to harsh conditions can promote side reactions.[4]

  • Unstable hydrazone intermediate: Some arylhydrazones are prone to decomposition before they can cyclize.[2]

Q3: Can the choice of acid catalyst influence tar formation?

A3: Absolutely. The choice of acid is critical and is substrate-dependent.[2] Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[6][7] A Brønsted acid that is too strong can lead to charring and decomposition, while a Lewis acid might be milder and more effective for certain substrates. Polyphosphoric acid (PPA) is often effective for less reactive substrates but can also lead to tarring if not used carefully.[2][8]

Q4: Are there any "greener" or milder alternatives to traditional acids that can reduce tar formation?

A4: Yes, several modern approaches aim to mitigate the harshness of the classical Fischer indole synthesis. Microwave-assisted synthesis can dramatically reduce reaction times, often leading to cleaner reactions and higher yields with less byproduct formation.[9][10] Additionally, the use of ionic liquids or solid acid catalysts has been explored to provide a milder and more controlled reaction environment.[11] Solvent-free reaction conditions, sometimes facilitated by mechanochemical methods like ball-milling, have also been shown to be effective and environmentally friendly.[11][12]

Troubleshooting Guides: From Tar to Triumph

This section provides detailed troubleshooting scenarios and step-by-step protocols to address specific issues encountered during your experiments.

Scenario 1: "My reaction is producing excessive tar, and the yield of my desired indole is very low."

This is the most frequent and frustrating issue. Here’s a systematic approach to diagnose and solve the problem.

Root Cause Analysis:

The formation of tar indicates that the rate of side reactions is outpacing the rate of the desired indole formation. This is typically due to a mismatch between the reactivity of your substrate and the harshness of the reaction conditions.

Troubleshooting Workflow:

start Low Yield & Excessive Tar cond1 Assess Reaction Temperature start->cond1 action1 Reduce temperature by 10-20°C Monitor by TLC cond1->action1 High Temp? cond2 Evaluate Acid Catalyst cond1->cond2 Optimal Temp? action1->cond2 action2a Switch from Brønsted to a milder Lewis Acid (e.g., ZnCl₂) cond2->action2a Harsh Acid? action2b Screen a panel of acids (p-TSA, PPA, etc.) cond2->action2b Acid Screening cond3 Consider Hydrazone Stability action2a->cond3 action2b->cond3 action3 Perform a one-pot synthesis (in situ hydrazone formation) cond3->action3 Unstable Hydrazone? cond4 Explore Alternative Heating cond3->cond4 Stable Hydrazone? action3->cond4 action4 Utilize microwave-assisted synthesis cond4->action4 Conventional Heating? end Optimized Reaction cond4->end Microwave Already Used? action4->end

Caption: Troubleshooting workflow for low-yield reactions.

Detailed Protocols:

  • Protocol 1.1: Temperature Titration

    • Set up a series of small-scale reactions in parallel.

    • Keeping all other parameters constant, vary the reaction temperature in 10-20°C increments below your original temperature.

    • Monitor the progress of each reaction by Thin Layer Chromatography (TLC).

    • Identify the temperature that provides the best conversion to the desired product with the least amount of baseline streaking (which indicates tar).

  • Protocol 1.2: Catalyst Screening

    • If temperature optimization is insufficient, screen a variety of acid catalysts.

    • Set up parallel reactions with your optimal temperature from Protocol 1.1.

    • Use equimolar amounts of different catalysts, such as p-toluenesulfonic acid (p-TSA), zinc chloride (ZnCl₂), and polyphosphoric acid (PPA).

    • Analyze the outcome of each reaction by TLC and/or LC-MS to determine the most effective and cleanest catalyst for your substrate.

  • Protocol 1.3: One-Pot Synthesis for Unstable Hydrazones If you suspect your arylhydrazone is decomposing before cyclization, a one-pot procedure is recommended.

    • In a round-bottom flask, dissolve the arylhydrazine and the carbonyl compound in a suitable solvent (e.g., ethanol or acetic acid).

    • Add the acid catalyst to the mixture.

    • Heat the reaction mixture to the desired temperature to facilitate both the in situ formation of the hydrazone and its subsequent cyclization to the indole. This avoids the isolation of the potentially unstable intermediate.[4]

Scenario 2: "I have a tarry crude product. How can I effectively purify my indole?"

Purifying a desired compound from a tarry mixture can be challenging, but a systematic approach can often lead to success.

Purification Strategy:

The goal is to separate the relatively non-polar indole from the highly polar and polymeric tar. A combination of extraction and chromatography or recrystallization is typically effective.

Protocol 2.1: Work-up and Purification from a Tarry Mixture

  • Initial Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice with vigorous stirring. This will often precipitate the crude product and some of the less soluble tars.

    • If the mixture is acidic, neutralize it carefully with a base such as saturated aqueous sodium bicarbonate. Be cautious of gas evolution.

    • Extract the aqueous mixture with an organic solvent in which your indole is soluble (e.g., ethyl acetate, dichloromethane). The highly polar tars will preferentially remain in the aqueous layer. Perform multiple extractions to maximize the recovery of your product.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Column Chromatography:

    • If the resulting crude material is still a dark, viscous oil or solid, column chromatography is often the best next step.

    • Choose a solvent system with a relatively low polarity to start (e.g., a high ratio of hexanes or petroleum ether to ethyl acetate). This will allow the more non-polar indole to elute while the more polar tarry materials remain adsorbed to the silica gel at the top of the column.

    • Gradually increase the polarity of the eluent to elute your product. Monitor the fractions by TLC.

  • Recrystallization:

    • For the final purification of the indole-containing fractions from chromatography, or if the crude product is a solid, recrystallization is an excellent technique.[1]

    • Select a solvent or solvent system in which the indole is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents include ethanol/water or petroleum ether.[1]

    • Dissolve the crude product in a minimal amount of the hot solvent. If the solution is highly colored, you can add a small amount of activated charcoal and hot-filter the solution to remove some of the colored impurities.

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization of the pure indole.

    • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[12]

Understanding the Mechanism: The Root of Tar Formation

A clear understanding of the Fischer indole synthesis mechanism is crucial for rational troubleshooting.

cluster_main Desired Fischer Indole Pathway cluster_side Competing Pathway to Tar A Arylhydrazone B Enamine Intermediate A->B Tautomerization C [3,3]-Sigmatropic Rearrangement B->C Acid Catalysis D Di-imine Intermediate C->D E Cyclization & Aromatization D->E F Indole Product E->F -NH₃ G Enamine Intermediate H Heterolytic N-N Bond Cleavage G->H Strong Acid / High Temp. Electron-Donating Groups I Iminyl Carbocation + Aniline H->I J Decomposition & Polymerization (Tar) I->J

Caption: Competing pathways in the Fischer indole synthesis.

The desired pathway involves the acid-catalyzed[3][3]-sigmatropic rearrangement of the enamine intermediate.[6] However, a competing pathway, particularly favored by strong acids, high temperatures, and electron-donating substituents on the carbonyl component, is the heterolytic cleavage of the N-N bond. This cleavage generates an iminyl carbocation and aniline, which are reactive species that can lead to a cascade of decomposition and polymerization reactions, ultimately forming tar.

Quantitative Data at a Glance

The choice of reaction parameters can have a dramatic impact on the yield and purity of your product. The following tables provide a comparative overview of how different conditions can influence the outcome of the Fischer indole synthesis.

Table 1: Comparison of Conventional vs. Microwave-Assisted Fischer Indole Synthesis

ReactantsHeating MethodCatalyst/ReagentSolventTimeTemperatureYield (%)Reference
Phenylhydrazine, PropiophenoneConventionalAcetic AcidAcetic Acid8 hoursReflux75
Phenylhydrazine, PropiophenoneMicrowaveEaton's Reagent-10 min170°C92
Phenylhydrazine, CyclohexanoneConventionalZinc Chloride---76[9]
Phenylhydrazine, CyclohexanoneMicrowavep-TSA-3 min-91[9]

Table 2: Illustrative Effect of Acid Catalyst on Indole Yield

Note: This table is illustrative of general trends, as direct systematic comparisons across a wide range of substrates are not always available in a single source. Yields are highly substrate-dependent.

Substrate (Hydrazone of)Catalyst (Brønsted Acid)Catalyst (Lewis Acid)Typical ObservationReference
Electron-rich Phenylhydrazinep-TSA (Moderate Yield)ZnCl₂ (Higher Yield)Lewis acids can be milder and more effective for electron-rich systems, reducing side reactions.[7]
Electron-poor PhenylhydrazinePPA (Good Yield)ZnCl₂ (Lower Yield)Stronger Brønsted acids like PPA are often necessary to drive the reaction for less reactive, electron-poor substrates.[2]
Sterically Hindered KetoneH₂SO₄ (Low Yield, Tar)BF₃·OEt₂ (Good Yield)Lewis acids can sometimes better accommodate sterically demanding substrates, leading to cleaner reactions.[3]

References

Technical Support Center: Optimizing Catalyst Selection for Indole Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the optimization of catalyst selection for indole coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common experimental hurdles and achieve robust and reproducible results in your synthetic endeavors.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry and materials science. Their synthesis and functionalization often rely on transition-metal-catalyzed cross-coupling reactions. However, the unique electronic properties of the indole ring, including its electron-rich nature and the presence of the N-H group, can present significant challenges. Selecting the optimal catalyst system is paramount for success, and this guide provides a systematic approach to troubleshooting and optimization.

Troubleshooting Guide: Common Issues in Indole Coupling Reactions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Product Yield

Q: My cross-coupling reaction with a halo-indole is resulting in a low yield or no product formation. What are the most common causes and how can I address them?

A: Low conversion is a frequent issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Probable Cause 1: Inefficient Catalyst System. The choice of palladium catalyst and, crucially, the ancillary ligand is substrate-dependent and critical for success. The ligand stabilizes the active catalytic species and modulates its reactivity.[1][2]

    • Solution: Screen a panel of palladium sources and ligands. For Suzuki-Miyaura couplings, Pd(dppf)Cl₂ or precatalysts like Pd(OAc)₂ combined with bulky, electron-rich phosphine ligands such as SPhos or XPhos are often effective starting points.[2] For Buchwald-Hartwig aminations, biarylphosphine ligands (e.g., XPhos, BrettPhos) are known to promote the desired C-N reductive elimination.[3]

  • Probable Cause 2: Suboptimal Base or Solvent. The base is crucial for the catalytic cycle (e.g., in the transmetalation step of Suzuki couplings), while the solvent affects solubility and catalyst stability.[2][3]

    • Solution: Experiment with a variety of bases. For Suzuki reactions, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are common choices.[2] For Buchwald-Hartwig reactions, strong bases like NaOtBu are often used, but with sensitive indole substrates, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary to prevent degradation, especially at elevated temperatures.[3] Solvent choice is also critical; common options include ethereal solvents (dioxane, THF), aromatic solvents (toluene), or polar aprotic solvents (DMF, DMAc), sometimes in aqueous mixtures.[2][3]

  • Probable Cause 3: Catalyst Poisoning. The indole nitrogen itself can act as a catalyst poison by coordinating to the palladium center, thereby inhibiting its activity.[1] Impurities in starting materials or solvents (e.g., sulfur compounds) can also poison the catalyst.[4]

    • Solution: Ensure the high purity of your indole substrate, for instance, through recrystallization.[1] Using N-protected indoles (e.g., with Boc or tosyl groups) can prevent coordination of the indole nitrogen to the metal center and often leads to higher yields.[5][6] Always use anhydrous, degassed solvents to remove oxygen and other potential impurities.[1]

  • Probable Cause 4: Poor Quality of Coupling Partner. For example, boronic acids used in Suzuki couplings can degrade over time, leading to lower yields.[2]

    • Solution: Use fresh or properly stored boronic acids. It may be beneficial to verify the quality of the boronic acid before use.[2]

Below is a logical workflow for troubleshooting low-yield indole coupling reactions.

Troubleshooting_Workflow start Low or No Yield Observed cat_sys Inefficient Catalyst System? start->cat_sys base_solv Suboptimal Base/Solvent? cat_sys->base_solv No solution1 Screen Pd Sources & Ligands (e.g., Pd(dppf)Cl₂, SPhos, XPhos) cat_sys->solution1 Yes poison Catalyst Poisoning? base_solv->poison No solution2 Screen Bases (K₂CO₃, Cs₂CO₃, NaOtBu) & Solvents (Dioxane, Toluene, DMF) base_solv->solution2 Yes reagent Poor Reagent Quality? poison->reagent No solution3 Purify Indole Substrate Use N-Protected Indole Use Degassed Solvents poison->solution3 Yes solution4 Use Fresh Coupling Partner (e.g., new boronic acid) reagent->solution4 Yes end Reaction Optimized reagent->end No solution1->end solution2->end solution3->end solution4->end

Caption: A logical approach to troubleshooting low-yield coupling reactions.

Issue 2: Catalyst Deactivation (Palladium Black Formation)

Q: I am observing the formation of a black precipitate (palladium black) in my reaction. What does this signify and how can I prevent it?

A: The formation of palladium black is a visual indicator of catalyst deactivation. It signifies the aggregation of the active Pd(0) species into an inactive, bulk metallic form.[1] This can be triggered by several factors:

  • High Temperatures: Excessive heat can accelerate the decomposition of the catalyst.[1]

    • Solution: Attempt the reaction at a lower temperature. While many cross-coupling reactions are run at 80-110°C, optimization may be required for your specific substrate.[2][3]

  • Insufficient Ligand Stabilization: The ligand is crucial for stabilizing the Pd(0) catalyst and preventing aggregation.[1][7]

    • Solution: Ensure the correct palladium-to-ligand ratio is used. For many reactions, a 1:1 or 1:2 Pd:ligand ratio is optimal, but this can vary. Using bulky, electron-rich phosphine ligands can provide better stabilization.[7] An extra equivalent of ligand relative to the palladium source can sometimes improve catalyst stability.[8]

  • Impurities or Oxygen: The presence of oxygen or other impurities in the reaction mixture can lead to catalyst deactivation.[1]

    • Solution: Thoroughly degas all solvents and reagents by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.[1] Ensure all starting materials are pure.

Issue 3: Poor Regioselectivity (C-2 vs. C-3 Functionalization)

Q: My direct arylation reaction is giving me a mixture of C-2 and C-3 functionalized indole products. How can I control the regioselectivity?

A: Controlling regioselectivity in direct C-H functionalization of indoles is a significant challenge. The outcome is often dictated by the reaction mechanism, which can be influenced by the catalyst, directing groups, and additives.

  • Mechanistic Considerations: For direct arylations, the reaction often proceeds via an electrophilic palladation mechanism.[7] The initial attack of the aryl-palladium(II) species typically occurs at the electron-rich C-3 position of the indole. Subsequent steps can lead to the observed C-2 arylated product.[7]

  • Controlling Factors:

    • Catalyst System: Different catalyst systems can favor different isomers. For example, in some Rh(I)/Ag(I) co-catalyzed systems, a 1,2-acyl migration can occur, leading to C-4 functionalization, while Ir(III)/Ag(I) catalysts can favor C-2 functionalization.[9]

    • Directing Groups: The presence of a directing group on the indole nitrogen or at the C-3 position can steer the catalyst to a specific C-H bond.

    • Additives: The choice of additives, such as specific magnesium salts, can influence regioselectivity, likely through steric effects of the coordinated metal.[7] For instance, the choice of a magnesium base has been shown to switch the regioselectivity between C-2 and C-3 arylation for (NH)-indoles.[7]

  • Solution: A systematic screening of catalysts, ligands, and additives is the most effective approach. If direct C-H functionalization proves unselective, consider a classical cross-coupling approach starting with a pre-functionalized halo-indole (e.g., 2-bromoindole or 3-bromoindole) to ensure unambiguous regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is generally best for Suzuki-Miyaura coupling of a halo-indole?

A1: There is no single "best" combination as the optimal choice is highly dependent on the specific indole substrate and the arylboronic acid. However, a good starting point is to use a stable palladium(II) precatalyst like Pd(OAc)₂ or a pre-formed catalyst such as Pd(dppf)Cl₂.[2] For ligands, bulky and electron-rich phosphines like SPhos, XPhos, or other biaryl phosphines are often effective as they promote the reductive elimination step and stabilize the active catalyst.[2][3] It is highly recommended to screen a small library of catalysts and ligands to identify the optimal conditions for your specific transformation.[2]

Catalyst System ComponentExamplesRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, Pd(dppf)Cl₂Readily available and effective precatalysts.[2]
Phosphine Ligands SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich ligands that promote key steps in the catalytic cycle.[2][3][10]
Base K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.[2][10]
Solvent Dioxane, Toluene, THF, DME (often with water)Solubilizes reactants and stabilizes the catalyst.[2]

Q2: When should I use an N-protected indole versus an N-H free indole?

A2: The decision to protect the indole nitrogen depends on the reaction type and the specific conditions.

  • Use N-Protected Indole when:

    • Struggling with low yields: N-protection prevents the indole N-H from acting as a catalyst poison.[5][6]

    • Using strong bases: Strong bases (like NaOtBu) can deprotonate the N-H, and the resulting anion may be unstable or lead to side reactions, especially at high temperatures.[3]

    • Controlling N- vs. C-functionalization: In reactions like Buchwald-Hartwig amination, protection is necessary to prevent competitive N-arylation of the indole ring itself.[11]

  • Use N-H Free Indole when:

    • The protocol is known to be compatible: Many modern catalytic systems are robust enough to tolerate free N-H groups.[12]

    • The N-H is desired in the final product: This avoids extra protection/deprotection steps, improving synthetic efficiency.

    • Mild conditions are employed: With weaker bases and lower temperatures, the issues associated with the acidic N-H are minimized.[3]

Q3: How does the electronic nature of the indole substrate affect catalyst choice?

A3: The electronic properties of the indole ring significantly impact its reactivity and the choice of optimal conditions.

  • Electron-Rich Indoles: These substrates are generally more nucleophilic and reactive in electrophilic C-H activation processes.[13] However, they can also be more prone to decomposition under harsh oxidative or acidic conditions.[14]

  • Electron-Deficient Indoles: Indoles bearing electron-withdrawing groups (e.g., nitro, cyano, ester) are less nucleophilic and can be more challenging substrates for C-H functionalization.[7] They often require more forcing conditions (higher temperatures, higher catalyst loadings) to achieve good conversion.[3] The nitro group, in particular, can make the indole ring susceptible to nucleophilic attack or degradation under strongly basic conditions.[3] For these substrates, careful selection of a milder base (e.g., K₂CO₃ instead of NaOtBu) and temperature optimization are critical.[3]

Q4: Can I perform indole coupling reactions under copper-catalyzed or metal-free conditions?

A4: Yes, while palladium catalysis is dominant, other methods exist.

  • Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Ullmann condensation, are a classic method for N-arylation of indoles and can be a cost-effective alternative to palladium.[11] Copper iodide (CuI) is also a common co-catalyst in Sonogashira couplings.[5][15] However, copper-catalyzed Sonogashira reactions can sometimes lead to undesired alkyne homocoupling (Glaser coupling).[5]

  • Gold-Catalyzed Reactions: Cationic gold(I) catalysts can promote the coupling of indoles with alkynes to form vinyl indoles under mild conditions.[16][17]

  • Metal-Free Reactions: Certain oxidative cross-coupling reactions can be achieved without transition metals. For example, iodine-catalyzed oxidative C-N bond formation between indoles and azoles has been reported, proceeding at room temperature.[18]

The choice of catalytic system should be guided by the specific transformation desired, substrate scope, and considerations of cost and sustainability.

Caption: Overview of major catalytic strategies for indole coupling.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of 5-Bromoindole

This protocol is a representative starting point and may require optimization for different substrates.[2]

  • Preparation: To a microwave vial or Schlenk flask, add 5-bromoindole (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.5 equiv.), and a base such as Na₂CO₃ (2.0 equiv.) or K₃PO₄ (2.5 equiv.).[2][3]

  • Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium source (e.g., Pd(PPh₃)₄, 3 mol% or Pd₂(dba)₃, 2 mol%) and, if needed, a separate ligand (e.g., SPhos, 4 mol%).[2][3]

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., a 4:1 mixture of dioxane/water, 2.5 mL) via cannula or syringe.[2][3]

  • Degassing: If not prepared entirely in a glovebox, seal the vessel and subject the mixture to three cycles of vacuum/backfill with argon.[3]

  • Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (e.g., 100-120 °C) for the required time (e.g., 1-24 hours), monitoring progress by TLC or LC-MS.[2][3]

  • Workup: After cooling to room temperature, dilute the reaction with an organic solvent (e.g., ethyl acetate) and water. Separate the layers, extract the aqueous layer with the organic solvent, combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.[2]

References

Technical Support Center: Synthesis of 4-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-5-chloro-1H-indole. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you navigate the challenges of this synthesis and optimize your reaction yields.

The synthesis of polysubstituted indoles, such as this compound, requires careful control of reaction conditions to achieve high yields and purity. While several synthetic routes to the indole core exist, the Leimgruber-Batcho indole synthesis is often a preferred method for preparing regiospecifically substituted indoles that may be challenging to access via the more traditional Fischer indole synthesis. This guide will focus on a proposed Leimgruber-Batcho synthesis, a powerful two-stage process, and will also address potential issues that may arise if a Fischer indole synthesis is attempted.

Proposed Synthetic Route: Leimgruber-Batcho Synthesis

The recommended synthetic pathway for this compound is the Leimgruber-Batcho synthesis, commencing with the commercially available 1-bromo-2-chloro-4-methyl-5-nitrobenzene. This method offers excellent control over the final substitution pattern of the indole ring.[1]

The synthesis proceeds in two key stages:

  • Enamine Formation: The o-nitrotoluene derivative is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dimethylamino-nitrostyrene intermediate (an enamine).

  • Reductive Cyclization: The nitro group of the enamine intermediate is reduced, which then spontaneously cyclizes to form the indole ring.

dot graph "Leimgruber_Batcho_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="1-bromo-2-chloro-4-methyl-5-nitrobenzene"]; Enamine [label="β-dimethylamino-nitrostyrene\nintermediate"]; Indole [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Enamine [label=" DMF-DMA, Pyrrolidine (optional), Heat "]; Enamine -> Indole [label=" Reductive Cyclization (e.g., H2, Pd/C or Raney Ni, Hydrazine) "]; } Caption: Proposed Leimgruber-Batcho synthesis workflow.

Troubleshooting Guide: Leimgruber-Batcho Synthesis

This section addresses specific problems you may encounter during the synthesis of this compound via the Leimgruber-Batcho method.

Stage 1: Enamine Formation

Question: I am observing a low yield of the β-dimethylamino-nitrostyrene intermediate. What are the likely causes and how can I improve the conversion?

Answer:

Low yields in the enamine formation step are a common hurdle. The acidity of the benzylic protons of the starting o-nitrotoluene is a critical factor, and the presence of electron-withdrawing halogen substituents in your starting material, 1-bromo-2-chloro-4-methyl-5-nitrobenzene, can influence this. Here are the primary causes and troubleshooting steps:

  • Insufficient Reaction Temperature or Time: The condensation reaction typically requires heating to proceed at an adequate rate.[1]

    • Solution: Ensure your reaction is heated to a sufficiently high temperature, often the reflux temperature of the solvent (e.g., DMF). Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Microwave-assisted synthesis can also be a powerful tool to accelerate this step and improve yields.

  • Purity of Reagents: The purity of both the o-nitrotoluene starting material and the formamide acetal is paramount.

    • Solution: Use freshly opened or distilled N,N-dimethylformamide dimethyl acetal (DMF-DMA). Ensure your starting 1-bromo-2-chloro-4-methyl-5-nitrobenzene is of high purity.

  • Sub-optimal Reagent Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion.

    • Solution: While a slight excess of DMF-DMA is often used, a large excess can complicate purification. Start with 1.1 to 1.5 equivalents of DMF-DMA and optimize from there.

  • Reversibility of the Reaction: The initial condensation can be reversible.

    • Solution: The addition of a secondary amine, such as pyrrolidine or piperidine, can be beneficial. These amines can form a more reactive formylpyrrolidine acetal or a mixed aminal, which can drive the reaction forward.[2]

Parameter Initial Condition Optimized Condition Rationale
Temperature 80 °CReflux in DMFEnsures sufficient energy for the condensation to occur.
DMF-DMA (eq.) 1.11.5A slight excess can improve conversion without significant purification issues.
Additive NonePyrrolidine (catalytic)Forms a more reactive intermediate to drive the reaction forward.
Stage 2: Reductive Cyclization

Question: My reductive cyclization is not going to completion, or I am observing significant side products. How can I troubleshoot this step?

Answer:

The reductive cyclization is the final and crucial step in forming the indole ring. Incomplete reactions or the formation of side products can often be traced back to the choice of reducing agent and the reaction conditions.

  • Choice of Reducing Agent and Catalyst Activity: The effectiveness of the reduction is highly dependent on the chosen method.

    • Catalytic Hydrogenation (H₂ gas with Pd/C or Raney Ni): This is a common and often clean method. However, the catalyst can be poisoned by impurities, and the reaction can sometimes stall.

      • Solution: Use a fresh, high-quality catalyst. Ensure your hydrogen gas is of high purity. If using a palladium catalyst, sometimes a small amount of a weak acid (like acetic acid) can prevent catalyst poisoning.

    • Transfer Hydrogenation (e.g., Raney Ni with hydrazine hydrate): This method avoids the need for a pressurized hydrogen atmosphere. However, the reaction can be exothermic and requires careful control.

      • Solution: Add the hydrazine hydrate dropwise to a suspension of the enamine and Raney nickel in a suitable solvent (e.g., ethanol) to control the reaction rate and temperature.

    • Chemical Reduction (e.g., Fe/acetic acid, SnCl₂): These methods are robust but can sometimes lead to the formation of byproducts and complicate purification.

      • Solution: If using Fe/acetic acid, ensure the iron powder is activated. For SnCl₂, ensure it is anhydrous if the reaction is sensitive to water.

  • Formation of Side Products: Several side reactions can occur during the reduction.

    • Reduction of the Enamine Double Bond: This can lead to the formation of 2-aminophenylethylamine derivatives.[1]

      • Solution: This is more common with catalytic hydrogenation. Optimizing the reaction time and temperature can minimize this side reaction. These byproducts are basic and can often be removed by an acidic wash during workup.

    • Formation of 1-Hydroxyindoles: Incomplete reduction of the nitro group can lead to the formation of a hydroxylamine intermediate, which can cyclize to form a 1-hydroxyindole.[3]

      • Solution: Ensure a sufficient amount of the reducing agent is used and that the reaction is allowed to proceed to completion.

dot graph "Reductive_Cyclization_Troubleshooting" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

Start [label="Low Yield in Reductive Cyclization"]; Incomplete_Reaction [label="Incomplete Reaction"]; Side_Products [label="Side Product Formation"];

Start -> Incomplete_Reaction; Start -> Side_Products;

Incomplete_Reaction -> Catalyst_Issue [label="Check Catalyst Activity"]; Incomplete_Reaction -> Reductant_Issue [label="Optimize Reducing Agent"];

Catalyst_Issue -> Solution1 [label="Use fresh catalyst\nCheck H2 purity"]; Reductant_Issue -> Solution2 [label="Increase equivalents\nChange reducing agent"];

Side_Products -> Double_Bond_Reduction [label="2-Aminophenylethylamine derivative?"]; Side_Products -> Hydroxyindole [label="1-Hydroxyindole formation?"];

Double_Bond_Reduction -> Solution3 [label="Optimize reaction time/temp\nAcidic workup"]; Hydroxyindole -> Solution4 [label="Ensure complete reduction\nIncrease reductant"];

Solution1 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution2 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution3 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Solution4 [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; } Caption: Troubleshooting decision tree for reductive cyclization.

Frequently Asked Questions (FAQs)

Q1: Is the Fischer indole synthesis a viable alternative for preparing this compound?

A1: While the Fischer indole synthesis is a classic and powerful method for indole synthesis, it may present challenges for this specific target molecule. The required starting material would be (3-bromo-4-chlorophenyl)hydrazine. The electronic properties of the starting hydrazine, with two electron-withdrawing halogens, can disfavor the key[1][1]-sigmatropic rearrangement step, potentially leading to low yields or side reactions like N-N bond cleavage.[4] However, with careful optimization of the acid catalyst (both type and concentration) and reaction temperature, it may be possible to achieve the desired product.

Q2: What are some common issues with the purification of this compound?

A2: The purification of halogenated indoles can sometimes be challenging.

  • Column Chromatography: Silica gel chromatography is a standard method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is a good starting point. Due to the presence of the N-H proton, tailing on the column can be an issue. Adding a small amount of a neutralizer like triethylamine to the eluent can sometimes improve the peak shape.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for obtaining highly pure material. Experiment with different solvent systems, such as ethanol/water or toluene/hexanes.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used to confirm the structure and purity of your this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The proton NMR spectrum should show characteristic signals for the indole ring protons, and the carbon NMR will confirm the number of unique carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product. The isotopic pattern of bromine and chlorine will be a distinctive feature in the mass spectrum.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for assessing the purity of your final compound.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Reagents: Handle all chemicals, especially the starting materials and reagents like hydrazine hydrate (if used), in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactions: Be aware that some of the reactions, particularly the reductive cyclization with hydrazine, can be exothermic. Ensure your reaction vessel is appropriately cooled and that you have a means of controlling the temperature. Catalytic hydrogenation involves flammable hydrogen gas and should be conducted with appropriate safety measures.

References

Technical Support Center: Optimizing Indole Synthesis with Machine Learning

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for leveraging machine learning (ML) in indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance their reaction optimization workflows. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

I. Experimental Design & Data Acquisition Troubleshooting

This section addresses common issues that arise during the setup of high-throughput experiments and the initial data collection phase, which are foundational for building effective machine learning models.

Q1: My initial high-throughput screening (HTS) for a Fischer indole synthesis is giving inconsistent yields. What are the likely causes?

A1: Inconsistent yields in HTS for Fischer indole synthesis are a common challenge.[1] Several factors related to the experimental setup can contribute to this variability:

  • Starting Material Purity: The purity of the aryl hydrazine and the carbonyl compound is critical. Impurities can introduce side reactions or inhibit the catalyst.[1]

  • Catalyst Selection and Concentration: The choice between a Brønsted acid (e.g., HCl, H₂SO₄) and a Lewis acid (e.g., ZnCl₂, AlCl₃) and its concentration can significantly impact the reaction outcome.[2][3] The optimal catalyst often needs to be determined empirically for each specific substrate combination.[1]

  • Temperature and Reaction Time: The Fischer indole synthesis often requires elevated temperatures.[1] However, excessive heat or prolonged reaction times can lead to the decomposition of starting materials, intermediates, or the final product.[1][4] It's crucial to carefully control and monitor the temperature in each well of the HTS plate.

  • Solvent Effects: The solvent plays a crucial role in the solubility of reactants and intermediates, and it can also influence catalyst acidity and the stability of intermediates.[5] Inadequate solubility can lead to low and inconsistent yields.

  • Atmospheric Control: The reaction can be sensitive to air and moisture. Ensuring an inert atmosphere (e.g., nitrogen or argon) across all reaction wells is important for reproducibility.

Protocol for a Baseline High-Throughput Fischer Indole Synthesis Experiment:

  • Preparation of Stock Solutions: Prepare stock solutions of the aryl hydrazine, carbonyl compound, and acid catalyst in a suitable anhydrous solvent (e.g., toluene, dioxane).

  • Dispensing Reagents: Use a liquid handling robot to accurately dispense the reagent stock solutions into the wells of a 96-well microplate.

  • Sealing and Incubation: Seal the microplate with a chemically resistant and heat-stable seal. Place the plate on a heated shaker block set to the desired temperature.

  • Quenching the Reaction: After the designated reaction time, quench the reactions by adding a suitable quenching agent (e.g., a saturated sodium bicarbonate solution).

  • Analysis: Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS or GC-MS to determine the yield of the desired indole product in each well.

Q2: I'm using a Design of Experiments (DoE) approach, but the model's predictions for optimal conditions are not accurate. What could be wrong?

A2: When a Design of Experiments (DoE) model fails to provide accurate predictions, the issue often lies in the initial setup of the experimental design or the data analysis. DoE is a powerful statistical method for optimizing reactions by varying multiple factors simultaneously.[6][7]

Here are some common pitfalls:

  • Incorrect Variable Ranges: If the chosen ranges for variables like temperature, concentration, or catalyst loading are too narrow, the true optimum may lie outside the explored space. Conversely, ranges that are too broad might include conditions that lead to complete reaction failure, which can skew the model.

  • Insufficient Number of Experiments: While DoE is efficient, a sufficient number of experiments are still needed to build a robust model.[8] The number of experiments required depends on the number of factors being investigated and the complexity of the desired model (e.g., linear, quadratic).

  • Ignoring Factor Interactions: The "one variable at a time" (OVAT) approach, which DoE is designed to improve upon, fails to account for interactions between factors.[9] Ensure your DoE design (e.g., a factorial or response surface methodology design) allows for the estimation of these interaction effects.

  • Inadequate Data Quality: As with any modeling technique, the quality of the input data is paramount. Inconsistent experimental execution or analytical errors will lead to a poor model.

Q3: How do I choose the right machine learning algorithm for my reaction optimization?

A3: The choice of machine learning algorithm depends on the size and nature of your dataset, as well as your computational resources.

  • For smaller datasets , often generated from initial DoE studies, algorithms like Bayesian optimization are highly effective.[10][11] Bayesian optimization uses a probabilistic model to predict the reaction outcome and intelligently selects the next set of experiments to perform, balancing exploration of the parameter space with exploitation of promising regions.[10][12] This approach is very sample-efficient, making it ideal for situations where experiments are costly or time-consuming.[11]

  • For larger datasets , which may be available from extensive HTS campaigns or historical data, more complex models like deep neural networks (DNNs) can be employed.[13][14] DNNs can learn intricate relationships between reaction components, conditions, and yields.[13] However, they require a substantial amount of data for training and can be more challenging to interpret.[15]

Table 1: Comparison of Common Machine Learning Algorithms for Reaction Optimization

AlgorithmStrengthsWeaknessesBest Suited For
Bayesian Optimization Highly sample-efficient, good for global optimization.[10][11]Can be computationally intensive for high-dimensional spaces.Small to medium-sized datasets, iterative optimization.[10]
Random Forest Robust to outliers, provides feature importance.[15]Can be prone to overfitting with noisy data.Datasets with a mix of continuous and categorical variables.
Deep Neural Networks (DNNs) Can model highly complex, non-linear relationships.[13]Requires large amounts of data, can be a "black box".[15][16]Large-scale HTS datasets, predicting outcomes for unseen reactions.[14]
Support Vector Machines (SVMs) Effective in high-dimensional spaces.[15]Less intuitive to interpret.Classification and regression tasks with clear margins of separation.

II. Data Preprocessing & Model Training FAQs

This section focuses on the critical steps of preparing your experimental data for machine learning and troubleshooting the model training process.

Q1: What are the essential data preprocessing steps before training a machine learning model for reaction optimization?

A1: Data preprocessing is a crucial step to ensure the quality and suitability of your data for machine learning.[17] Key steps include:

  • Data Cleaning: This involves handling missing values, which can be done by removing the entire data point or by imputing the missing value using statistical methods like the mean, median, or mode.[17]

  • Feature Engineering: This is the process of creating new input features from the existing ones to better represent the underlying chemistry. For example, you could calculate physicochemical properties of reactants and solvents or use molecular fingerprints.

  • Data Scaling: Many machine learning algorithms perform better when the input features are on a similar scale.[18] Common scaling techniques include standardization (scaling to a mean of 0 and a standard deviation of 1) and normalization (scaling to a range between 0 and 1).

  • Encoding Categorical Variables: Machine learning models typically require numerical input.[17] Categorical variables like solvent type or catalyst name need to be converted into a numerical format using techniques like one-hot encoding.

  • Data Splitting: The dataset should be split into training, validation, and test sets.[17] The training set is used to train the model, the validation set is used to tune the model's hyperparameters, and the test set is used to evaluate the final performance of the model on unseen data.

Q2: My machine learning model has high accuracy on the training data but performs poorly on new, unseen data. What is happening?

A2: This is a classic case of overfitting . Overfitting occurs when a model learns the training data too well, including the noise and random fluctuations, and as a result, it fails to generalize to new data.

Here are some strategies to combat overfitting:

  • Cross-Validation: Use k-fold cross-validation during training. This involves splitting the training data into 'k' subsets and training the model 'k' times, each time using a different subset as the validation set. This provides a more robust estimate of the model's performance.

  • Regularization: This technique adds a penalty term to the model's loss function, which discourages the model from becoming too complex. L1 and L2 are common regularization techniques.

  • Get More Data: Increasing the size and diversity of the training dataset can help the model learn the underlying patterns better and reduce the risk of overfitting.

  • Simplify the Model: If you are using a very complex model, such as a deep neural network with many layers, try a simpler model or reduce the complexity of the current one.

Q3: How can I interpret the predictions of my "black box" machine learning model?

A2: Interpreting complex machine learning models like deep neural networks is a significant challenge.[15][16] However, several techniques can provide insights into how the model is making its predictions:

  • SHAP (SHapley Additive exPlanations): This is a game theory-based approach that explains the prediction of an instance by computing the contribution of each feature to the prediction.[15] SHAP values can tell you how much each reaction parameter (e.g., temperature, catalyst loading) influenced the predicted yield for a specific experiment.

  • Feature Importance: Many tree-based models, like Random Forests, can provide a measure of feature importance, which indicates how much each feature contributes to the model's overall predictive power.[19]

  • Partial Dependence Plots (PDP): These plots show the marginal effect of one or two features on the predicted outcome of a machine learning model. They can help you visualize the relationship between a specific reaction parameter and the predicted yield.

By using these interpretability techniques, you can gain a better understanding of the chemical principles that the machine learning model has learned.[20] This can help validate the model's predictions and guide future experimental design.[15]

III. Advanced Topics & Specific Indole Syntheses

This section delves into more specific challenges related to particular indole synthesis methods and advanced machine learning applications.

Q1: I'm trying to optimize a Buchwald-Hartwig amination for N-arylation of an indole, but I'm getting low yields. How can machine learning help?

A1: The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[21] However, optimizing this reaction for indole N-arylation can be challenging due to the potential for side reactions and catalyst deactivation.[22]

Machine learning can be a valuable tool in this scenario:

  • Ligand and Catalyst Selection: A machine learning model can be trained on a dataset of Buchwald-Hartwig reactions with different ligands and palladium precatalysts to predict the best catalyst system for your specific indole and aryl halide coupling partners.[23]

  • Condition Optimization: Bayesian optimization can be used to efficiently explore the reaction space and identify the optimal conditions (e.g., temperature, solvent, base, and catalyst loading) with a minimal number of experiments.[24]

Experimental Workflow for ML-Assisted Buchwald-Hartwig Optimization:

G cluster_0 Initial Screening & Data Collection cluster_1 Machine Learning Optimization Loop cluster_2 Validation & Scale-up A Define Parameter Space (Ligands, Solvents, Bases, Temp.) B High-Throughput Experimentation (HTE) Run initial set of reactions A->B C Analyze Yields (LC-MS, GC-MS) B->C D Train Bayesian Optimization Model C->D E Model Proposes Next Set of Experiments D->E F Perform Suggested Experiments E->F H Validate Optimal Conditions G Update Model with New Data F->G G->D Iterate until convergence I Scale-up Synthesis H->I

Q2: My Fischer indole synthesis is failing for certain substrates. What could be the mechanistic reason, and can ML help predict this?

A2: The success of the Fischer indole synthesis is highly dependent on the electronic properties of the substituents on the starting carbonyl compound.[25] Electron-donating groups can sometimes divert the reaction pathway towards an unproductive heterolytic N-N bond cleavage, preventing the key[2][2]-sigmatropic rearrangement.[25] This can lead to reaction failure.[26]

While predicting reaction failure is a complex task, machine learning models can be trained to identify substrates that are likely to be problematic. By training a classification model on a dataset of successful and failed Fischer indole syntheses, the model can learn the structural features that are associated with reaction failure. This can help you to prioritize more promising synthetic routes for challenging targets.

Mechanistic Insight into Fischer Indole Synthesis Failure:

G cluster_0 Productive Pathway cluster_1 Unproductive Pathway A Ene-hydrazine Intermediate B [2][2]-Sigmatropic Rearrangement A->B C Indole Product B->C D Ene-hydrazine Intermediate (with electron-donating group) E Heterolytic N-N Bond Cleavage D->E F Reaction Failure E->F

IV. References

  • Mettler Toledo. (n.d.). Design of Experiments (DoE) Studies. Retrieved from --INVALID-LINK--

  • St-Yves, G., & Schwaller, P. (2021). Interpretation of Compound Activity Predictions from Complex Machine Learning Models Using Local Approximations and Shapley Values. Journal of Medicinal Chemistry, 64(13), 8837–8851. --INVALID-LINK--

  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from --INVALID-LINK--

  • Vedantu. (n.d.). Fischer Indole Synthesis: Mechanism, Steps & Importance. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Solvent Selection for Indole Synthesis. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (2025). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • American Chemical Society. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Retrieved from --INVALID-LINK--

  • Fu, Z., et al. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Organic Chemistry Frontiers, 7(15), 2025-2034. --INVALID-LINK--

  • National Institutes of Health. (n.d.). Recent Progress Concerning the N-Arylation of Indoles. Retrieved from --INVALID-LINK--

  • Arxspan. (2024). Design of experiments: An efficient approach to process optimisation. Retrieved from --INVALID-LINK--

  • Schwaller, P., et al. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. ChemRxiv. --INVALID-LINK--

  • American Chemical Society. (2022). Interpretable and Explainable Machine Learning for Materials Science and Chemistry. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2021). Quantitative interpretation explains machine learning models for chemical reaction prediction and uncovers bias. Retrieved from --INVALID-LINK--

  • Schulmeister, K., & Morgan, N. (2020). Reaction optimization using Design of Experiment (DOE) at the NMR scale. Proceedings of Student Research and Creative Inquiry Day. --INVALID-LINK--

  • American Chemical Society. (2025). A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Asymmetric Buchwald‐Hartwig amination for N−N indole−indole atropisomers synthesis. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The data preprocessing results for the chemical reaction datasets. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-Up Synthesis of Indole Derivatives. Retrieved from --INVALID-LINK--

  • The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). What Does the Machine Learn? Knowledge Representations of Chemical Reactivity. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Retrieved from --INVALID-LINK--

  • ResearchGate. (2020). Optimizing Chemical Reaction Conditions Using Deep Learning: a Case Study for Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Overcoming challenges in the synthesis of 4-fluoroindoles. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2023). Catalyst Design and Feature Engineering to Improve Selectivity and Reactivity in Two Simultaneous Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

  • ChemRxiv. (n.d.). PyChemFlow: an automated pre-processing pipeline in Python for reproducible machine learning on chemical data. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. Retrieved from --INVALID-LINK--

  • YouTube. (2021). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2023). Bayesian Optimization as a Sustainable Strategy for Early-Stage Process Development? A Case Study of Cu-Catalyzed C–N Coupling of Sterically Hindered Pyrazines. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Why Do Some Fischer Indolizations Fail?. Retrieved from --INVALID-LINK--

  • Cambridge Open Engage. (2025). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. Retrieved from --INVALID-LINK--

  • American Chemical Society. (2011). Why Do Some Fischer Indolizations Fail?. Retrieved from --INVALID-LINK--

  • Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Machine Learning-Guided Catalyst Selection Reveals Nickel's Advantages Over Palladium in Suzuki-Miyaura Cross-Coupling. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Cost-informed Bayesian reaction optimization. Retrieved from --INVALID-LINK--

  • Taylor & Francis Online. (n.d.). Synthesis of 3-Substituted Indoles Using Deep Eutectic Solvent and Ultrasound. Retrieved from --INVALID-LINK--

  • University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Advancing Identification of Transformation Products and Predicting Their Environmental Fate: The Current State of Machine Learning and Artificial Intelligence in Antibiotic Photolysis. Retrieved from --INVALID-LINK--

  • AIP Publishing. (2023). Effect of data preprocessing and machine learning hyperparameters on mass spectrometry imaging models. Retrieved from --INVALID-LINK--

  • lakeFS. (2025). Data Preprocessing in Machine Learning: Steps & Best Practices. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). High-Throughput Screening. Retrieved from --INVALID-LINK--

References

Technical Support Center: Navigating Unstable Hydrazone Intermediates in Fischer Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Fischer Indole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with unstable hydrazone intermediates. As specialists in synthetic organic chemistry, we understand that while the Fischer indole synthesis is a powerful tool, its success often hinges on the stability of the key hydrazone intermediate. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate these challenges effectively.

I. Understanding the Core Challenge: The Hydrazone Intermediate

The Fischer indole synthesis is a classic and versatile acid-catalyzed reaction that forms an indole from an arylhydrazine and a carbonyl compound (aldehyde or ketone). The reaction proceeds through the formation of an arylhydrazone, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[2][3]

The stability of this hydrazone intermediate is paramount. Many experimental failures, such as low yields, complex product mixtures, and the formation of intractable tars, can be traced back to the decomposition of this key intermediate under the acidic reaction conditions.

Mechanism of Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_hydrazone_formation Step 1: Hydrazone Formation cluster_rearrangement Step 2: Acid-Catalyzed Rearrangement cluster_cyclization Step 3: Cyclization and Aromatization Arylhydrazine Arylhydrazine Hydrazone Arylhydrazone Intermediate Arylhydrazine->Hydrazone + Carbonyl Compound - H₂O Carbonyl Aldehyde/Ketone Carbonyl->Hydrazone Enehydrazine Ene-hydrazine (Tautomer) Hydrazone->Enehydrazine H⁺ Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enehydrazine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Aminal Cyclic Aminal Diimine->Aminal Cyclization Indole Indole Product Aminal->Indole - NH₃ Aromatization

Caption: The reaction pathway of the Fischer Indole Synthesis.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is turning dark and forming tar, but I see some product on TLC. What's happening?

A: This is a classic sign of hydrazone decomposition competing with the desired cyclization. Strong acids and high temperatures can accelerate the degradation of both your starting materials and the indole product.[1] The instability of the hydrazone often leads to polymerization and other side reactions.

Solution:

  • Lower the temperature: Start with milder conditions and gradually increase the temperature.

  • Change your acid catalyst: A very strong acid might be too harsh. Consider switching from a strong Brønsted acid like H₂SO₄ to a milder Lewis acid like ZnCl₂ or a weaker Brønsted acid like p-toluenesulfonic acid (p-TsOH).[2][3]

  • Use an in situ approach: Generating the hydrazone in the same pot as the cyclization reaction avoids isolating a potentially unstable intermediate.[4]

Q2: I'm not getting any indole product, and I'm recovering my starting materials. What are the likely causes?

A: This issue can stem from several factors:

  • Inappropriate acid catalyst: The chosen acid may be too weak to promote the reaction.[5]

  • Insufficient heat: The[1][1]-sigmatropic rearrangement often requires thermal energy.

  • Poor quality starting materials: Impurities in the hydrazine or carbonyl compound can inhibit the reaction.

  • Unfavorable substrate: Hydrazones derived from certain carbonyl compounds, like acetaldehyde, are known to fail in this reaction.[4]

Q3: I'm seeing multiple product spots on my TLC plate. What are these side products?

A: Common side products include:

  • Regioisomers: If you are using an unsymmetrical ketone, two different indole regioisomers can form.[4]

  • Azines: The initially formed hydrazone can react with a second molecule of the aldehyde or ketone to form an azine. This is more common when using hydrazine itself.[6][7]

  • Cleavage Products: The N-N bond of the hydrazone can cleave under acidic conditions, leading to byproducts like aniline. This is particularly problematic with hydrazones that have strong electron-donating groups on the carbonyl-derived portion.

Common Hydrazone Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolysis (Reversible) cluster_cleavage N-N Bond Cleavage cluster_azine Azine Formation Hydrazone Arylhydrazone Intermediate Carbonyl Starting Carbonyl Hydrazone->Carbonyl H₃O⁺ Arylhydrazine Starting Arylhydrazine Hydrazone->Arylhydrazine H₃O⁺ Aniline Aniline Byproduct Hydrazone->Aniline H⁺, Δ (favored by e⁻ donating groups) IminylCarbocation Iminyl Carbocation (leads to other products) Hydrazone->IminylCarbocation H⁺, Δ Azine Azine Side Product Hydrazone->Azine + Carbonyl - H₂O

Caption: Major degradation pathways for unstable hydrazone intermediates.

III. Troubleshooting Guide: From Reaction to Purification

Problem 1: Low Yield and Hydrazone Instability

If you suspect your hydrazone is decomposing, the most effective strategy is to avoid its isolation altogether.

This approach involves forming the hydrazone in the reaction flask and immediately subjecting it to the indolization conditions without purification.[4][8]

Detailed Step-by-Step Protocol (General Example):

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the arylhydrazine hydrochloride (1.0 eq) and the carbonyl compound (1.0-1.1 eq).

  • Solvent and Catalyst: Add the chosen solvent (e.g., ethanol, acetic acid, or toluene). Then, add the acid catalyst. The choice of catalyst is critical and may require optimization (see Table 1).

  • Reaction: Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux, depending on the substrates and catalyst).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials and the appearance of the indole product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration. Alternatively, perform an extractive work-up by adding water and an organic solvent (e.g., ethyl acetate), separating the layers, and washing the organic layer with a mild base (like saturated NaHCO₃ solution) to neutralize the acid catalyst.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified.

Table 1: Comparison of Common Acid Catalysts in Fischer Indole Synthesis
Catalyst TypeCatalyst ExampleTypical LoadingCommon SolventsTemperatureAdvantages & Considerations
Brønsted Acid p-Toluenesulfonic acid (p-TsOH)0.1 - 1.0 eqToluene, Acetic Acid80-110 °CGenerally milder than H₂SO₄; easy to handle.[2]
Sulfuric Acid (H₂SO₄)Catalytic to excessEthanol, Acetic Acid50-100 °CStrong acid, effective but can cause charring.[2]
Polyphosphoric Acid (PPA)Solvent/CatalystNone80-150 °CHighly viscous; good for unreactive substrates. Work-up can be challenging.
Lewis Acid Zinc Chloride (ZnCl₂)1.0 - 4.0 eqNone (melt), Ethanol120-180 °CVery common, effective catalyst. Often used in excess. Can be hygroscopic.[2][3]
Boron Trifluoride Etherate (BF₃·OEt₂)1.0 - 2.0 eqAcetic Acid, Dichloromethane25-80 °CPowerful Lewis acid; moisture-sensitive.
Iron(III) Chloride (FeCl₃)Catalytic to stoichiometricEthanol, Acetonitrile60-80 °CInexpensive and effective alternative.[2]

Note: Optimal conditions are highly substrate-dependent and require empirical optimization.

Problem 2: Purification of Acid-Sensitive Hydrazones or Indoles

If you must isolate the hydrazone or if your final indole product is sensitive to acid, standard silica gel chromatography can be problematic.

  • Recrystallization: This is often the best method for purifying solid hydrazones. Finding a suitable solvent system is key. Common choices include ethanol, methanol, or mixtures like ethyl acetate/hexanes.[7]

  • Base-Treated Silica Gel Chromatography: Standard silica gel is acidic and can cause decomposition. You can neutralize it by preparing a slurry of silica gel in your eluent containing 1-2% of a base like triethylamine or ammonia in methanol before packing the column. This will help prevent on-column degradation.

  • Alumina Chromatography: Using neutral or basic alumina instead of silica gel is another effective option for acid-sensitive compounds.

  • Troubleshooting Streaking on TLC/Column: If your compound streaks, it is often due to its basicity (in the case of some indoles or unreacted hydrazine) or acidity. Adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to your eluent can often lead to sharper bands.

IV. Alternative Synthetic Strategies

When the Fischer indole synthesis fails due to an exceptionally unstable hydrazone, it may be necessary to consider alternative synthetic routes.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form the N-aryl bond, providing a pathway to the hydrazone precursor under different conditions.

  • Larock Indole Synthesis: A palladium-catalyzed annulation of an o-haloaniline with an alkyne. This method bypasses the hydrazone intermediate entirely.

  • Reissert Indole Synthesis: This involves the reductive cyclization of an o-nitrophenylpyruvic acid, which is formed from the condensation of o-nitrotoluene and diethyl oxalate.

V. References

  • Fischer indole synthesis applied to the total synthesis of natural products. (2017). RSC Advances. --INVALID-LINK--

  • Hydrazone - Wikipedia. (n.d.). Wikipedia. --INVALID-LINK--

  • New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules. --INVALID-LINK--

  • Common side reactions in Fischer indole synthesis and how to avoid them. (2025). Benchchem. --INVALID-LINK--

  • One-Pot Synthesis of 5-Cyanoindoles via Fischer Indolization Using 4-Cyanophenylhydrazine Hydrochloride: Application Notes and. (2025). Benchchem. --INVALID-LINK--

  • On the mechanism of formation of azines from hydrazones. (n.d.). ACS Publications. --INVALID-LINK--

  • Why Do Some Fischer Indolizations Fail? (2011). Journal of the American Chemical Society. --INVALID-LINK--

  • Technical Support Center: Hydrazone Formation and Purification. (2025). Benchchem. --INVALID-LINK--

  • An Au/Zn-catalyzed Synthesis of N-protected Indole via Annulation of N-Arylhydroxamic Acid and Alkyne. (n.d.). Organic Syntheses. --INVALID-LINK--

  • Base-catalyzed N-N bond cleavage of hydrazones: synthesis of α-amino ketones. (2014). PubMed. --INVALID-LINK--

  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester. --INVALID-LINK--

  • A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. (2025). Benchchem. --INVALID-LINK--

  • HPLC Troubleshooting Guide. (n.d.). MilliporeSigma. --INVALID-LINK--

  • Fischer Indole Synthesis. (n.d.). Organic Chemistry Portal. --INVALID-LINK--

  • Method for preparing azines and hydrazones. (1976). Google Patents. --INVALID-LINK--

  • Affinity Chromatography Troubleshooting. (n.d.). Merck Millipore. [https://www.merckmillipore.com/US/en/technical-documents/protein-purification/affinity-chromatography/troubleshooting/vI.b.qB.sIAAAFSN5d2s05X,nav](--INVALID-LINK-- chromatography/troubleshooting/vI.b.qB.sIAAAFSN5d2s05X,nav)

  • Fischer Indole Synthesis: Mechanism, Features, Drawbacks. (2024). Science Info. --INVALID-LINK--

  • (PDF) Fischer Indole Synthesis. (2021). ResearchGate. --INVALID-LINK--

  • Fischer Indole Synthesis. (n.d.). Alfa Chemistry. --INVALID-LINK--

  • On the mechanism of formation of azines from hydrazones. (1989). The Journal of Organic Chemistry. --INVALID-LINK--

  • Development of a Nickel-Catalyzed N–N Coupling for the Synthesis of Hydrazides. (2023). ACS Publications. --INVALID-LINK--

  • Chromatography Troubleshooting. (2019). YouTube. --INVALID-LINK--

  • The proposed mechanism of formation of azines by reaction between... (n.d.). ResearchGate. --INVALID-LINK--

  • Fischer indole synthesis. (2015). Sciencemadness Discussion Board. --INVALID-LINK--

References

Technical Support Center: Solvent Selection for Improving Reaction Kinetics in Indole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solvent Selection in Indole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical role of solvent choice in optimizing reaction kinetics and overall success in various indole synthesis methodologies. The indole scaffold is a cornerstone in medicinal chemistry, and its efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter during your experimental work.

Troubleshooting Guide: Common Issues and Solvent-Based Solutions

This section addresses specific experimental problems with a focus on how the reaction solvent may be the underlying cause and how to rectify the issue.

Issue 1: My Fischer indole synthesis is sluggish, resulting in a low yield.

Question: I'm running a Fischer indole synthesis, but the reaction is either incomplete or the yield of my desired indole is disappointingly low. Could the solvent be the culprit?

Answer: Absolutely. The solvent is a critical parameter in the Fischer indole synthesis due to the reaction's sensitivity to experimental conditions.[3][4] Several solvent-related factors could be contributing to the poor outcome:

  • Inadequate Solubility: The initial arylhydrazone intermediate must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently.[4][5][6] If the intermediate precipitates, the reaction rate will plummet.

  • Suboptimal Acidity Modulation: The solvent can influence the effective acidity of your Brønsted or Lewis acid catalyst.[3] This is crucial for the key[7][7]-sigmatropic rearrangement step.

  • Thermal Degradation: Many Fischer indole syntheses require elevated temperatures.[8] If the temperature is too high, starting materials, intermediates, or the product itself can degrade, often forming tarry byproducts.[4] Conversely, if the temperature is too low, the reaction may be too slow.[4]

Troubleshooting Steps & Recommendations:

  • Assess Solubility: Before running the reaction at scale, perform a simple solubility test with your arylhydrazone in the intended solvent at both room temperature and the target reaction temperature.

  • Solvent Optimization:

    • For sluggish reactions, consider switching to a higher-boiling point solvent to enable higher reaction temperatures. Common choices include toluene, xylene, or acetic acid, which can also serve as the catalyst.[3]

    • If decomposition is observed, diluting the reaction mixture with an inert, high-boiling solvent like sulfolane can sometimes mitigate degradation.[3]

    • For substrates sensitive to harsh acidic conditions, milder conditions are necessary.[4]

Issue 2: The yield of my Bischler-Möhlau synthesis is poor under traditional conditions.

Question: I am attempting a Bischler-Möhlau synthesis, but the harsh conditions are leading to low yields. What solvent adjustments can I make?

Answer: The traditional Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which often leads to poor yields and limited substrate scope.[3][9] Modern approaches have focused on milder methods, where solvent choice is a key parameter.[3][9]

  • Solvent-Free, Microwave-Assisted Conditions: A significant improvement in yield can often be achieved by moving to solvent-free, microwave-assisted conditions.[3][10][11] This approach not only accelerates the reaction but is also more environmentally friendly.[10]

  • Polar Aprotic Solvents: If a solvent is necessary, consider polar aprotic solvents that can facilitate the reaction without participating in side reactions.[7]

  • Fluorinated Alcohols: Solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) under microwave irradiation have been shown to be highly effective for the cyclodehydration step, significantly improving yields compared to traditional alcohols like ethanol or isopropanol.[12]

Issue 3: My palladium-catalyzed indole synthesis (e.g., Heck, Larock) is not proceeding efficiently.

Question: I'm struggling with a palladium-catalyzed intramolecular cyclization to form an indole. The reaction is slow and the yield is low. How critical is the solvent choice here?

Answer: In palladium-catalyzed cross-coupling reactions, the solvent is not merely a medium but an active participant in the catalytic cycle.[13] Its roles are multifaceted and crucial for success:

  • Catalyst Stability and Activity: The solvent can coordinate to the palladium center, influencing its stability and reactivity.[13] For instance, in some oxidative Heck reactions, adding a supporting ligand-like solvent such as DMSO can prevent the aggregation of Pd(0) and dramatically increase the yield.[14]

  • Solubility of Reagents: The solvent must effectively dissolve the organic substrates and the inorganic base to ensure a homogeneous reaction mixture.

  • Influence on Reaction Rate: Highly polar, aprotic solvents are often the go-to choice for these reactions. N,N-Dimethylformamide (DMF) is a classic example, as it dissolves most organic compounds and many inorganic salts, has a high boiling point to facilitate faster reaction rates, and can coordinate to the metal center.[13] Other common solvents include DMSO, acetonitrile (ACN), and N-methyl-2-pyrrolidone (NMP).[15][16][17]

Troubleshooting Steps & Recommendations:

  • Solvent Screening: A systematic screening of polar aprotic solvents is highly recommended. For a Larock indole synthesis, for example, NMP has been shown to be effective for less reactive aryl chlorides and bromides.[17] In other palladium-catalyzed cyclizations, DMF or DCE might provide the best results.[18]

  • Base and Additive Compatibility: Ensure the chosen solvent is compatible with the base and any additives. The solubility of the base can be a limiting factor.

  • Microwave Irradiation: As with other indole syntheses, microwave-assisted heating can significantly reduce reaction times and improve yields in palladium-catalyzed processes.[2][15]

Frequently Asked Questions (FAQs)

This section provides answers to fundamental questions regarding solvent selection for indole synthesis.

Q1: How does solvent polarity and dielectric constant affect indole synthesis?

A1: Solvent polarity and its dielectric constant can profoundly influence reaction rates and even the reaction pathway.[3][19]

  • Reaction Rates: For reactions that proceed through polar or charged intermediates and transition states, polar solvents can offer better stabilization, thus accelerating the reaction. The dielectric constant of a solvent is a measure of its ability to separate charges, so solvents with high dielectric constants are generally better at stabilizing charged species.[20]

  • Solubility: The principle of "like dissolves like" is a good starting point. Polar reactants and intermediates will have better solubility in polar solvents, while non-polar ones will be more soluble in non-polar solvents.[5]

  • Regioselectivity: In some cases, solvent polarity can dictate the regioselectivity of a reaction. For instance, in the microwave-assisted reaction of indole with trifluoroacetaldehyde methyl hemiacetal, the choice of solvent determines whether N1 or C3 substitution occurs, with this selectivity being dependent on the solvent's polarity and dielectric constant.[19]

Q2: What are the advantages and disadvantages of using "green" solvents like ionic liquids or water?

A2: There is a growing emphasis on sustainable chemistry, and the use of greener solvents is a key aspect of this.

  • Ionic Liquids (ILs): These are salts with low melting points that can act as both solvents and catalysts.

    • Advantages: They have negligible vapor pressure, high thermal stability, and can often be recycled and reused.[21][22][23] They have been successfully employed in Fischer indole synthesis, sometimes acting as dual solvent-catalysts.[22][23] Halogen-free ionic liquids have also shown excellent performance in extracting indole from mixtures.[24]

    • Disadvantages: Their cost can be high, and their "greenness" at a laboratory scale can be debatable, as significant amounts of conventional organic solvents may be needed for product extraction and IL recycling.[21]

  • Water: As a solvent, water is cheap, non-toxic, and non-flammable.

    • Advantages: It is the ultimate green solvent. Water has been successfully used as a solvent for microwave-assisted cycloisomerization of 2-alkynylanilines to form indoles, often without the need for added catalysts, acids, or bases.[25]

    • Disadvantages: Many organic starting materials have poor solubility in water, which can limit its application.[6]

Q3: How does microwave-assisted heating influence solvent choice?

A3: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat.[2][26]

  • Efficient Heating: This direct heating of the solvent and reactants is much more efficient than conventional heating, leading to dramatic reductions in reaction times (from hours to minutes) and often higher yields.[2][26]

  • Superheating: In sealed vessels, solvents can be heated to temperatures well above their atmospheric boiling points, which can significantly accelerate slow reactions.[27]

  • Solvent Considerations: For effective microwave heating, a solvent with a reasonably high dielectric constant is generally preferred. However, even reactions in non-polar solvents can be accelerated if the reactants themselves are polar. Solvent-free reactions are also highly effective under microwave irradiation, especially if the reactants are polar enough to absorb the microwave energy.[10][28]

Q4: What key solvent properties should I consider in a screening experiment?

A4: A systematic approach to solvent screening is often the most effective way to optimize a reaction. Here are the key properties to consider, summarized in the table below.

Solvent Property Importance in Indole Synthesis Examples of Solvents
Dielectric Constant (ε) Influences the stabilization of polar intermediates and transition states, affecting reaction rates.High: Water (80.1), DMSO (46.7), Acetonitrile (37.5). Low: Toluene (2.4), Hexane (1.9).[29]
Boiling Point (°C) Determines the maximum achievable reaction temperature under atmospheric pressure. Essential for reactions requiring significant thermal energy.High: DMF (153), DMSO (189), Toluene (111). Low: Dichloromethane (40), Diethyl Ether (34.6).[5]
Solubility Parameter "Like dissolves like." Matching the polarity of the solvent to the reactants and intermediates is crucial for a homogeneous reaction.Polar Protic: Water, Ethanol, Acetic Acid. Polar Aprotic: DMF, DMSO, Acetonitrile. Non-polar: Toluene, Hexane.
Coordinating Ability Important in metal-catalyzed reactions where the solvent can act as a ligand, affecting catalyst stability and activity.Coordinating: DMF, DMSO, Acetonitrile. Non-coordinating: Toluene, Hexane.

Experimental Protocols & Visualizations

Protocol: Systematic Solvent Screening for a Palladium-Catalyzed Intramolecular Heck Reaction

This protocol outlines a general procedure for screening solvents to optimize the synthesis of a substituted indole via an intramolecular Heck reaction.

  • Setup: In parallel, add the starting o-haloaniline derivative (1.0 eq), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), ligand (if required), and base (e.g., K₂CO₃, 2.0 eq) to separate microwave vials equipped with stir bars.

  • Solvent Addition: To each vial, add a different degassed solvent (e.g., DMF, NMP, Dioxane, Acetonitrile, Toluene) to achieve the desired concentration (typically 0.1 M).

  • Reaction: Seal the vials and place them in a microwave reactor. Heat the reactions to a set temperature (e.g., 120-150 °C) for a defined period (e.g., 30 minutes).

  • Analysis: After cooling, quench the reactions and take an aliquot from each for analysis by TLC or LC-MS to determine the conversion and relative yield of the desired indole product.

  • Optimization: Based on the results, select the best-performing solvent for further optimization of temperature, reaction time, and catalyst/ligand loading.

Diagrams

SolventSelectionWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Define Reaction (e.g., Fischer, Heck) B Select Diverse Solvents (Polar, Non-polar, Protic, Aprotic) A->B C Run Small-Scale Parallel Reactions B->C D Analyze Results (TLC, LC-MS) Identify Promising Candidates C->D E Vary Temperature & Concentration in Best Solvents D->E Top 2-3 Solvents F Monitor Reaction Kinetics E->F G Select Optimal Solvent & Conditions F->G H Scale-Up Reaction G->H Optimized Protocol I Isolate & Characterize Product H->I J Confirm Yield & Purity I->J

Caption: A workflow for systematic solvent selection in indole synthesis.

SolventEffectOnKinetics cluster_TS Reactants Reactants TS_NonPolar Transition State (Non-Polar Solvent) Reactants->TS_NonPolar Ea (Non-Polar) TS_Polar Transition State (Polar Solvent) Reactants->TS_Polar Ea (Polar) Products Products TS_NonPolar->Products TS_Polar->Products Reactants_Level Products_Level TS_NonPolar_Level TS_Polar_Level Energy Energy Reaction Coordinate Reaction Coordinate lab1 Polar solvent stabilizes the transition state, lowering the activation energy (Ea) and increasing the reaction rate.

Caption: Influence of solvent polarity on reaction kinetics.

References

strategies for removing colored impurities from indole compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of indole compounds. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to colored impurities in their indole-containing samples. Pure indole and its derivatives are typically colorless to yellowish solids. The appearance of pink, red, brown, or purple hues often indicates the presence of trace impurities, which can arise from oxidation, polymerization, or residual starting materials and byproducts from synthesis.[1][2]

This guide provides a series of troubleshooting steps and frequently asked questions (FAQs) to help you identify the source of coloration and select the most effective purification strategy.

Part 1: Troubleshooting Guide - "My Indole Compound is Colored"

This section will walk you through a logical progression of steps to diagnose and resolve the issue of colored impurities in your indole compounds.

Initial Assessment: What is the Nature of the Impurity?

The first step in any purification strategy is to understand the nature of the impurity you are trying to remove. For colored impurities in indole compounds, they generally fall into two categories:

  • Oxidation/Polymerization Products: Indoles, especially those with electron-rich substituents, are susceptible to oxidation in the presence of air and light, leading to the formation of highly colored polymeric species.[1][3][4] These are often high molecular weight, polar compounds.

  • Synthetic Byproducts: Impurities from the synthesis process, such as unreacted starting materials or side products, can also be colored. The nature of these will depend on the specific synthetic route employed.

A simple Thin Layer Chromatography (TLC) analysis can often provide initial clues. If you observe a streak of colored material at the baseline or a distinct colored spot, this can help guide your purification strategy.

Decision Workflow for Purification Strategy

The following diagram outlines a decision-making workflow to help you select the most appropriate purification technique based on the characteristics of your crude product.

Purification_Workflow start Crude Colored Indole Compound is_solid Is the compound a solid? start->is_solid purity_check Purity >85-90%? is_solid->purity_check Yes is_oily Is the compound an oil or low-melting solid? is_solid->is_oily No recrystallization Recrystallization purity_check->recrystallization Yes column_chromatography Column Chromatography purity_check->column_chromatography No activated_carbon Activated Carbon Treatment recrystallization->activated_carbon Color persists end_pure Pure, Colorless Indole Compound recrystallization->end_pure Successful end_impure Further Purification Required recrystallization->end_impure Unsuccessful column_chromatography->end_pure Successful column_chromatography->end_impure Unsuccessful activated_carbon->end_pure Successful activated_carbon->end_impure Unsuccessful is_oily->column_chromatography Chromatography_Troubleshooting start Colored Indole (Post-Recrystallization or Oily) silica_column Run Silica Gel Column start->silica_column degradation_check Degradation or Streaking Observed? silica_column->degradation_check deactivate_silica Deactivate Silica with Triethylamine (1%) degradation_check->deactivate_silica Yes use_alumina Switch to Neutral or Basic Alumina degradation_check->use_alumina Yes success Pure, Colorless Fractions degradation_check->success No deactivate_silica->success use_alumina->success

References

Validation & Comparative

The Halogen Advantage: A Comparative Guide to the Biological Activity of 4-Bromo-5-Chloro-1H-Indole and Its Congeners

Author: BenchChem Technical Support Team. Date: January 2026

The indole scaffold is a cornerstone in medicinal chemistry, celebrated for its prevalence in nature and its role as a "privileged structure" in drug discovery. Its versatile bicyclic framework is amenable to a wide range of chemical modifications, allowing for the fine-tuning of biological activity. Among the most impactful of these modifications is halogenation. The introduction of halogen atoms like chlorine and bromine onto the indole ring can profoundly alter a molecule's lipophilicity, electronic distribution, and metabolic stability, often leading to a dramatic enhancement of its therapeutic potential.

This guide provides an in-depth comparison of the biological activities of halogenated indoles, with a specific focus on the potential of 4-bromo-5-chloro-1H-indole. While direct biological data for this precise di-halogenated compound is emerging, a robust comparative analysis of its close structural relatives—including mono- and other di-halogenated indoles—provides a compelling forecast of its capabilities. We will dissect its projected performance against other indole alternatives in key therapeutic areas: antimicrobial, anti-inflammatory, and anticancer activities, supported by experimental data and detailed protocols for researchers aiming to validate these findings.

Antimicrobial and Antifungal Efficacy: The Power of Di-Halogenation

Recent studies have highlighted that the strategic placement of multiple halogens on the indole ring can create exceptionally potent antimicrobial agents. This is the area where this compound is predicted to exhibit its most significant activity.

A pivotal study screened fifty multi-halogenated indole derivatives against a panel of ten Candida species, including drug-resistant strains like C. auris and C. glabrata.[1][2] The results were striking: di-halogenated indoles demonstrated the most potent antifungal and antibiofilm effects. Notably, 5-bromo-4-chloroindole , a close structural isomer of our topic compound, emerged as one of the top performers alongside 4,6-dibromoindole.[1][2] These compounds displayed minimum inhibitory concentration (MIC) values ranging from 10-50 µg/mL, outperforming the standard antifungal ketoconazole and showing comparable potency to miconazole.[1]

This potent activity contrasts sharply with mono-halogenated and non-halogenated indoles. For instance, against the bacterium Vibrio parahaemolyticus, 4-chloroindole and 5-bromoindole showed a MIC of 50 µg/mL, while the parent indole molecule was significantly less active, with a MIC of 400 µg/mL.[3][4] This eight-fold increase in potency underscores the critical role of halogenation. The di-halogenated compounds appear to leverage enhanced hydrophobic and electron-withdrawing effects to disrupt fungal cell membranes and induce reactive oxygen species (ROS), leading to fungicidal activity.[1]

Comparative Antimicrobial Activity Data
CompoundTarget Organism(s)MIC (µg/mL)Reference(s)
5-Bromo-4-chloroindole Candida species10 - 50[1][2]
4,6-Dibromoindole Candida species10 - 50[1][2]
4-Chloroindole V. parahaemolyticus, UPEC50 - 75[3][4][5]
5-Bromoindole V. parahaemolyticus, UPEC50 - 75[3][4][5]
7-Chloroindole V. parahaemolyticus200[3][4]
Indole (unsubstituted) V. parahaemolyticus400[3][4]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is essential for quantifying the antimicrobial potency of test compounds. Its validity rests on careful standardization of the microbial inoculum and aseptic handling to ensure that the observed inhibition is solely due to the compound's activity.

  • Preparation of Inoculum: From a pure overnight culture on a non-selective agar plate, select 3-4 colonies and suspend them in a sterile saline solution.[6] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[6] Dilute this standardized suspension in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve the final target inoculum of ~5 x 10⁵ CFU/mL in the assay plate.[7]

  • Compound Dilution: Prepare a stock solution of the test indole (e.g., 10 mg/mL in DMSO). In a 96-well microtiter plate, add 100 µL of broth to all wells.[8] Add 100 µL of the test compound stock (appropriately diluted in broth to twice the highest desired concentration) to the first column of wells.[8]

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard the final 100 µL from the tenth column.[8] This creates a gradient of compound concentrations. Wells in column 11 should contain only inoculated broth (positive growth control), and column 12 should contain only uninoculated broth (sterility control).

  • Inoculation: Add 100 µL of the final diluted inoculum to each well from columns 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.[9]

  • Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[6][10]

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_controls Controls Inoculum 1. Prepare & Standardize Bacterial/Fungal Inoculum (0.5 McFarland) Plate_Prep 3. Dispense 100 µL Broth into all wells of a 96-well plate Stock 2. Prepare Compound Stock Solution (in DMSO) Serial_Dilution 4. Perform 2-fold Serial Dilution of Compound across Plate (Columns 1-10) Plate_Prep->Serial_Dilution Add compound to Col 1 Sterility_Ctrl Sterility Control (Column 12: Broth Only) Plate_Prep->Sterility_Ctrl Inoculate 5. Inoculate Wells with Standardized Culture (Columns 1-11) Serial_Dilution->Inoculate Incubate 6. Incubate Plate (e.g., 37°C, 24-48h) Inoculate->Incubate Growth_Ctrl Growth Control (Column 11: Broth + Inoculum) Inoculate->Growth_Ctrl Read 7. Read Results: MIC = Lowest concentration with no visible growth Incubate->Read

Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Anti-inflammatory Potential: The Influence of Halogen Position

Indole derivatives, most famously Indomethacin, are well-established anti-inflammatory agents. Their mechanism often involves the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins.[11]

Research into brominated indoles from marine molluscs has provided critical insights into the structure-activity relationship (SAR) for anti-inflammatory effects.[12] A study using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages found that the position of the bromine atom on the indole ring was a significant determinant of activity. The study demonstrated that simple mono-brominated indoles and isatins were potent inhibitors of nitric oxide (NO), TNF-α, and prostaglandin E2 (PGE2).[12] The inhibitory activity for isatins followed the trend 5-bromo > 6-bromo > 7-bromo, highlighting the importance of substitution on the benzene ring portion of the scaffold.[12]

These active brominated indoles were shown to exert their effects by inhibiting the translocation of the critical transcription factor, nuclear factor kappa B (NF-κB), into the nucleus.[12] Given that both bromine and chlorine are electron-withdrawing halogens, it is highly probable that this compound would also effectively inhibit the NF-κB pathway and demonstrate significant anti-inflammatory activity, potentially exceeding that of its mono-halogenated counterparts.

Comparative Anti-inflammatory Activity Data (in RAW264.7 cells)
CompoundNO Inhibition IC₅₀ (µM)TNF-α Inhibition IC₅₀ (µM)PGE₂ Inhibition IC₅₀ (µM)Reference
5-Bromoisatin 100.238.0545.4[12]
6-Bromoisatin 179.3> 223 (Max Conc.)120.5[12]
6-Bromoindole 109.1> 255 (Max Conc.)101.5[12]
Isatin (unsubstituted) 339.8> 340 (Max Conc.)> 340 (Max Conc.)[12]
Experimental Protocol: Inhibition of LPS-Induced Nitric Oxide Production

This assay quantifies a compound's ability to suppress inflammation in a cellular model. Macrophage cells (RAW 264.7) are stimulated with LPS, a component of bacterial cell walls, which triggers a strong inflammatory response, including the production of nitric oxide (NO). The protocol's validity depends on ensuring that the observed reduction in NO is not due to cytotoxicity.

  • Cell Culture and Seeding: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics. Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours to allow for adherence.[13][14]

  • Compound Treatment: Prepare serial dilutions of the test indoles in fresh, serum-free medium. Remove the old medium from the cells and replace it with the medium containing the test compounds. Incubate for 1-2 hours.[15]

  • LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the negative control wells). Incubate the plate for an additional 24 hours.[15]

  • Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant. Transfer 50-100 µL of supernatant from each well to a new 96-well plate.[13][16]

  • Add an equal volume of Griess reagent (typically a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[16]

  • Data Acquisition: Allow the color to develop for 10-15 minutes at room temperature. Measure the absorbance at 520-550 nm using a microplate reader.[16] Calculate the nitrite concentration based on a standard curve prepared with sodium nitrite. The percentage inhibition of NO production is determined relative to the LPS-only treated cells.

  • Viability Control: In a parallel plate, perform an MTT assay (see protocol below) under the same conditions to confirm that the observed NO reduction is not a result of cell death.

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Releases NFkB_nuc NF-κB (p65/p50) NFkB_p65->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, COX-2) DNA->Genes Induces Transcription Inhibition Halogenated Indoles (e.g., 6-Bromoindole) Inhibit Translocation Inhibition->NFkB_p65

Inhibition of the NF-κB pathway by halogenated indoles.

Anticancer Activity: Targeting Key Oncogenic Pathways

The indole scaffold is present in numerous anticancer agents, including the vinca alkaloids. Synthetic indole derivatives have shown promise by targeting a variety of mechanisms, such as the inhibition of tubulin polymerization, cell cycle arrest, and the modulation of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) and BRAF pathways.[17][18]

Halogenation is again a key determinant of activity. A recent study developed a series of novel 5-chloro-indole-2-carboxylate derivatives as potent inhibitors of mutant EGFR and BRAF.[17] Several of these compounds exhibited significant antiproliferative activity with GI₅₀ (50% growth inhibition) values in the nanomolar range.[17] Similarly, other work has shown that 4-bromo-4'-chloro substituted curcumin analogs exhibit a five-fold improvement in cytotoxic potency against HeLa cervical cancer cells compared to curcumin itself.[19]

These findings strongly suggest that a di-halogenated indole like this compound possesses a high potential for potent antiproliferative activity. The combination of a chloro group at the 5-position (known to produce active EGFR/BRAF inhibitors) and a bromo group at the 4-position could lead to novel interactions within the ATP-binding pockets of kinases or other oncogenic proteins, warranting its synthesis and evaluation.

Comparative Anticancer Activity Data
CompoundCell LineActivity (GI₅₀ / IC₅₀)Target/MechanismReference
Compound 3e (5-chloro-indole deriv.) LOX-IMVI (Melanoma)0.96 µM (IC₅₀)BRAFV600E Inhibitor[17]
Compound 3b (5-chloro-indole deriv.) LOX-IMVI (Melanoma)1.12 µM (IC₅₀)BRAFV600E Inhibitor[17]
4-Bromo-4'-chloro Curcumin Analog HeLa (Cervical)8.7 µg/mL (IC₅₀)Caspase-3 activation[19]
Curcumin HeLa (Cervical)42.4 µg/mL (IC₅₀)-[19]
Erlotinib Various80 nM (IC₅₀ vs EGFR)EGFR Inhibitor[17]
Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a foundational tool for screening potential anticancer compounds. The protocol's integrity relies on accurate cell counting, proper incubation times, and complete solubilization of the formazan product.

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow cells to attach.[20]

  • Compound Treatment: Prepare serial dilutions of the test indole in culture medium. Add 100 µL of the diluted compounds to the corresponding wells. Include a vehicle control (e.g., 0.1% DMSO) and a blank (medium only).[20]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[21]

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[20][22] Incubate for an additional 3-4 hours. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[22]

  • Formazan Solubilization: Carefully remove the medium from the wells. Add 150 µL of a solubilization solution, such as DMSO or an SDS-HCl solution, to each well to dissolve the formazan crystals.[20][23] Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

G cluster_pathway EGFR Signaling Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds & Activates RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation Inhibition 5-Halo-Indole Derivatives (ATP-Competitive Inhibitors) Inhibition->EGFR Blocks ATP Binding Site

Inhibitory action of 5-halo-indole derivatives on the EGFR pathway.

Conclusion and Future Directions

The comparative analysis of halogenated indoles paints a clear picture: the introduction of chlorine and bromine onto the indole scaffold is a highly effective strategy for boosting biological activity. While research on this compound itself is in its infancy, the potent antifungal activity of its 5-bromo-4-chloro isomer, combined with the established anti-inflammatory and anticancer properties of other mono- and di-halogenated indoles, provides a strong rationale for its investigation.[1]

The evidence strongly suggests that this compound is a prime candidate for development as a next-generation antifungal agent, with significant potential in anti-inflammatory and anticancer applications as well. The next logical and critical step is the targeted synthesis and comprehensive biological evaluation of this compound using the standardized protocols detailed in this guide. Such research will undoubtedly uncover new therapeutic opportunities and further solidify the "halogen advantage" in indole-based drug discovery.

References

A Senior Application Scientist's Guide to the Analytical Validation of 4-bromo-5-chloro-1H-indole Purity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is the bedrock upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 4-bromo-5-chloro-1H-indole is a key building block in the synthesis of a variety of pharmacologically active molecules. Its specific halogenation pattern makes it a versatile scaffold, but also introduces challenges in ensuring its chemical purity. This guide provides an in-depth comparison of analytical methodologies for the validation of this compound purity, grounded in scientific principles and regulatory expectations.

The Criticality of Purity for this compound

The presence of impurities in this compound can have significant downstream consequences. These impurities may be structural isomers, starting materials from the synthesis, by-products, or degradation products. Even in trace amounts, they can potentially lead to:

  • Formation of undesired side products in subsequent synthetic steps, reducing the yield and complicating the purification of the final API.

  • Introduction of toxic or genotoxic entities into the drug substance, posing a direct risk to patient safety.

  • Alteration of the physicochemical properties of the API, affecting its stability, solubility, and bioavailability.

Therefore, a robust and validated analytical strategy to control the purity of this compound is a non-negotiable aspect of quality control.

Understanding the Impurity Profile: A Synthesis-Based Approach

A logical starting point for developing a purity testing method is to understand the potential impurities that may arise during the synthesis of this compound. While various synthetic routes exist for substituted indoles, a common approach involves the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions. A plausible synthetic pathway could involve the reaction of a suitably substituted phenylhydrazine with an aldehyde or ketone, followed by cyclization.

Based on this, potential process-related impurities could include:

  • Isomeric dihaloindoles: Positional isomers such as 5-bromo-4-chloro-1H-indole or 6-bromo-5-chloro-1H-indole.

  • Monohalogenated indoles: 4-bromo-1H-indole or 5-chloro-1H-indole, arising from incomplete halogenation of the starting materials.

  • Unreacted starting materials: Such as the corresponding phenylhydrazine and carbonyl compounds.

  • By-products from side reactions: Depending on the specific reaction conditions.

A comprehensive analytical method must be able to separate and quantify these potential impurities from the main this compound peak.

Comparative Analysis of Analytical Methodologies

The selection of an appropriate analytical technique for purity determination is a critical decision. Here, we compare the most relevant methods for this compound, detailing their principles, advantages, and limitations.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the most suitable approach, where a nonpolar stationary phase is used with a polar mobile phase.

Why it's the primary choice: RP-HPLC offers a powerful combination of high resolution, sensitivity, and quantitative accuracy, making it the gold standard for purity analysis in the pharmaceutical industry.[1]

Key Strengths:

  • High Resolving Power: Capable of separating closely related structural isomers.

  • Excellent Quantitation: With a suitable detector (e.g., UV-Vis), it provides precise and accurate quantification of the main component and its impurities.

  • Versatility: A wide range of stationary phases and mobile phase compositions can be optimized for specific separation challenges.

  • Well-Established Validation Guidelines: The validation framework for HPLC methods is well-defined by regulatory bodies like the ICH.[2][3][4][5]

Potential Limitations:

  • Requires a Chromophore: The compound must have a UV-absorbing chromophore for detection, which is the case for the indole ring system.

  • Non-volatile Impurities: Best suited for the analysis of non-volatile and thermally stable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC separates volatile and thermally stable compounds in a gaseous mobile phase based on their interaction with a stationary phase coated on the inside of a capillary column. The separated components are then detected and identified by a mass spectrometer.

Why it's a valuable orthogonal technique: GC-MS is an excellent confirmatory technique and is particularly useful for identifying and quantifying volatile impurities that may not be readily detected by HPLC.[6]

Key Strengths:

  • High Sensitivity and Specificity: The mass spectrometer provides structural information, allowing for definitive identification of impurities.

  • Excellent for Volatile Impurities: Ideal for detecting residual solvents and volatile by-products from the synthesis.

  • Established Methodologies: GC-MS is a mature technique with a vast library of mass spectra for compound identification.

Potential Limitations:

  • Thermal Lability: Not suitable for compounds that are thermally unstable or non-volatile. This compound should be sufficiently volatile for GC analysis, but this needs to be experimentally verified.

  • Derivatization May Be Required: For less volatile or polar compounds, a chemical derivatization step may be necessary to increase their volatility.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Principle: qNMR provides a direct and primary method of quantification based on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.

Why it's a powerful tool for purity assessment: qNMR is a highly accurate and precise technique that does not require a reference standard for the analyte itself, making it a valuable tool for the certification of reference materials and for obtaining an absolute purity value.

Key Strengths:

  • Primary Ratio Method: Provides a direct measure of the molar concentration of different species in a sample without the need for calibration curves for each component.

  • Structural Information: Simultaneously provides structural confirmation of the main component and its impurities.

  • Universal Detection: All proton-containing molecules will be detected, provided they are soluble in the NMR solvent.

Potential Limitations:

  • Lower Sensitivity: Generally less sensitive than chromatographic methods, making it challenging to detect and quantify impurities at very low levels (e.g., <0.1%).

  • Signal Overlap: Complex mixtures can lead to overlapping signals, complicating quantification.

  • Requires High-Field Instrumentation: Access to high-field NMR spectrometers is necessary for optimal resolution and sensitivity.

Experimental Protocols and Validation Strategy

A comprehensive analytical validation of the purity of this compound should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4][5] This involves demonstrating the suitability of the chosen analytical procedure for its intended purpose.

Workflow for Analytical Method Validation

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis A Literature Search & Method Scouting B Optimization of Chromatographic Conditions A->B C Forced Degradation Studies B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability Testing I->J K Sample Analysis J->K

Caption: A typical workflow for the development and validation of an analytical method for purity determination.

Protocol 1: RP-HPLC Method for Purity Determination

This protocol is a representative starting point for the development of a validated HPLC method for this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient Elution:

    Time (min) %A %B
    0 70 30
    20 20 80
    25 20 80
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm (based on the UV spectrum of the indole chromophore).

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in 10 mL of diluent (e.g., acetonitrile/water 50:50 v/v) to obtain a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

3. Validation Parameters (as per ICH Q2(R1)):

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method is selective for the analyte and can resolve it from potential impurities and degradation products.Peak purity of the main peak should be demonstrated. Resolution between the main peak and the closest eluting impurity should be >1.5.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50% to 150% of the nominal concentration.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to be precise, accurate, and linear.Typically 80% to 120% of the test concentration for an assay.
Accuracy The closeness of the test results to the true value.% Recovery of spiked impurities should be within 90.0% to 110.0%.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (Intra-assay): RSD ≤ 1.0% for the main peak area. Intermediate Precision (Inter-assay): RSD ≤ 2.0% for the main peak area.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.System suitability parameters should remain within acceptable limits when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Protocol 2: GC-MS Method for Impurity Identification

This protocol provides a general approach for the identification of volatile impurities.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

2. Sample Preparation:

  • Dissolve a small amount of the this compound sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

3. Data Analysis:

  • Identify the peaks in the total ion chromatogram (TIC).

  • Compare the mass spectrum of each impurity peak with a commercial mass spectral library (e.g., NIST, Wiley) for tentative identification.

  • Confirm the identity of key impurities by synthesizing or isolating them and comparing their retention times and mass spectra with those in the sample.

Data Presentation and Comparison

The results of the analytical validation should be presented in a clear and concise manner to allow for easy comparison and interpretation.

Table 1: Comparison of Analytical Techniques for Purity Assessment of this compound

FeatureHPLC-UVGC-MSqNMR
Primary Application Quantitative purity and impurity profilingIdentification and quantification of volatile impuritiesAbsolute purity determination and structural confirmation
Selectivity High (based on retention time)Very high (based on retention time and mass spectrum)Moderate (potential for signal overlap)
Sensitivity High (ng to pg range)Very high (pg to fg range)Lower (µg to mg range)
Quantitation Relative (requires a reference standard)Relative (requires a reference standard)Absolute (can be performed with an internal standard)
Throughput HighModerateLow
Instrumentation Cost ModerateHighVery High

Table 2: Summary of Validation Parameters for a Hypothetical HPLC Purity Method

Validation ParameterResultAcceptance CriteriaStatus
Specificity Resolution > 2.0 for all known impuritiesResolution > 1.5Pass
Linearity (r²) 0.9995≥ 0.999Pass
Accuracy (% Recovery) 98.5% - 101.2%90.0% - 110.0%Pass
Repeatability (RSD%) 0.45%≤ 1.0%Pass
Intermediate Precision (RSD%) 0.82%≤ 2.0%Pass
LOQ (µg/mL) 0.5ReportablePass
Robustness No significant impact on resultsSystem suitability passesPass

Conclusion: A Multi-faceted Approach to Ensuring Purity

The analytical validation of this compound purity is a critical undertaking that requires a well-thought-out strategy. While RP-HPLC stands out as the primary technique for routine quality control due to its high resolution and quantitative capabilities, it should be complemented by orthogonal techniques to build a comprehensive purity profile. GC-MS is invaluable for the identification and control of volatile impurities, while qNMR offers a powerful method for absolute purity determination and the qualification of reference standards.

By employing a multi-faceted analytical approach and adhering to the rigorous validation standards set forth by guidelines such as ICH Q2(R1), researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the safety of future medicines.

References

A Comparative Guide to the Synthesis of 4-Bromo-5-Chloro-1H-Indole and 5-Bromo-4-Chloro-1H-Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Halogenated indoles are foundational scaffolds in medicinal chemistry and materials science, serving as critical intermediates for complex molecular architectures. The precise placement of halogen atoms on the indole ring can profoundly influence a molecule's physicochemical properties and biological activity. This guide provides an in-depth comparative analysis of the synthetic strategies for two closely related, yet distinct, dihaloindoles: 4-bromo-5-chloro-1H-indole and 5-bromo-4-chloro-1H-indole.

The challenge in synthesizing these isomers lies not in the formation of the indole core itself, but in achieving unambiguous regiochemical control of the halogen substituents on the benzenoid ring. Their distinct substitution patterns necessitate fundamentally different synthetic approaches. This document will dissect the strategic considerations, present viable synthetic routes with detailed protocols, and offer a comparative analysis to guide researchers in selecting the optimal pathway for their specific needs.

Chapter 1: Foundational Principles of Substituted Indole Synthesis

Before delving into specific protocols, it is crucial to understand the core principles that govern the synthesis of substituted indoles. The choice of strategy is dictated by the inherent reactivity of the indole nucleus and the availability of starting materials.

Regioselectivity in the Indole Ring

The indole ring is an electron-rich aromatic system. Electrophilic substitution reactions, such as halogenation, preferentially occur at the C3 position of the pyrrole ring due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate.[1] Direct halogenation of an unsubstituted indole invariably leads to C3-substituted products.[2] Attempting to halogenate the benzenoid ring of a simple indole often requires harsh conditions and typically results in a mixture of products, making it an unsuitable strategy for the precise synthesis of our target isomers.

Strategic Dichotomy: De Novo Synthesis vs. Late-Stage Functionalization

Two primary strategic paradigms exist for constructing molecules like these:

  • De Novo Synthesis (Ring Formation): This approach involves building the indole core from an appropriately pre-functionalized benzene derivative. Classic named reactions like the Fischer [3][4], Leimgruber-Batcho [5][6], and Bartoli syntheses fall into this category. The primary advantage is that the substitution pattern is locked in from the start, providing excellent regiochemical control.[6]

  • Late-Stage Functionalization: This strategy involves modifying an existing indole scaffold. While attractive for its potential step-economy, it is often plagued by regioselectivity issues. Techniques like Directed ortho-Metalation (DoM) can provide access to specific positions (typically C2, C4, or C7) by using a directing group on the indole nitrogen to guide a strong base.[7][8][9] However, the application of DoM for installing two different halogens at specific adjacent positions can be complex.

For the target isomers in this guide, de novo synthesis offers a more reliable and scalable path to achieving the desired, unambiguous substitution pattern.

Chapter 2: Synthesis of 5-Bromo-4-Chloro-1H-Indole

The "linear" arrangement of substituents in 5-bromo-4-chloro-1H-indole, relative to the points of cyclization, makes it amenable to a highly efficient and regiochemically precise de novo synthesis. The Leimgruber-Batcho indole synthesis is particularly well-suited for this target.

Retrosynthetic Analysis & Strategy

The most logical disconnection for this isomer is through the Leimgruber-Batcho synthesis, which proceeds via a reductive cyclization of a β-dimethylamino-2-nitrostyrene intermediate. This intermediate, in turn, is readily prepared from the corresponding 2-nitrotoluene. This strategy places the burden of regiocontrol on the synthesis of the starting material, 4-bromo-5-chloro-2-nitrotoluene, which is a more tractable problem.

The Leimgruber-Batcho Approach

This two-step process is renowned for its high yields, mild conditions for the cyclization step, and the direct production of indoles unsubstituted at the C2 and C3 positions.[6]

Workflow: Leimgruber-Batcho Synthesis of 5-Bromo-4-Chloro-1H-Indole

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Reductive Cyclization A 4-Bromo-5-chloro- 2-nitrotoluene C β-(Dimethylamino)-4-bromo- 5-chloro-2-nitrostyrene A->C Heat B N,N-Dimethylformamide dimethyl acetal (DMF-DMA) + Pyrrolidine B->C D 5-Bromo-4-chloro- 1H-indole C->D Raney Ni, Hydrazine or H₂, Pd/C G cluster_0 Step 1: Hydrazine Synthesis cluster_1 Step 2: Fischer Cyclization A 3-Bromo-4-chloroaniline C (3-Bromo-4-chlorophenyl) hydrazine A->C Diazotization & Reduction B 1. NaNO₂, HCl (0 °C) 2. SnCl₂ B->C E Hydrazone Intermediate C->E D Pyruvic Acid or Acetaldehyde D->E F 4-Bromo-5-chloro- 1H-indole E->F Acid Catalyst (e.g., PPA, ZnCl₂) G start Target Dihaloindole Synthesis isomer_check What is the substitution pattern? start->isomer_check isomer_54 5-Bromo-4-Chloro-1H-Indole isomer_check->isomer_54 'Linear' Pattern isomer_45 This compound isomer_check->isomer_45 'Bent' Pattern strategy_LB Strategy: Leimgruber-Batcho isomer_54->strategy_LB strategy_Fischer Strategy: Fischer Synthesis isomer_45->strategy_Fischer precursor_LB Key Precursor: 4-Bromo-5-chloro-2-nitrotoluene strategy_LB->precursor_LB outcome_LB Advantages: High Yield, Mild Cyclization, Good Scalability strategy_LB->outcome_LB precursor_Fischer Key Precursor: (3-Bromo-4-chlorophenyl)hydrazine strategy_Fischer->precursor_Fischer outcome_Fischer Challenges: Hydrazine Instability, Harsh Acidic Conditions, Potentially Lower Yields strategy_Fischer->outcome_Fischer

References

A Comparative Guide to Chloro- and Bromo-Indole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Halogenation in Indole-Based Enzyme Inhibitors

The indole scaffold is a privileged structure in medicinal chemistry, forming the foundation of numerous natural products and synthetic drugs.[1] Its versatility allows for a wide range of biological activities. A common and effective strategy to modulate the physicochemical and biological properties of indole-based molecules is halogenation, particularly at the C-5 position of the indole ring. The introduction of a halogen atom can significantly alter a compound's lipophilicity, metabolic stability, and binding interactions with biological targets.[1] This guide provides a comparative analysis of two prominent classes of halogenated indoles: chloro- and bromo-indole derivatives, with a focus on their roles as enzyme inhibitors.

This document will delve into the nuanced differences in their physicochemical properties, synthesis, and structure-activity relationships (SAR). We will explore their inhibitory effects on key enzyme targets, supported by available experimental data, and provide detailed protocols for their evaluation. While direct head-to-head comparisons of structurally identical chloro- and bromo-analogues are not abundant in the literature, this guide will synthesize the existing data to provide valuable insights for researchers in drug design and development.

Physicochemical Properties: A Tale of Two Halogens

The choice between a chlorine and a bromine substituent imparts subtle yet significant differences in a molecule's physical and chemical properties. These differences can be strategically exploited to fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1]

Property5-Chloro-Indole5-Bromo-IndoleRationale for Difference
Molecular Formula C₈H₆ClNC₈H₆BrNDifferent halogen atom.[1]
Molecular Weight 151.59 g/mol 196.05 g/mol Bromine has a higher atomic mass than chlorine.[1]
Melting Point 69-71 °C90-93 °CThe larger size and greater polarizability of bromine can lead to stronger intermolecular forces (van der Waals), requiring more energy to break the crystal lattice.[1]
Calculated logP 2.93.1Bromine is generally more lipophilic than chlorine, which can affect membrane permeability and protein binding.[1]
Electronic Effect Electron-withdrawingElectron-withdrawingBoth halogens are electron-withdrawing via induction, but their effects on the aromatic system can differ, influencing the reactivity of the indole ring.[1]

Synthesis Strategies: Crafting the Halogenated Indole Core

Both chloro- and bromo-indole derivatives can be synthesized through various established methodologies. The choice of a particular synthetic route often depends on the availability of starting materials, desired scale, and the specific substitution patterns required.

A common approach for the synthesis of 5-chloro-indoles involves a halogen-exchange reaction from the more readily available 5-bromo-indole precursors, a method that is efficient and viable for large-scale production.[1] The synthesis of 3-acyl-6-bromoindoles has been achieved through a green and efficient microwave-assisted methodology.[2]

Comparative Biological Activity and Enzyme Targets

Both chloro- and bromo-indole derivatives have demonstrated a broad spectrum of biological activities, with a significant focus in recent literature on their potential as anticancer, anti-inflammatory, and antifungal agents.[1][2] Many of these compounds function by inhibiting key enzymes involved in disease progression.

Structure-Activity Relationship (SAR) Insights

The nature and position of the halogen on the indole ring play a crucial role in determining the inhibitory potency and selectivity of the derivative.

  • Size and Polarizability: The larger size and greater polarizability of bromine may allow for better occupancy in certain hydrophobic pockets within an enzyme's active site. This can also facilitate stronger halogen bonding, potentially leading to increased potency, as observed in some kinase inhibitors.[1]

  • Steric Hindrance: Conversely, the smaller size of the chlorine atom may be a better fit for more sterically constrained active sites.

  • Position: The position of the halogen is critical. For instance, studies on chloroindoles have shown that substitution at the 4 or 5-position is essential for antibacterial activity against Vibrio parahaemolyticus.

Performance as Kinase Inhibitors

A prominent mechanism of action for many halogenated indole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Several 5-chloro-indole derivatives have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in oncology. Some of these compounds have shown comparable or even superior efficacy to the established EGFR inhibitor, erlotinib, in in vitro assays.

Compound IDTarget KinaseIC₅₀ (nM)Target Cell LineGI₅₀ (nM)Reference
Compound 3e EGFR68Multiple29 - 78[3]
BRAF V600EMore potent than Erlotinib[3]
Compound 3b EGFR T790MSelective (8-fold vs WT)[3]
Compound 5f EGFR WT68 - 85Multiple29[4]
EGFR T790M9.5[4]
Compound 5g EGFR WT68 - 85Multiple31[4]
EGFR T790M11.9[4]

Bromo-indole derivatives have also been extensively studied as kinase inhibitors. Notably, 5-bromo substitution in N-benzyl-indole derivatives has been shown to enhance potency against pp60c-Src tyrosine kinase.[3]

Compound ID / TypeHalogenTarget Cell LineActivity MetricValue (µM)Reference
Compound 3a BromoHepG2 (Liver)IC₅₀1.83[1]
Compound 3a BromoA549 (Lung)IC₅₀2.56[1]
Compound 3a BromoMCF-7 (Breast)IC₅₀3.12[1]
5-Bromobrassinin BromoJurkat (Leukemia)IC₅₀~5.0[1]

Note: Direct comparison of the data in the tables above is challenging as the base molecular scaffolds and experimental conditions are not identical. However, the data clearly indicates that potent enzyme inhibitors have been developed from both 5-chloro and 5-bromo-indole scaffolds.[1]

Mechanism of Action: Key Signaling Pathways

Halogenated indole derivatives exert their effects by modulating critical signaling pathways. Two of the most well-documented pathways are the EGFR and NF-κB signaling cascades.

EGFR Signaling Pathway Inhibition

EGFR is a receptor tyrosine kinase that, upon activation by ligands such as EGF, initiates a cascade of downstream signaling events that promote cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Both chloro- and bromo-indole derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its activation.[1]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds P P EGFR->P Autophosphorylation GRB2_SOS GRB2/SOS P->GRB2_SOS Recruitment PI3K PI3K P->PI3K Activation RAS RAS GRB2_SOS->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor Chloro/Bromo-Indole Inhibitor Inhibitor->EGFR Inhibits ATP Binding

EGFR signaling pathway and the inhibitory action of halo-indole derivatives.
NF-κB Signaling Pathway Modulation

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of immune and inflammatory responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various inflammatory diseases and cancers. Indole derivatives have been shown to inhibit the NF-κB pathway, which may contribute to their anti-inflammatory and anticancer properties.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Degradation NFkB NF-κB (p50/p65) NFkB_n NF-κB (Active) NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB (Inactive Complex) IkB_NFkB->IkB IkB_NFkB->NFkB Inhibitor Indole Derivative Inhibitor Inhibitor->IKK Inhibits Transcription Gene Transcription (Inflammation, Proliferation) NFkB_n->Transcription

NF-κB signaling pathway and potential inhibition by indole derivatives.

Experimental Protocols: A Guide to In Vitro Evaluation

The following protocols provide a standardized framework for assessing the enzyme inhibitory potential of chloro- and bromo-indole derivatives.

General Workflow for IC₅₀ Determination

IC50_Workflow A Compound Preparation (Serial Dilutions) C Assay Plate Setup (Enzyme, Inhibitor, Controls) A->C B Enzyme and Substrate Preparation B->C D Pre-incubation (Enzyme + Inhibitor) C->D E Reaction Initiation (Add Substrate) D->E F Kinetic Measurement (e.g., Spectrophotometry) E->F G Data Analysis (Plot % Inhibition vs. [Inhibitor]) F->G H IC50 Calculation (Sigmoidal Curve Fit) G->H

A general experimental workflow for determining IC50 values.
Step-by-Step Protocol for a Kinase Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific kinase.

1. Materials and Reagents:

  • Purified kinase

  • Specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compounds (chloro- or bromo-indole derivatives) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl with MgCl₂, DTT)

  • 96-well or 384-well assay plates

  • Detection reagent (e.g., ADP-Glo™, HTRF®)

  • Plate reader compatible with the chosen detection method

2. Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compounds in DMSO, and then further dilute in the assay buffer to the final desired concentrations.

  • Enzyme and Substrate Preparation: Dilute the kinase and its substrate to their optimal concentrations in the assay buffer.

  • Assay Plate Setup: In the wells of the assay plate, add the assay buffer, the diluted test compounds, and the diluted enzyme. Include controls for 100% enzyme activity (DMSO vehicle) and 0% activity (no enzyme or a known potent inhibitor).

  • Pre-incubation: Gently mix the plate and pre-incubate the enzyme with the test compounds for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Signal Measurement: Read the plate on a suitable plate reader (e.g., luminometer, fluorescence reader).

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

  • Plot the percentage of inhibition against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Directions

This guide highlights the key characteristics and comparative aspects of chloro- and bromo-indole derivatives as enzyme inhibitors. While both classes of compounds have yielded potent inhibitors, the choice of halogen can subtly yet significantly influence their physicochemical properties and biological activity. The greater lipophilicity and polarizability of bromine can be advantageous in some contexts, while the smaller size of chlorine may be preferable in others.

The development of potent kinase inhibitors, particularly against EGFR, from both scaffolds underscores their therapeutic potential. However, the scarcity of direct comparative studies with structurally analogous compounds necessitates further research to delineate the precise structure-activity relationships and to rationally design next-generation inhibitors. Future studies should focus on the synthesis and parallel evaluation of matched pairs of chloro- and bromo-indole derivatives to provide a clearer understanding of the impact of halogen substitution on enzyme inhibition.

References

A Comparative Guide to the Antibacterial Efficacy of Halogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-pressing battle against antimicrobial resistance, the scientific community is in constant pursuit of novel molecular scaffolds that can be developed into effective therapeutic agents. Among these, the indole nucleus, a privileged structure in medicinal chemistry, has garnered significant attention. Its versatility allows for a wide range of chemical modifications, with halogenation emerging as a particularly promising strategy to enhance its inherent antibacterial properties. This guide provides a comprehensive comparison of the antibacterial efficacy of different halogenated indoles, offering researchers, scientists, and drug development professionals a critical overview of the current landscape, supported by experimental data and protocols.

Introduction: The Promise of Halogenated Indoles

The indole scaffold is a common motif in a variety of natural products and synthetic drugs, exhibiting a broad spectrum of biological activities.[1] Halogenation, the process of introducing one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule, has been shown to significantly modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.[2] In the context of indoles, halogenation can enhance antibacterial potency by altering factors such as lipophilicity, electronic distribution, and the ability to form halogen bonds, thereby improving membrane permeability and interaction with bacterial targets.[2][3] This guide will delve into the structure-activity relationships (SAR) of halogenated indoles, providing a comparative analysis of their efficacy against a range of bacterial pathogens.

Comparative Antibacterial Efficacy: A Data-Driven Analysis

The antibacterial efficacy of halogenated indoles is typically quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.[4][5] A lower MIC value indicates greater potency. The following table summarizes the reported MIC values for a selection of halogenated indoles against various bacterial strains, offering a comparative overview of their performance.

CompoundHalogen(s) & Position(s)Bacterial StrainMIC (µg/mL)Reference
IndoleNoneVibrio parahaemolyticus400
4-Chloroindole4-ClVibrio parahaemolyticus50[6]
5-Chloroindole5-ClVibrio parahaemolyticus50[6]
7-Chloroindole7-ClVibrio parahaemolyticus200[6]
4-Bromoindole4-BrVibrio parahaemolyticus50[6]
5-Bromoindole5-BrVibrio parahaemolyticus50[6]
4-Iodoindole4-IVibrio parahaemolyticus>500[6]
7-Iodoindole7-IVibrio parahaemolyticus275[6]
5-Iodoindole5-IStaphylococcus aureus100[3]
4-Bromo-6-chloroindole4-Br, 6-ClStaphylococcus aureus30[3][6]
5-Bromo-6-chloroindole5-Br, 6-ClStaphylococcus aureus30[3]
6-Bromo-4-iodoindole6-Br, 4-IStaphylococcus aureus20[3][7]
ChloroxiamycinChlorinated sesquiterpeneMRSA ATCC4330016[8]
Xiamycin(non-chlorinated parent)MRSA ATCC4330032[8]
Fluorinated benzothiophene-indole hybrid (3a)FluorinatedMRSA JE22
Fluorinated benzothiophene-indole hybrid (3d)FluorinatedMRSA USA Lac * lux0.75[4]

Key Insights from the Data:

  • Halogenation significantly enhances antibacterial activity: As evidenced by the MIC of indole (400 µg/mL) compared to its halogenated derivatives (50-275 µg/mL) against Vibrio parahaemolyticus, the introduction of a halogen atom dramatically improves potency.[6]

  • Type and Position of Halogen Matter: The antibacterial efficacy is not solely dependent on the presence of a halogen but also on its identity and position on the indole ring. For instance, against V. parahaemolyticus, chloro and bromo substitutions at positions 4 and 5 resulted in the lowest MICs (50 µg/mL), while iodo substitutions were less effective.[6]

  • Multi-halogenation can lead to superior potency: Di-halogenated indoles, such as 4-bromo-6-chloroindole and 6-bromo-4-iodoindole, exhibit potent activity against Staphylococcus aureus, with MICs as low as 20-30 µg/mL.[3][7] This suggests a synergistic or additive effect of multiple halogen substitutions.

  • Fluorinated indoles show promise: Novel fluorinated benzothiophene-indole hybrids have demonstrated remarkable activity against methicillin-resistant S. aureus (MRSA), with MIC values as low as 0.75 µg/mL.[4]

Structure-Activity Relationship (SAR): Unraveling the Molecular Determinants of Efficacy

The data presented above highlights key structure-activity relationships that govern the antibacterial potency of halogenated indoles.

The Impact of the Halogen Type

The nature of the halogen atom influences its physicochemical properties, such as electronegativity, size, and ability to form halogen bonds. While a clear trend across all bacterial species is difficult to establish from the fragmented data, some observations can be made. For V. parahaemolyticus, chlorine and bromine appear to be more favorable than iodine at specific positions.[6] The larger size of iodine may introduce steric hindrance, negatively impacting the interaction with the bacterial target. Fluorine, being the most electronegative and smallest halogen, can significantly alter the electronic properties of the indole ring and often enhances metabolic stability and binding affinity.[9]

The Critical Role of Halogen Position

The position of the halogen substituent on the indole ring is a critical determinant of antibacterial activity. Quantitative structure-activity relationship (QSAR) analyses have shown that chloro and bromo substitutions at the C4 and C5 positions of the indole are crucial for activity against V. parahaemolyticus.[6] Similarly, for multi-halogenated indoles targeting S. aureus, substitutions at the C4, C5, C6, and C7 positions have been identified as favorable for enhanced activity.[7]

The Advantage of Multiple Halogenations

Studies on multi-halogenated indoles consistently demonstrate their superior antibacterial activity compared to their mono-halogenated counterparts.[3][7] For example, indole and 5-iodoindole showed MICs of 1000 and 100 µg/mL, respectively, against S. aureus, whereas di-halogenated derivatives exhibited MICs in the range of 20-50 µg/mL.[3] This suggests that multiple halogens can more effectively modulate the molecule's properties to optimize its antibacterial action.

Proposed Mechanisms of Antibacterial Action

The precise mechanisms by which halogenated indoles exert their antibacterial effects are still under investigation, but several key pathways have been proposed.

  • Cell Membrane Disruption: Halogenated indoles, such as 4-chloroindole and 7-chloroindole, have been shown to cause visible damage to the bacterial cell membrane.[6] This disruption can lead to leakage of intracellular components and ultimately cell death.

  • Generation of Reactive Oxygen Species (ROS): Some multi-halogenated indoles have been associated with the generation of intracellular ROS.[7] An excess of ROS can lead to oxidative stress, damaging cellular macromolecules like DNA, proteins, and lipids, and contributing to bactericidal activity.

  • Inhibition of Virulence Factors: Beyond direct killing, some halogenated indoles can inhibit bacterial virulence factors, such as biofilm formation and motility.[6] For example, 4-chloroindole and 7-chloroindole have been shown to inhibit biofilm formation in V. parahaemolyticus.[6]

Below is a diagram illustrating the proposed mechanisms of action.

Halogenated Indole Mechanism of Action cluster_0 Halogenated Indole cluster_1 Bacterial Cell Halogenated Indole Halogenated Indole Cell Membrane Cell Membrane Halogenated Indole->Cell Membrane Disruption Intracellular Components Intracellular Components Halogenated Indole->Intracellular Components ROS Generation Virulence Factors Virulence Factors Halogenated Indole->Virulence Factors Inhibition Cell Membrane->Intracellular Components Leakage

Caption: Proposed mechanisms of antibacterial action for halogenated indoles.

Experimental Protocols for Assessing Antibacterial Efficacy

To ensure the reproducibility and comparability of antibacterial efficacy data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[4][5] The broth microdilution method is a commonly used and standardized technique.[5]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[10]

  • Bacterial culture in logarithmic growth phase

  • Halogenated indole compounds (dissolved in a suitable solvent like DMSO)

  • Positive control (bacterial culture without compound)

  • Negative control (broth without bacteria)

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick a few colonies of the test bacterium from a fresh agar plate and inoculate into a tube of sterile broth.

    • Incubate the culture at 37°C until it reaches the logarithmic phase of growth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[4][5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each halogenated indole in a suitable solvent.

    • Perform serial two-fold dilutions of the compounds in MHB directly in the 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control well (inoculum in broth without compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-24 hours.[5]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[4]

The following diagram outlines the experimental workflow for the MIC assay.

MIC Assay Workflow Start Start Prepare Bacterial Inoculum (0.5 McFarland) Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare Bacterial Inoculum (0.5 McFarland) Serial Dilution of Halogenated Indoles Serial Dilution of Halogenated Indoles Start->Serial Dilution of Halogenated Indoles Inoculate 96-well Plate Inoculate 96-well Plate Prepare Bacterial Inoculum (0.5 McFarland)->Inoculate 96-well Plate Serial Dilution of Halogenated Indoles->Inoculate 96-well Plate Incubate at 37°C for 16-24h Incubate at 37°C for 16-24h Inoculate 96-well Plate->Incubate at 37°C for 16-24h Visually Assess for Growth (Turbidity) Visually Assess for Growth (Turbidity) Incubate at 37°C for 16-24h->Visually Assess for Growth (Turbidity) Determine MIC Determine MIC Visually Assess for Growth (Turbidity)->Determine MIC

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[11][12] It is determined after the MIC has been established.

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Sterile micropipette and tips

  • Incubator

Protocol:

  • Subculturing from MIC Plate:

    • From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10-100 µL).

    • Spread the aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 37°C for 18-24 hours.

  • Determination of MBC:

    • After incubation, count the number of colonies on each plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.[11][12]

Conclusion and Future Directions

Halogenated indoles represent a promising class of compounds in the development of new antibacterial agents. This guide has demonstrated that the introduction of halogens, particularly chlorine, bromine, and fluorine, can significantly enhance the antibacterial efficacy of the indole scaffold. The type, position, and number of halogen substituents are critical factors that determine the potency and spectrum of activity. While the precise mechanisms of action are still being elucidated, membrane disruption and the induction of oxidative stress appear to be key contributors to their antibacterial effects.

Future research should focus on a more systematic and comparative evaluation of a wide range of halogenated indoles against a standardized panel of clinically relevant bacteria, including the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species).[4] Such studies will provide a clearer understanding of the structure-activity relationships and guide the rational design of next-generation indole-based antibiotics with improved efficacy and a reduced propensity for resistance development.

References

A Comprehensive Guide to the Synthesis and Spectroscopic Validation of 4-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview for the synthesis and characterization of 4-bromo-5-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a privileged structure in numerous natural products and synthetic drugs, and the introduction of halogens can profoundly influence a molecule's physicochemical properties and biological activity. This document outlines a proposed synthetic pathway, details the expected spectroscopic validation by NMR and mass spectrometry, and offers a comparative analysis of alternative synthetic strategies.

Proposed Synthesis: Electrophilic Halogenation of 5-chloro-1H-indole

A plausible and efficient route to this compound involves the regioselective bromination of the commercially available 5-chloro-1H-indole. The indole ring is highly susceptible to electrophilic substitution, with the C3 position being the most reactive. However, by employing a suitable protecting group on the indole nitrogen, we can direct the halogenation to the benzene portion of the molecule. Following halogenation, deprotection yields the target compound.

Rationale for the Proposed Synthetic Route

The choice of 5-chloro-1H-indole as the starting material is strategic due to its commercial availability and the directing effects of the chloro group. The chloro substituent is an ortho-, para-director, and the electron-donating nature of the pyrrole ring activates the C4 position for electrophilic attack. N-protection is crucial to prevent undesired side reactions at the highly nucleophilic C3 position.

Experimental Protocol

Step 1: N-Protection of 5-chloro-1H-indole

  • To a solution of 5-chloro-1H-indole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Add a suitable protecting group reagent, such as tosyl chloride (TsCl, 1.1 eq), and stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-tosyl-5-chloro-1H-indole.

Step 2: Bromination of N-tosyl-5-chloro-1H-indole

  • Dissolve the N-protected indole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C and add N-bromosuccinimide (NBS, 1.05 eq) portion-wise.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude N-tosyl-4-bromo-5-chloro-1H-indole.

Step 3: Deprotection to Yield this compound

  • Dissolve the crude N-tosyl-4-bromo-5-chloro-1H-indole in a mixture of methanol and water.

  • Add a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., 1M HCl).

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization to obtain pure this compound.

Visualization of the Synthetic Workflow

Synthesis_Workflow Start 5-chloro-1H-indole Protected N-tosyl-5-chloro-1H-indole Start->Protected NaH, TsCl THF Brominated N-tosyl-4-bromo-5-chloro-1H-indole Protected->Brominated NBS DCM Final This compound Brominated->Final NaOH Methanol/Water

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Validation of this compound

The structural confirmation of the synthesized this compound is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules by providing information about the chemical environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
NH~8.2br s-The N-H proton of the indole ring typically appears as a broad singlet in this region.
H-2~7.3t~2.5The proton at the C2 position is coupled to the protons at C1 (NH) and C3.
H-3~6.6t~2.5The proton at the C3 position is coupled to the protons at C1 (NH) and C2.
H-6~7.2d~8.5This proton is part of an AB system with H-7 and is deshielded by the adjacent chloro group.
H-7~7.4d~8.5This proton is part of an AB system with H-6 and is deshielded by the adjacent bromo group.

Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C-2~125The C2 carbon of the indole ring.
C-3~103The C3 carbon of the indole ring is typically shielded.
C-3a~128A quaternary carbon at the ring junction.
C-4~113The carbon bearing the bromo substituent.
C-5~125The carbon bearing the chloro substituent.
C-6~122A methine carbon on the benzene ring.
C-7~112A methine carbon on the benzene ring.
C-7a~135A quaternary carbon at the ring junction.
Mass Spectrometry

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.

Predicted Mass Spectrum Data (Electron Ionization - EI)

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

  • Molecular Ion (M⁺): A cluster of peaks around m/z 230, 232, and 234, corresponding to the different isotopic combinations of Br and Cl. The most abundant peak in this cluster would be for the C₈H₅⁷⁹Br³⁵ClN isomer.

  • Key Fragments: Fragmentation may involve the loss of Br (M-79/81) or Cl (M-35/37), leading to significant fragment ions.

Visualization of the Validation Workflow

Validation_Workflow Synthesis Synthesized This compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR MS Mass Spectrometry Synthesis->MS Structure Structural Confirmation NMR->Structure MS->Structure

Caption: Workflow for the spectroscopic validation of the target compound.

Comparative Analysis of Alternative Synthetic Routes

While electrophilic halogenation is a direct approach, other classical indole syntheses could be adapted to produce this compound.

Synthetic MethodAdvantagesDisadvantages
Proposed Electrophilic Halogenation High regioselectivity with appropriate N-protection. Utilizes commercially available starting materials.Requires protection and deprotection steps, adding to the overall synthesis length.
Fischer Indole Synthesis [1][2][3][4]A robust and widely used method for constructing the indole core. Can introduce substitution at various positions.Requires the synthesis of the appropriately substituted phenylhydrazine, which may not be readily available. The reaction conditions can be harsh.
Sandmeyer Reaction [5][6][7][8][9]Useful for introducing halogens onto an aromatic ring starting from an amino group.A multi-step process involving diazotization, which can be hazardous. The starting aniline may require a separate synthesis.

Conclusion

The synthesis of this compound can be effectively planned through a regioselective electrophilic bromination of N-protected 5-chloro-1H-indole. The structural identity of the final product can be unequivocally confirmed by a combination of NMR spectroscopy and mass spectrometry. While alternative methods like the Fischer indole synthesis and Sandmeyer reaction exist for the preparation of substituted indoles, the proposed electrophilic halogenation route offers a more direct and potentially higher-yielding approach, contingent on the successful implementation of the N-protection/deprotection strategy. This guide provides a solid foundation for researchers to undertake the synthesis and validation of this valuable heterocyclic building block.

References

A Senior Application Scientist's Guide to the Purification of Dihalogenated Indoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihalogenated Indole Purification Challenge

Dihalogenated indoles are foundational structural motifs in medicinal chemistry and materials science.[1] The carbon-halogen bonds they possess serve as versatile handles for cross-coupling reactions and other metal-mediated transformations, enabling the construction of complex molecular architectures.[1] However, the synthesis of these compounds often results in complex crude mixtures containing unreacted starting materials, reagents, and, most challengingly, regioisomers with very similar physical properties.[2][3] Furthermore, the indole nucleus itself presents a significant challenge; being electron-rich, it is susceptible to degradation, particularly under the acidic conditions of standard silica gel chromatography, leading to discoloration (pink, brown, or purple) and the formation of polymeric byproducts.[2]

This guide provides an in-depth, objective comparison of the three primary techniques for purifying dihalogenated indoles: column chromatography, recrystallization, and preparative High-Performance Liquid Chromatography (HPLC). Drawing from established protocols and field-proven insights, we will explore the causality behind experimental choices to empower researchers, scientists, and drug development professionals to select and optimize the most effective purification strategy for their specific needs.

Decision Workflow for Purification Strategy

The choice of purification technique is not arbitrary; it is dictated by the scale of the synthesis, the nature of the impurities, the required final purity, and available resources. The following workflow provides a logical framework for making this critical decision.

Purification_Workflow start Crude Dihalogenated Indole Mixture tlc Analyze Crude by TLC/LC-MS start->tlc is_solid Is the product solid and >85% pure? tlc->is_solid Assess purity & physical state isomers Are close-running isomers present? is_solid->isomers No recrystallization Recrystallization is_solid->recrystallization Yes scale What is the scale? isomers->scale No prep_hplc Preparative HPLC isomers->prep_hplc Yes column Column Chromatography scale->column >100 mg (Gram Scale) scale->prep_hplc <100 mg (Milligram Scale) final_product High Purity Product recrystallization->final_product column->final_product prep_hplc->final_product

Caption: A decision-making workflow for selecting the optimal purification technique.

Column Chromatography: The Workhorse of Purification

Column chromatography is the most prevalent method for purifying indoles, leveraging the differential adsorption of components in a mixture onto a solid stationary phase.[4] For dihalogenated indoles, this technique offers a balance of scalability and resolving power.

Principle of Separation

The separation is governed by a three-way equilibrium between the sample, the polar solid adsorbent (stationary phase), and the less polar solvent (mobile phase).[4] Compounds are distributed between the two phases based on their polarity. Since adsorbents like silica gel and alumina are polar, more polar compounds adsorb more strongly and elute later, while non-polar compounds spend more time in the mobile phase and elute first.[4]

Expertise & Causality: Critical Experimental Choices
  • Choosing the Stationary Phase: Standard silica gel is acidic and can cause significant degradation of electron-rich indoles.[2] This is a critical point of failure.

    • Causality: The acidic silanol groups (Si-OH) on the silica surface can protonate the C3 position of the indole ring, initiating polymerization or decomposition.

    • The Solution: Deactivate the silica by preparing a slurry in the eluent containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites.[2] Alternatively, for highly sensitive compounds, using neutral or basic alumina is an excellent, albeit more costly, alternative.[2]

  • Solvent System (Eluent) Selection: The choice of eluent is paramount for achieving separation. A typical starting point is a mixture of a non-polar solvent (like hexanes or cyclohexane) and a more polar solvent (like ethyl acetate or dichloromethane).

    • Causality: The polarity of the eluent directly competes with the analyte for binding sites on the stationary phase. Increasing the eluent's polarity will increase the Rƒ of all compounds by displacing them from the adsorbent more effectively. The goal is to find a solvent system where the desired product has an Rƒ of ~0.3, allowing for good separation from impurities.

Experimental Protocol: Deactivated Silica Gel Chromatography
  • Slurry Preparation: In a beaker, weigh out silica gel (typically 20-50 times the weight of the crude sample).[4] Add the chosen starting eluent (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine to form a pourable slurry. Stir gently to remove air bubbles.

  • Column Packing: Secure a glass column vertically. Add a small plug of glass wool and a thin layer of sand. Pour the silica slurry into the column, continuously tapping the side gently to ensure even packing. Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.[4]

  • Sample Loading: Dissolve the crude dihalogenated indole in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Pre-adsorb the sample onto a small amount of silica gel by concentrating the solution in the presence of the silica. Carefully add the dry, loaded silica onto the top of the column bed. Add a protective layer of sand on top.

  • Elution and Fraction Collection: Carefully add the eluent to the column. Begin elution, collecting fractions in test tubes. Monitor the separation by TLC analysis of the collected fractions.

  • Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified dihalogenated indole.

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_post Work-Up slurry Prepare Silica Slurry (with 1% Et3N) pack Pack Column slurry->pack load Load Sample (Dry Loading Preferred) pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor monitor->collect Continue combine Combine Pure Fractions monitor->combine Separation Complete evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product

Caption: Step-by-step workflow for purification by column chromatography.

Recrystallization: The Art of Purity

For crude products that are solid and have a relatively high initial purity (>85-90%), recrystallization is an exceptionally powerful, cost-effective, and scalable technique for achieving very high purity.[2]

Principle of Separation

Recrystallization relies on the differences in solubility between the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.[2] As the hot, saturated solution cools, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a pure form, leaving the impurities behind in the mother liquor.

Expertise & Causality: Critical Experimental Choices
  • Solvent Selection is Everything: The success of recrystallization is almost entirely dependent on the choice of solvent.

    • Causality: The solvent must have a steep solubility curve for the target compound—low solubility when cold, high solubility when hot. If solubility is too high when cold, recovery (yield) will be poor. If it is too low when hot, an impractical volume of solvent will be needed.

    • The Process: Test a range of solvents (e.g., ethanol, methanol, ethyl acetate, hexane, or mixtures) on a small scale.[2] A good dihalogenated indole solvent system is often a binary mixture, such as ethanol/water or ethyl acetate/hexanes, where the compound is soluble in the first solvent and insoluble in the second (the anti-solvent).

Experimental Protocol: Binary Solvent Recrystallization
  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot primary solvent (the one in which the compound is soluble) required to fully dissolve the solid at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is crucial as it promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize the precipitation of the product.[2]

  • Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Preparative HPLC: The Ultimate Resolution

When all other methods fail, particularly for separating stubborn regioisomers or purifying high-value materials on a small scale, preparative HPLC is the technique of choice.[2][5]

Principle of Separation

Similar to column chromatography, preparative HPLC separates compounds based on their differential partitioning between a mobile phase and a stationary phase. However, it utilizes high pressure to force the mobile phase through a column packed with much smaller particles, resulting in significantly higher resolution and speed.[5] For dihalogenated indoles, reversed-phase HPLC (a non-polar stationary phase like C18 and a polar mobile phase like acetonitrile/water) is most common.[6]

Expertise & Causality: Critical Experimental Choices
  • Method Development and Scale-Up: A robust analytical method is the foundation for a successful preparative separation.

    • Causality: The goal is to maximize the separation (resolution) between the target peak and its impurities to allow for high loading without peak co-elution. The analytical method is first optimized for resolution, and then loading studies are performed to determine the maximum sample amount that can be injected without sacrificing purity.[5]

    • The Process: Develop an analytical method first. Then, scale up by increasing the column diameter and flow rate while keeping the linear velocity and gradient profile constant. This ensures a predictable and seamless transition from analytical to preparative scale.[5]

  • Mobile Phase Modifiers: The use of volatile buffers is critical for ensuring good peak shape and for ease of product recovery.

    • Causality: Acidic modifiers like formic acid or trifluoroacetic acid (TFA) protonate silanols on the stationary phase, reducing peak tailing. They also ensure that acidic or basic analytes are in a single protonation state. Volatile buffers can be easily removed during solvent evaporation.

    • The Solution: For most indoles, a mobile phase of acetonitrile and water with 0.1% formic acid is a standard starting point.

Experimental Protocol: General Preparative HPLC Workflow
  • Analytical Method Development: Develop a separation method on an analytical HPLC system to achieve baseline resolution of the target compound.

  • Scale-Up Calculation: Calculate the new flow rate and gradient times appropriate for the larger preparative column.

  • Sample Preparation: Dissolve the crude sample in the mobile phase or a compatible strong solvent (like DMSO or DMF) at a high concentration.

  • Purification Run: Equilibrate the preparative column. Inject the sample and run the preparative method.

  • Fraction Collection: Use a fraction collector, often triggered by a UV or mass spectrometer signal, to isolate the peak corresponding to the pure compound.

  • Product Isolation: Combine the relevant fractions and remove the solvents, typically via lyophilization (freeze-drying) or rotary evaporation, to yield the final, highly pure product.

Comparative Performance Summary

The optimal purification technique is a trade-off between purity, yield, throughput, and cost. The table below provides a comparative summary to guide your decision-making process.

ParameterColumn ChromatographyRecrystallizationPreparative HPLC
Typical Purity Good to Excellent (>95-99%)Excellent to Ultra-Pure (>99.5%)[7]Excellent to Ultra-Pure (>99%)
Typical Yield Good (70-95%)Variable (50-90%), highly dependent on solvent choice and crude purity[7]Very Good (>90%)
Scalability Excellent (mg to kg)Excellent (g to multi-kg)Poor to Fair (µg to grams)[5]
Resolution ModerateN/A (not a chromatographic method)Very High
Best For General purpose purification, isomer separation (moderate difficulty), gram-scale work.[2]Removing minor impurities from a mostly pure solid product; large scale.[2][8]Difficult isomer separations, high-value materials, final polishing step for ultra-purity.[2][9]
Key Limitation Potential for product degradation on silica; moderate resolution for close-eluting isomers.[2]Requires a solid product and significant method development for solvent selection.Low throughput, high cost (solvents and equipment), limited scalability.[5]

Conclusion

The purification of dihalogenated indoles is a critical step that demands careful consideration of the available techniques. There is no single "best" method; the choice is a strategic one based on the specific objectives of the researcher.

  • Column chromatography , especially with a deactivated stationary phase, remains the versatile workhorse for everyday purification on a laboratory scale.

  • Recrystallization is an unparalleled technique for achieving exceptional purity on a large scale, provided the crude material is a solid of reasonable initial purity.

  • Preparative HPLC offers the ultimate resolving power for the most challenging separations, ensuring access to ultra-pure compounds for critical applications like biological screening and reference standard generation.

By understanding the fundamental principles and the causality behind the key experimental parameters of each technique, researchers can navigate the challenges of dihalogenated indole purification, leading to higher yields, superior purity, and accelerated progress in their research and development endeavors.

References

The Halogen Advantage: A Comparative Guide to the Biological Activities of Polyhalogenated Indoles

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, the indole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3][4] Its inherent versatility allows for a broad range of chemical modifications, with halogenation emerging as a particularly potent strategy for enhancing therapeutic efficacy. The introduction of one or more halogen atoms onto the indole ring can dramatically influence the molecule's physicochemical properties, leading to improved potency, selectivity, and metabolic stability. This guide provides a comprehensive literature review of the biological activities of polyhalogenated indoles, offering a comparative analysis of their performance against various pathological targets and detailing the experimental methodologies used for their evaluation.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource, bridging the gap between theoretical knowledge and experimental application by not only presenting comparative data but also explaining the causal relationships behind experimental choices and providing detailed, validated protocols.

Antimicrobial and Antifungal Activities: A New Front in the War Against Drug Resistance

The rise of multidrug-resistant microbial strains presents a formidable challenge to global health. Polyhalogenated indoles have emerged as a promising class of antimicrobial agents, demonstrating significant activity against a spectrum of bacteria and fungi, including notoriously resistant strains.

Comparative Efficacy Against Bacterial Pathogens

Recent studies have highlighted the potent bactericidal and antivirulence properties of multi-halogenated indoles, particularly against drug-resistant Staphylococcus aureus (MRSA).[5][6] A comparative analysis of various halogenated indoles reveals a clear structure-activity relationship, with the position and nature of the halogen substituent playing a critical role in their antimicrobial potency.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
6-bromo-4-iodoindoleS. aureus20-30Gentamicin20-50[5][6]
4-bromo-6-chloroindoleS. aureus20-30Gentamicin20-50[5][6]
5-bromo-6-chloroindoleS. aureus30Gentamicin20-50[5]
Indole-thiadiazole derivative (2c)B. subtilis3.125Ampicillin>50[7]
Indole-triazole derivative (3c)B. subtilis3.125Ampicillin>50[7]

Key Insights:

  • Multi-halogenation is key: Di-halogenated indoles consistently demonstrate significantly lower Minimum Inhibitory Concentrations (MICs) compared to their mono-halogenated or un-halogenated counterparts.[5]

  • Positional importance: Halogen substitution at the C4, C5, and C6 positions of the indole ring appears to be optimal for enhanced antibacterial activity.[6]

  • Mechanism of Action: A primary mechanism of antibacterial action for these compounds is the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and cell death.[6] Furthermore, they have been shown to downregulate quorum-sensing and virulence genes, thereby inhibiting biofilm formation and the production of toxins.[6]

Combating Fungal Infections with Halogenated Indoles

The incidence of invasive fungal infections, particularly those caused by drug-resistant Candida species, is a growing concern. Polyhalogenated indoles have shown remarkable antifungal and antibiofilm efficacy.

CompoundTarget OrganismMIC (µg/mL)Reference CompoundReference MIC (µg/mL)Citation
4,6-dibromoindoleCandida albicans25Ketoconazole25-400[8][9]
5-bromo-4-chloroindoleCandida albicans25Ketoconazole25-400[8][9]
4,6-dibromoindoleNon-albicans Candida spp.10-50Miconazole10-50[8][9]
5-bromo-4-chloroindoleNon-albicans Candida spp.10-50Miconazole10-50[8][9]
7-benzyloxyindoleCandida albicans4.5 (inhibits biofilm)Fluconazole-[10]

Key Insights:

  • Broad-spectrum activity: Di-halogenated indoles exhibit potent activity against a range of Candida species, including azole-resistant strains.[8][9]

  • Inhibition of virulence factors: These compounds effectively inhibit key virulence factors in Candida, such as the yeast-to-hyphae transition and biofilm formation.[8][9][10]

  • Mechanism of Action: Similar to their antibacterial counterparts, the antifungal action of polyhalogenated indoles is linked to the induction of ROS accumulation.[8][9] They also disrupt hyphal networks and reduce biofilm biomass.[8][9] Transcriptomic analyses have shown that compounds like 7-benzyloxyindole downregulate genes essential for hyphal formation and biofilm integrity.[10]

Antiviral Potential: A New Avenue for Therapeutic Intervention

The search for novel antiviral agents remains a critical area of research. Polyhalogenated indoles have been investigated for their ability to inhibit the replication of various viruses, with promising results against human cytomegalovirus (HCMV).

CompoundTarget VirusIC50 (µM)Reference CompoundCitation
2-benzylthio-5, 6-dichloro-3-(beta-D-ribofuranosyl)indoleHCMVActive but cytotoxic-[11]

Key Insights:

  • Targeting viral replication: While some polyhalogenated indole C-nucleosides have shown anti-HCMV activity, cytotoxicity remains a challenge.[11]

  • Mechanism of Action: The precise antiviral mechanism of many polyhalogenated indoles is still under investigation. However, for some indole derivatives, the mechanism involves inhibiting viral entry and fusion with the host cell membrane.[6] Others act as reverse transcriptase inhibitors, crucial for the replication of retroviruses like HIV.[6]

Anticancer Activity: Targeting the Hallmarks of Cancer

The indole nucleus is a common feature in many approved anticancer drugs.[12][13] Polyhalogenation has been explored as a strategy to enhance the cytotoxic and antiproliferative effects of indole-based compounds against various cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Mechanism of ActionCitation
Indole-3-isoxazole-5-carboxamide (5a)Huh7 (Liver)0.7-[14]
Indole-3-isoxazole-5-carboxamide (5r)HepG2 (Liver)1.5-[14]
Indole-thiophene complexMCF-7 (Breast)12.2Apoptosis induction[13]
Indole-vinyl sulfone derivative (9)VariousPotent activityTubulin polymerization inhibition[15]
1,4-dihydropyrazolo[4,3-b]indolesA549 (Lung), HCT-116 (Colon), MDA-MB-231 (Breast), MCF-7 (Breast)-Topoisomerase inhibition[15]

Key Insights:

  • Potent cytotoxicity: Polyhalogenated indole derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, in some cases exceeding the potency of standard chemotherapeutic drugs like doxorubicin.[13]

  • Diverse mechanisms of action: The anticancer activity of these compounds is mediated through various mechanisms, including the inhibition of key enzymes involved in DNA replication and cell division, such as topoisomerases and tubulin.[15] They also induce apoptosis (programmed cell death) in cancer cells.[13]

  • Structure-activity relationship: The position and type of halogen substitution, as well as the nature of other substituents on the indole ring, significantly influence the anticancer potency and selectivity. For example, chlorine substitution has been shown to be favorable for cytotoxicity in some derivatives.[15]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following sections provide detailed, step-by-step methodologies for assessing the key biological activities of polyhalogenated indoles.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method, a widely used technique for determining the MIC of antimicrobial agents.[3][4][16][17]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare serial dilutions of test compound add_compound Add compound dilutions to respective wells prep_compound->add_compound prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) inoculate Inoculate microtiter plate wells with bacterial suspension prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours add_compound->incubate read_plate Visually inspect for turbidity or use a plate reader incubate->read_plate determine_mic MIC is the lowest concentration with no visible growth read_plate->determine_mic

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions:

    • Prepare a stock solution of the polyhalogenated indole in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[4] The final volume in each well should be 100 µL.

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), pick several colonies of the test bacterium.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[3]

    • Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[3][16]

    • Alternatively, a microplate reader can be used to measure the optical density at 600 nm.

In Vitro Antiviral Activity Assay (CPE Reduction)

This protocol describes a common method for evaluating the antiviral efficacy of compounds by measuring the reduction of the virus-induced cytopathic effect (CPE).[11][18][19]

Workflow for CPE Reduction Assay

CPE_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed host cells in a 96-well plate add_compound Add compound dilutions to cells seed_cells->add_compound prep_compound Prepare serial dilutions of test compound prep_compound->add_compound infect_cells Infect cells with virus add_compound->infect_cells incubate Incubate until CPE is observed in virus control infect_cells->incubate stain_cells Stain viable cells (e.g., Neutral Red, MTS) incubate->stain_cells read_plate Measure absorbance with a plate reader stain_cells->read_plate calculate_ic50 Calculate IC50 from dose-response curve read_plate->calculate_ic50 Anticancer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed cancer cells in a 96-well plate add_compound Add compound dilutions to cells seed_cells->add_compound prep_compound Prepare serial dilutions of test compound prep_compound->add_compound incubate Incubate for 48-72 hours add_compound->incubate add_reagent Add MTT or fix and add SRB incubate->add_reagent solubilize_read Solubilize formazan (MTT) or bound SRB and read absorbance add_reagent->solubilize_read calculate_ic50 Calculate IC50 from dose-response curve solubilize_read->calculate_ic50

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-5-chloro-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work inherently involves handling a diverse array of chemical compounds. Among these, halogenated heterocyclic molecules like 4-bromo-5-chloro-1H-indole are invaluable building blocks. However, their safe management, particularly their disposal, is paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each step is explained to foster a deep understanding of safe laboratory practices.

Hazard Assessment & Risk Mitigation

Before handling any chemical, a thorough understanding of its potential hazards is essential. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, its hazards can be inferred from its chemical structure and data on closely related halogenated indoles.

Inferred Hazards: Based on analogous compounds such as 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-Gal), this compound should be treated as a substance with the following potential hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Eye Irritation: May cause serious eye irritation or damage.[4][5]

  • Respiratory Irritation: May cause respiratory tract irritation if inhaled as a dust or aerosol.[4][5]

Given these risks, a stringent personal protective equipment (PPE) protocol is mandatory to prevent exposure.

Body Part Required PPE Specifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldGoggles must provide a complete seal. A face shield worn over goggles is required when there is a risk of splashes.[6]
Hands Chemical-Resistant GlovesDouble-layered nitrile gloves are recommended for incidental contact. For direct handling, heavy-duty neoprene or butyl rubber gloves should be considered.[7] Gloves must be changed immediately upon contamination.
Body Chemical-Resistant Lab CoatA fully buttoned, long-sleeved lab coat is required to protect against skin contact.[8]
Respiratory Respirator (as needed)When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is necessary to prevent inhalation.[1][6][9]

Emergency Procedures: Spill Management

Accidental spills, though preventable, require a swift and correct response to mitigate risks. The procedure differs based on the scale of the spill.

Protocol for Minor Spills (<4 L, manageable by trained personnel)
  • Alert & Isolate: Immediately notify personnel in the vicinity. Restrict access to the spill area to prevent cross-contamination.[10]

  • Don PPE: Before beginning cleanup, put on the full PPE detailed in the table above.[10]

  • Containment: If the spill is a liquid solution, create a dike around the spill's edges using an inert absorbent material like vermiculite, sand, or commercial spill pillows.[11][12] This prevents the spill from spreading.

  • Absorption:

    • For solid spills, carefully sweep or vacuum the material. Avoid creating dust. If necessary, moisten the material slightly to suppress dust.[13]

    • For liquid spills, apply absorbent material over the entire spill, working from the outside in.[10][12] Ensure all liquid is fully absorbed.

  • Collection: Carefully scoop the absorbed material and contaminated solids into a designated, leak-proof container specifically for halogenated hazardous waste.[10][13]

  • Decontamination: Clean the spill area with soap and water. If the compound is highly toxic, the cleaning materials (e.g., paper towels) should also be collected as hazardous waste.[10]

  • Dispose & Report: Seal and label the waste container. Dispose of it according to the protocol in Section 3. Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) department.

Spill_Response_Workflow spill Spill Occurs assess Assess Spill Size & Hazard Level spill->assess minor_spill Minor Spill (<4L, known hazard, no immediate danger) assess->minor_spill Minor major_spill Major Spill (Large volume, highly toxic, fire risk, unknown) assess->major_spill Major cleanup Follow Minor Spill Cleanup Protocol (Section 2) minor_spill->cleanup evacuate Evacuate Area Alert Others major_spill->evacuate report Report Incident to Supervisor cleanup->report call_ehs Call Emergency Response & EHS evacuate->call_ehs

Caption: Decision workflow for responding to a chemical spill.

Standard Operating Protocol: Waste Disposal

The fundamental principle for disposing of this compound is to classify and manage it as a halogenated organic hazardous waste .[14][15] This classification is critical because halogenated wastes require specific disposal methods, typically high-temperature incineration, to prevent the formation of highly toxic dioxins and furans.[14][16] Mixing it with other waste streams leads to cross-contamination and violates regulatory standards.

Step-by-Step Disposal Procedure
  • Waste Segregation:

    • At the point of generation, designate a specific waste stream for this compound and any materials contaminated with it (e.g., pipette tips, contaminated gloves, absorbent from spills).

    • Crucially, do not mix this waste with non-halogenated organic solvents (like acetone, hexane, ethanol), aqueous waste, or solid non-hazardous waste. [14][17] This segregation is the most important step in proper laboratory waste management. The disposal cost for halogenated waste is often significantly higher than for non-halogenated waste, making segregation an economic imperative as well.[17]

  • Containerization:

    • Select a waste container that is in good condition, compatible with the chemical (e.g., a high-density polyethylene or glass container), and has a secure, threaded screw cap to prevent leaks and vapor release.[18][19]

    • The use of metal safety cans is not recommended for halogenated waste as it can dissociate to form acids that corrode the metal.[18]

  • Labeling:

    • Label the container before adding the first drop of waste.[19]

    • The label must clearly include:

      • The words "Hazardous Waste" .[17]

      • The full chemical name: "Waste this compound" . Do not use abbreviations or formulas.[19]

      • An accurate list of all components and their approximate percentages if it is a mixed waste stream.

      • The relevant hazard pictograms (e.g., exclamation mark for irritant/harmful).

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the sealed waste container in a designated SAA within the laboratory, at or near the point of generation.

    • The container must be kept closed at all times except when waste is being actively added.[17][19]

    • Store the container in secondary containment (such as a polypropylene tub) to contain any potential leaks.[18]

    • Ensure the SAA is away from incompatible materials, such as strong acids, bases, and oxidizing agents.[18]

  • Final Disposal:

    • Once the container is full, or if waste generation is complete, arrange for its transfer with your institution's Environmental Health & Safety (EHS) department.

    • EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of via controlled high-temperature incineration in accordance with EPA regulations.[4][14] Never dispose of this chemical down the drain or allow it to evaporate in a fume hood. [17][18]

Waste_Segregation_Workflow start Generate Waste: This compound (solid or in solution) is_halogenated Is the compound halogenated (contains F, Cl, Br, or I)? start->is_halogenated halogenated_bin Collect in Labeled 'HALOGENATED ORGANIC WASTE' Container is_halogenated->halogenated_bin Yes non_halogenated_bin Collect in 'NON-HALOGENATED ORGANIC WASTE' Container is_halogenated->non_halogenated_bin No (e.g., Acetone) aqueous_bin Collect in 'AQUEOUS WASTE' Container is_halogenated->aqueous_bin No (e.g., Buffers) store Store sealed container in Satellite Accumulation Area halogenated_bin->store ehs Arrange Pickup with Environmental Health & Safety (EHS) store->ehs disposal Final Disposal via Incineration by licensed facility ehs->disposal

Caption: Waste segregation decision tree for laboratory chemicals.

By adhering to this guide, you contribute to a culture of safety, ensure the integrity of your research environment, and uphold your professional responsibility to protect our shared ecosystem.

References

Mastering the Safe Handling of 4-Bromo-5-Chloro-1H-Indole: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety. This guide provides essential, field-proven safety and logistical information for handling 4-bromo-5-chloro-1H-indole, a halogenated indole derivative. The protocols outlined here are designed to create a self-validating system of safety, ensuring the protection of personnel, the integrity of your research, and environmental compliance.

The core principle of chemical safety is to minimize all potential routes of exposure—inhalation, dermal contact, and ingestion.[1] For a powdered substance like this compound, whose toxicological properties are not extensively documented, we must adopt a conservative approach, treating it as a hazardous substance.[2] This guide will detail the necessary personal protective equipment (PPE), engineering controls, and operational plans to manage this compound effectively from receipt to disposal.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any handling of this compound, a thorough understanding of its potential hazards is crucial. While specific toxicity data may be limited, related halogenated compounds are known to be irritants and potentially harmful if inhaled, swallowed, or absorbed through the skin.[3] Therefore, the primary objective is to prevent the generation and inhalation of dust and to avoid any skin or eye contact.[2]

Engineering Controls are the most critical safety measure because they isolate the hazard at the source.

  • Chemical Fume Hood: All manipulations of this compound powder, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[1][4] The fume hood provides essential ventilation to capture and exhaust airborne particles, preventing them from entering the laboratory environment and the user's breathing zone.[1]

  • Ventilated Balance Enclosure: For highly accurate weighing where the airflow of a standard fume hood might cause fluctuations, a ventilated balance enclosure or a powder containment hood is the preferred solution.[4][5] This provides a localized, low-turbulence exhaust to contain any dust generated during weighing.

Personal Protective Equipment (PPE): Your Last Barrier

PPE is essential but should be considered the final barrier of protection after engineering controls have been implemented.[6] The selection of appropriate PPE is critical for preventing exposure.

Eye and Face Protection

The eyes are particularly vulnerable to chemical dust and splashes.

  • Safety Goggles: Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory.[7][8] Standard safety glasses with side shields do not provide adequate protection against fine dust that can enter around the edges.[6]

  • Face Shield: When handling larger quantities (typically >25g) or when there is a significant risk of a splash (e.g., during dissolution in a solvent), a face shield should be worn in addition to safety goggles to protect the entire face.[6][8]

Skin and Body Protection

Preventing dermal contact is paramount, as many chemicals can be absorbed through the skin or cause severe irritation.[9]

  • Gloves: No single glove material protects against all chemicals.[10] For handling this compound powder and its solutions, Nitrile gloves are an excellent general-use choice, offering good protection against a wide variety of chemicals and solvents.[10]

    • Protocol: Always inspect gloves for tears or punctures before use.[9] Use proper removal techniques to avoid contaminating your skin.[2] After handling the compound, dispose of the gloves in the designated hazardous waste stream and wash your hands thoroughly.[2][11] For extended operations, consider double-gloving.

Glove TypeUse Case for this compoundChemical Resistance
Nitrile Recommended for general handling , weighing, and solution preparation.Good for a wide variety of solvents, oils, some acids, and bases.
Neoprene Suitable for handling most hazardous chemicals, including acids, bases, and hydrocarbons.Good for most hazardous chemicals; poor for halogenated and aromatic hydrocarbons.
Butyl Rubber Recommended when working with highly corrosive acids, ketones, and esters.Good for highly corrosive acids; poor for gasoline and halogenated hydrocarbons.
  • Laboratory Coat: A professional laboratory coat, fully buttoned with sleeves rolled down, must be worn at all times.[12] This protects your skin and personal clothing from contamination. For tasks with a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[10]

  • Full Body Protection: Ensure that legs are fully covered (no shorts or skirts) and wear closed-toe shoes that completely cover the foot.[1][9]

Respiratory Protection

When engineering controls like a fume hood are properly used, respiratory protection is typically not required.[13] However, in situations where these controls are not available or during a large spill cleanup, respiratory protection is essential.

  • Respirator Selection: For nuisance dust exposure, a P95 (US) or P1 (EU) particle respirator may be sufficient.[2] For higher-level protection or in situations with significant aerosolization, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used.[2]

  • Fit Testing: All personnel required to wear respirators must be properly fit-tested and trained in their use according to institutional and regulatory standards (e.g., OSHA Respiratory Standard).[6]

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely weighing and dissolving this compound.

Preparation
  • Don PPE: Before entering the designated handling area, don a lab coat, chemical splash goggles, and nitrile gloves.

  • Prepare Workspace: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly.[1] Cover the work surface with disposable bench covers to contain any potential spills.[5]

  • Assemble Materials: Place the stock container of this compound, a pre-tared, sealable receiving vessel (e.g., a vial or flask), spatulas, and the required solvent inside the fume hood.

Workflow for Weighing and Dissolution

G cluster_0 Inside Chemical Fume Hood cluster_1 Outside Fume Hood prep 1. Don Full PPE (Goggles, Lab Coat, Gloves) open_stock 2. Open Stock Container Carefully to avoid dust prep->open_stock transfer 3. Transfer Powder Use spatula to move powder to tared vessel open_stock->transfer close_stock 4. Securely Close Stock & Receiving Vessels transfer->close_stock decontaminate 5. Decontaminate Wipe exterior of vessels and spatula close_stock->decontaminate add_solvent 6. Add Solvent Slowly add solvent to receiving vessel to dissolve decontaminate->add_solvent transport 7. Transport Solution Carefully move sealed vessel to experimental area add_solvent->transport caption Workflow for Safe Handling and Dissolution.

Caption: Workflow for Safe Handling and Dissolution.

Execution
  • Transfer: Inside the fume hood, carefully open the stock container. Using a clean spatula, transfer the desired amount of powder to the pre-tared receiving vessel.[5] Work slowly and deliberately to minimize dust creation.

  • Seal: Securely close both the stock container and the receiving vessel while still inside the hood.

  • Decontaminate: Wipe the exterior of both containers and the spatula with a damp cloth (using a solvent appropriate for cleaning) to remove any residual powder. Dispose of the wipe as hazardous waste.

  • Dissolve: If preparing a solution, add the solvent to the sealed receiving vessel inside the fume hood.[5]

  • Clean-up: Clean the work area within the fume hood.

Spill and Disposal Plan

Accidents can happen, and a clear plan for response and disposal is non-negotiable.[11]

Spill Response
  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a containment hood, evacuate the laboratory.

  • Assess: Evaluate the extent of the spill. Do not attempt to clean a large spill without appropriate training and respiratory protection.

  • Clean-up (Small Spill inside Fume Hood):

    • Wear appropriate PPE (double-glove, goggles, lab coat).

    • Gently cover the spill with an absorbent material from a chemical spill kit.

    • Carefully sweep up the material without creating dust.[2] Place the absorbed material into a labeled, sealable container for hazardous waste.

    • Clean the spill area with an appropriate solvent, and dispose of all cleaning materials as hazardous waste.

Waste Disposal
  • Solid Waste: All solid waste contaminated with this compound, including used gloves, bench covers, and contaminated absorbents, must be placed in a clearly labeled hazardous waste container.

  • Solutions: Unused or surplus solutions should be collected in a designated, labeled hazardous waste container for halogenated organic waste. Do not pour this material down the drain.[2]

  • Disposal Vendor: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2]

By adhering to these rigorous safety protocols, you build a culture of safety that protects you, your colleagues, and the integrity of your invaluable research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-5-chloro-1H-indole
Reactant of Route 2
Reactant of Route 2
4-bromo-5-chloro-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.